Product packaging for (R)-3-Oxocyclopentanecarboxylic acid(Cat. No.:CAS No. 13012-38-9)

(R)-3-Oxocyclopentanecarboxylic acid

Cat. No.: B184012
CAS No.: 13012-38-9
M. Wt: 128.13 g/mol
InChI Key: RDSNBKRWKBMPOP-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-3-Oxocyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B184012 (R)-3-Oxocyclopentanecarboxylic acid CAS No. 13012-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-3-oxocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSNBKRWKBMPOP-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357557
Record name (R)-3-Oxocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13012-38-9
Record name (R)-3-Oxocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Oxocyclopentanecarboxylic acid is a chiral organic compound of significant interest in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety on a cyclopentane ring, makes it a versatile chiral building block for the synthesis of complex molecular architectures with specific stereochemistry. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical characteristics, spectral data, and reactivity, along with insights into its synthesis and potential biological relevance.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (1R)-3-oxocyclopentane-1-carboxylic acid[1]
CAS Number 13012-38-9[1]
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 64-65 °C (for the (S)-enantiomer, typically slightly higher than the racemic mixture)[3]
Boiling Point ~150 °C at 1.5 mmHg[3]
Predicted pKa ~4.62[3]

Solubility: Qualitative assessments indicate that this compound is moderately soluble in water and exhibits good solubility in various organic solvents.[3] This solubility profile is attributed to the presence of the polar carboxylic acid group, capable of hydrogen bonding with water, and the nonpolar cyclopentane ring, which interacts favorably with organic solvents.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclopentane ring. The proton at the chiral center (C1) would be coupled to the adjacent methylene protons. The protons alpha to the ketone and the carboxylic acid would exhibit distinct chemical shifts. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm.[4]

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to have a chemical shift in the downfield region, typically around 200-215 ppm. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-185 ppm.[5] The remaining four carbons of the cyclopentane ring will have chemical shifts in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[6]

  • C=O stretch (ketone): A strong, sharp absorption band around 1740-1720 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band around 1725-1700 cm⁻¹.[6]

  • C-O stretch (carboxylic acid): A medium to strong band in the 1320-1210 cm⁻¹ region.[6]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (128.13). The fragmentation pattern is expected to be influenced by the presence of the ketone and carboxylic acid functional groups. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7] The cyclopentanone ring may also undergo characteristic fragmentation patterns.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable and versatile chiral synthon.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

  • Amide formation: Reaction with amines to form amides.

  • Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Reactions of the Ketone Group

The ketone group can participate in various reactions, including:

  • Reduction: Stereoselective reduction to the corresponding secondary alcohol, yielding a chiral diol.

  • Nucleophilic addition: Reactions with various nucleophiles at the carbonyl carbon.

  • Wittig reaction: Conversion of the carbonyl group to a carbon-carbon double bond.

Use as a Chiral Building Block

This compound serves as a crucial starting material in the asymmetric synthesis of numerous biologically active molecules, particularly in the pharmaceutical industry.[2][8] Its rigid cyclopentane scaffold and defined stereochemistry allow for the controlled introduction of chirality into target molecules. It is a key intermediate in the synthesis of various therapeutic agents, including antibiotics and anti-inflammatory drugs.[2]

Experimental Protocols

While detailed, step-by-step proprietary synthesis protocols are often not publicly available, the general approaches to obtaining enantiomerically pure this compound involve either the resolution of the racemic mixture or asymmetric synthesis.

Chiral Resolution Workflow

A common method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

racemate Racemic 3-Oxocyclopentanecarboxylic Acid diastereomers Diastereomeric Salt Mixture racemate->diastereomers chiral_base Chiral Resolving Agent (e.g., Chiral Amine) chiral_base->diastereomers crystallization Fractional Crystallization diastereomers->crystallization r_salt (R,R) or (R,S) Salt crystallization->r_salt Crystallized s_salt (S,R) or (S,S) Salt (in solution) crystallization->s_salt Mother Liquor acidification_r Acidification r_salt->acidification_r r_enantiomer This compound acidification_r->r_enantiomer

Caption: Workflow for Chiral Resolution.

Asymmetric Synthesis Approach

Asymmetric synthesis aims to directly produce the desired enantiomer. One conceptual pathway involves an enantioselective Dieckmann condensation or a related cyclization reaction.

achiral_precursor Achiral Diester Precursor cyclization Asymmetric Cyclization (e.g., Dieckmann Condensation) achiral_precursor->cyclization chiral_catalyst Chiral Catalyst chiral_catalyst->cyclization chiral_intermediate Chiral β-Keto Ester cyclization->chiral_intermediate hydrolysis Hydrolysis & Decarboxylation chiral_intermediate->hydrolysis r_enantiomer This compound hydrolysis->r_enantiomer

Caption: Asymmetric Synthesis Workflow.

Biological Significance and Signaling Pathways

While direct involvement of this compound in specific signaling pathways is not extensively documented in publicly available literature, its role as a key building block for various pharmaceuticals implies significant biological relevance. The cyclopentane motif is present in many biologically active compounds, and the specific stereochemistry imparted by the (R)-enantiomer is often crucial for the desired pharmacological activity.

For instance, derivatives of cyclopentane carboxylic acids have been explored as potent and selective inhibitors of voltage-gated sodium channels (NaV1.7), which are important targets for the treatment of pain.[9] The cyclopentane ring provides a rigid scaffold that can orient functional groups in a precise manner to interact with the target protein. Further research into the mechanism of action of drugs synthesized from this compound will likely reveal its indirect influence on various signaling cascades.

Conclusion

This compound is a valuable chiral molecule with a rich chemical profile that makes it a cornerstone in asymmetric synthesis. Its well-defined stereochemistry and versatile functional groups offer chemists a powerful tool for constructing complex and biologically active molecules. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research, drug discovery, and the development of novel therapeutics. Further investigations into its direct biological activities and interactions with cellular pathways may unveil new applications for this important chiral building block.

References

Enantioselective Synthesis of (R)-3-Oxocyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust chemoenzymatic methodology for the enantioselective synthesis of (R)-3-Oxocyclopentanecarboxylic acid, a valuable chiral building block in pharmaceutical development. The core of this strategy lies in the highly selective kinetic resolution of a racemic precursor, methyl 3-hydroxycyclopentanecarboxylate, catalyzed by a lipase, followed by an efficient oxidation step. This approach offers a practical and scalable route to the desired enantiomer with high optical purity.

Core Synthesis Strategy: A Chemoenzymatic Approach

The enantioselective synthesis of this compound is effectively achieved through a two-step chemoenzymatic sequence. This process begins with the enzymatic kinetic resolution of racemic methyl 3-hydroxycyclopentanecarboxylate. In this key step, a lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer of the alcohol largely unreacted. Subsequent separation and oxidation of the (R)-alcohol afford the target compound, this compound, in high enantiomeric purity.

chemoenzymatic_synthesis racemic_ester Racemic Methyl 3-hydroxycyclopentanecarboxylate lipase Lipase (e.g., Candida antarctica Lipase B) racemic_ester->lipase s_ester (S)-Methyl 3-acetoxycyclopentanecarboxylate lipase->s_ester Selective Acylation r_alcohol (R)-Methyl 3-hydroxycyclopentanecarboxylate lipase->r_alcohol Unreacted acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase separation Separation s_ester->separation r_alcohol->separation oxidation Oxidation (e.g., Swern or PCC) r_alcohol->oxidation separation->r_alcohol Isolation final_product (R)-Methyl 3-oxocyclopentanecarboxylate oxidation->final_product hydrolysis Hydrolysis final_product->hydrolysis target_acid This compound hydrolysis->target_acid

Figure 1: Chemoenzymatic synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the enantioselective synthesis of this compound. The data is compiled from analogous lipase-catalyzed resolutions of cyclic secondary alcohols and subsequent oxidation reactions, providing a benchmark for expected outcomes.

StepSubstrateCatalyst/ReagentProductYield (%)Enantiomeric Excess (ee) (%)
Enzymatic Kinetic Resolution Racemic Methyl 3-hydroxycyclopentanecarboxylateCandida antarctica Lipase B (CALB), Vinyl Acetate(R)-Methyl 3-hydroxycyclopentanecarboxylate~45-50>98
(S)-Methyl 3-acetoxycyclopentanecarboxylate~45-50>98
Oxidation (R)-Methyl 3-hydroxycyclopentanecarboxylatePyridinium chlorochromate (PCC) or Swern Oxidation(R)-Methyl 3-oxocyclopentanecarboxylate>85>98
Hydrolysis (R)-Methyl 3-oxocyclopentanecarboxylateLiOH, H₂O/THFThis compound>90>98

Detailed Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 3-hydroxycyclopentanecarboxylate

This protocol describes the enantioselective acylation of the (S)-alcohol, enabling the separation of the desired (R)-alcohol.

Materials:

  • Racemic methyl 3-hydroxycyclopentanecarboxylate

  • Immobilized Candida antarctica Lipase B (CALB)

  • Vinyl acetate

  • Anhydrous solvent (e.g., tert-butyl methyl ether or toluene)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

Procedure:

  • To a solution of racemic methyl 3-hydroxycyclopentanecarboxylate (1.0 eq) in the chosen anhydrous solvent, add immobilized CALB (typically 10-50% by weight of the substrate).

  • Add vinyl acetate (1.5-2.0 eq) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.

  • Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (R)-methyl 3-hydroxycyclopentanecarboxylate and (S)-methyl 3-acetoxycyclopentanecarboxylate by flash column chromatography.

kinetic_resolution_workflow start Start dissolve Dissolve racemic ester in anhydrous solvent start->dissolve add_lipase Add immobilized CALB dissolve->add_lipase add_vinyl_acetate Add vinyl acetate add_lipase->add_vinyl_acetate react Stir at controlled temperature add_vinyl_acetate->react monitor Monitor conversion by chiral GC/HPLC react->monitor filter Filter to remove enzyme monitor->filter ~50% conversion concentrate Concentrate filtrate filter->concentrate chromatography Separate enantiomers by flash chromatography concentrate->chromatography end End chromatography->end

Figure 2: Experimental workflow for enzymatic kinetic resolution.
Oxidation of (R)-Methyl 3-hydroxycyclopentanecarboxylate

This protocol outlines the conversion of the chiral alcohol to the corresponding ketone.

Materials:

  • (R)-Methyl 3-hydroxycyclopentanecarboxylate

  • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure (using PCC):

  • Dissolve (R)-methyl 3-hydroxycyclopentanecarboxylate (1.0 eq) in anhydrous DCM.

  • Add PCC (1.5 eq) to the solution in one portion.

  • Stir the mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-methyl 3-oxocyclopentanecarboxylate.

  • Purify the product by flash column chromatography if necessary.

Hydrolysis of (R)-Methyl 3-oxocyclopentanecarboxylate

This final step converts the chiral ester to the target carboxylic acid.

Materials:

  • (R)-Methyl 3-oxocyclopentanecarboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve (R)-methyl 3-oxocyclopentanecarboxylate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

This comprehensive guide provides a detailed framework for the successful enantioselective synthesis of this compound. The chemoenzymatic approach highlighted is both efficient and scalable, making it a valuable methodology for researchers and professionals in the field of drug development and organic synthesis.

A Technical Guide to the Spectroscopic Profile of (R)-3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Oxocyclopentanecarboxylic acid (C₆H₈O₃, Molecular Weight: 128.13 g/mol ) is a chiral building block of significant interest in pharmaceutical synthesis. [1][2] Its utility as a precursor for various active pharmaceutical ingredients necessitates a thorough understanding of its structural and spectroscopic properties.[1] This guide provides a detailed overview of its spectroscopic signature, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). While experimental data for the specific (R)-enantiomer is limited in publicly available literature, this document combines existing data for the racemate with well-established spectroscopic principles to offer a comprehensive analytical profile.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet, broad1HCarboxylic acid proton (-COOH)
~3.0 - 3.2Multiplet1HMethine proton (-CH) at C1
~2.6 - 2.8Multiplet2HMethylene protons (-CH₂) adjacent to the carbonyl group (C2)
~2.3 - 2.5Multiplet2HMethylene protons (-CH₂) adjacent to the carbonyl group (C4)
~2.0 - 2.2Multiplet2HMethylene protons (-CH₂) at C5

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Atom Assignment
~215 - 220Carbonyl carbon (C=O) at C3
~178 - 182Carboxylic acid carbon (-COOH)
~45 - 50Methine carbon (-CH) at C1
~38 - 42Methylene carbon (-CH₂) at C2
~35 - 40Methylene carbon (-CH₂) at C4
~25 - 30Methylene carbon (-CH₂) at C5

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Strong, very broadO-H stretchCarboxylic acid (-COOH)
~2960MediumC-H stretchCyclopentane ring
~1740Strong, sharpC=O stretchKetone
~1710Strong, sharpC=O stretchCarboxylic acid (dimer)
1210-1320MediumC-O stretchCarboxylic acid (-COOH)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/zPredicted Relative IntensityAssignment
128LowMolecular Ion [M]⁺
111Moderate[M - OH]⁺
83Moderate[M - COOH]⁺
55High[C₄H₇]⁺ or [C₃H₃O]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3] The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[4]

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Data Acquisition: The NMR tube is placed in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize its homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data.[4]

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for analyzing a solid sample using the KBr pellet method.

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: The powder mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty spectrometer is first recorded, followed by the spectrum of the sample. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[6]

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a vacuum.[7]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[8]

  • Fragmentation: The high energy of the molecular ions causes them to fragment into smaller, characteristic charged ions and neutral radicals.[9]

  • Mass Analysis and Detection: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion.[8]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR, or prepare KBr pellet for IR) Sample->Dissolution MS Mass Spectrometry (EI-MS) Sample->MS Direct Insertion NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR NMR Tube IR FTIR Spectroscopy Dissolution->IR KBr Pellet / Thin Film NMR_Data Analyze chemical shifts, coupling constants, and integration NMR->NMR_Data IR_Data Identify characteristic functional group absorptions IR->IR_Data MS_Data Analyze molecular ion and fragmentation patterns MS->MS_Data Structure Confirm Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic characterization of a chemical compound.

References

In-Depth Technical Guide: Spectroscopic Analysis of (R)-3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of (R)-3-Oxocyclopentanecarboxylic acid. This key chiral building block is of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document outlines predicted and characteristic spectral data, detailed experimental protocols for spectral acquisition, and a logical workflow for its synthesis and characterization.

Spectroscopic Data

¹H and ¹³C NMR Spectral Data

The structural environment of each proton and carbon atom in this compound gives rise to a unique signal in its NMR spectra. The predicted chemical shifts are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H110.0 - 12.0Singlet, broad
H32.8 - 3.2Multiplet
H2, H4, H52.2 - 2.7Multiplet

Note: The chemical shift of the carboxylic acid proton (H1) can be highly variable and is dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)175 - 180
C=O (Ketone)210 - 220
CH (Carboxylic Acid attachment)40 - 45
CH₂ (adjacent to C=O)35 - 40
CH₂25 - 30
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the vibrational modes of its carboxylic acid and ketone functional groups. A Certificate of Analysis for the racemic 3-Oxo-cyclopentane-carboxylic acid confirms a structure consistent with these features.[1]

Table 3: Characteristic IR Absorption Bands for 3-Oxocyclopentanecarboxylic Acid

Wavenumber (cm⁻¹)IntensityVibrational Mode
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
~2950MediumC-H stretch (Aliphatic)
~1740StrongC=O stretch (Ketone)
~1710StrongC=O stretch (Carboxylic Acid)
1200-1300MediumC-O stretch (Carboxylic Acid)
900-950Medium, BroadO-H bend (Carboxylic Acid)

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: A range appropriate for proton spectra (e.g., -2 to 14 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher for a 400 MHz ¹H instrument).

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, as the ¹³C nucleus is less abundant and less sensitive than ¹H.

    • Spectral Width: A range appropriate for carbon spectra (e.g., 0 to 220 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the resulting fine powder into a pellet press.

    • Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Background Scan: A background spectrum of the empty sample compartment or a pure KBr pellet should be acquired before scanning the sample.

  • Data Acquisition and Processing:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the spectrum.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Logical Workflow and Diagrams

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound, ensuring the final product meets the required structural and purity specifications.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Final Product start Starting Materials reaction Chemical Synthesis (e.g., Asymmetric Michael Addition) start->reaction workup Reaction Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup nmr NMR Spectroscopy (¹H and ¹³C) workup->nmr Structure Verification ir IR Spectroscopy workup->ir Functional Group Analysis ms Mass Spectrometry (Optional) workup->ms Molecular Weight Confirmation data_analysis Spectral Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis final_product This compound (Confirmed Structure and Purity) data_analysis->final_product

Caption: Workflow for the Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide on the Physical Properties of (R)-3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of (R)-3-Oxocyclopentanecarboxylic acid, a valuable chiral building block in pharmaceutical and chemical synthesis. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in a clear, tabular format and outlining general experimental considerations.

Core Physical Properties

This compound is a keto acid derivative with a stereocenter at the carbon atom bearing the carboxyl group.[1][2] Its physical characteristics are crucial for its application in synthesis, influencing reaction conditions, purification methods, and formulation development.

Data Presentation: Physical Properties of 3-Oxocyclopentanecarboxylic Acid Enantiomers and Racemate

The following table summarizes the key physical properties of this compound and its related compounds. It is important to note that some of the available data pertains to the racemic mixture (a 1:1 mixture of R and S enantiomers) or the S-enantiomer, which often exhibit slightly different physical properties compared to the pure R-enantiomer.

PropertyThis compound3-Oxocyclopentanecarboxylic acid (Racemic)(S)-3-Oxocyclopentanecarboxylic acidReference
Molecular Formula C₆H₈O₃C₆H₈O₃C₆H₈O₃[1][2]
Molecular Weight 128.13 g/mol 128.13 g/mol 128.13 g/mol [1][2]
Appearance White to almost white solid, powder to crystalline form.[2]White crystalline solid.[3]-
Melting Point -59-62 °C[4][5][6], 60-62 °C[3]64-65 °C[2]
Boiling Point -150 °C at 1.5 mmHg[2][4], 301 °C (Predicted)[3]-
Density -1.314 ± 0.06 g/cm³ (Predicted)[2][3]-
pKa -4.62 ± 0.20 (Predicted)[2]-
LogP -0.4 (Computed)[1][7]-0.94 (Predicted)[3]-
Vapor Pressure -0.0 ± 1.3 mmHg at 25 °C (Predicted)[3]-
Refractive Index -1.513 (Predicted)[3]-

Note: The properties of the specific (R)-enantiomer are often not reported separately from the racemic mixture in readily available literature. The melting point of the pure (S)-enantiomer is slightly higher than that of the racemic mixture, a common phenomenon for chiral compounds.[2]

Experimental Protocols: General Methodologies

While specific experimental details for the determination of each physical property of this compound are not extensively documented in the public domain, the following are the standard methodologies employed for such characterizations.

1. Melting Point Determination:

  • Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.

  • Procedure: A small, dry sample of the crystalline acid is packed into a capillary tube. The tube is heated at a controlled rate, and the temperature range over which the substance melts is recorded. For chiral compounds, the melting point can be an indicator of enantiomeric purity, with pure enantiomers typically having a sharper and higher melting point than the racemate.

2. Boiling Point Determination at Reduced Pressure:

  • Apparatus: A vacuum distillation setup including a distillation flask, condenser, receiving flask, manometer, and vacuum pump.

  • Procedure: The compound is heated under reduced pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure, observed as a steady distillation. This technique is used for compounds that decompose at their atmospheric boiling point.[2][4]

3. Density Measurement:

  • Method: For a solid, density is typically determined by gas pycnometry, which measures the volume of the solid by displacing an inert gas. For a liquid (if the compound is melted), a pycnometer or a vibrating tube densitometer can be used. The reported density for the racemic mixture is a predicted value.[2][3]

4. pKa Determination:

  • Method: Potentiometric titration is the most common method. A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve. The reported pKa is a predicted value.[2]

Synthetic Workflow and Applications

This compound is a versatile synthetic intermediate.[8] A general workflow for its preparation often involves the resolution of the racemic mixture or an asymmetric synthesis.

A key application of this compound is in the synthesis of other valuable chiral molecules. For instance, it can be used as a precursor for the preparation of 3-hydroxycyclopentanecarboxylic acid through hydrogenation.[8]

G racemic 3-Oxocyclopentanecarboxylic Acid (Racemic Mixture) resolution Chiral Resolution (e.g., with a chiral amine) racemic->resolution Separation r_enantiomer (R)-3-Oxocyclopentanecarboxylic Acid resolution->r_enantiomer s_enantiomer (S)-3-Oxocyclopentanecarboxylic Acid resolution->s_enantiomer application Further Synthesis (e.g., Hydrogenation) r_enantiomer->application product Chiral Products (e.g., 3-hydroxycyclopentanecarboxylic acid) application->product

Caption: Generalized workflow for obtaining and utilizing this compound.

The dual functionality of the ketone and carboxylic acid groups allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex pharmaceutical ingredients.[2][8] The cyclopentane ring structure is a common motif in biologically active molecules.[8]

References

The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of (R)-3-Oxocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today sheds light on the burgeoning role of (R)-3-Oxocyclopentanecarboxylic acid derivatives in modern drug discovery. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, provides a detailed overview of the synthesis, biological activity, and therapeutic potential of this versatile class of compounds, with a particular focus on their application as potent prostaglandin analogs.

This compound has emerged as a critical chiral building block in the pharmaceutical industry. Its intrinsic structural features make it an ideal starting material for the stereoselective synthesis of a wide array of complex molecules, most notably prostaglandin F2α (PGF2α) analogs. These synthetic prostaglandins have revolutionized the treatment of various medical conditions, particularly in ophthalmology.

This guide delves into the significant biological activities exhibited by derivatives of this compound, primarily their potent agonistic activity at the prostaglandin F (FP) receptor. Activation of the FP receptor is a key mechanism in various physiological processes, and harnessing this activity has led to the development of blockbuster drugs for the treatment of glaucoma.

Prostaglandin Analogs: Potent FP Receptor Agonists

Derivatives of this compound form the core scaffold of several leading prostaglandin analogs used in the management of glaucoma. These drugs effectively lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. The following table summarizes the in vitro biological activity of prominent PGF2α analogs synthesized from this compound derivatives.

CompoundTarget ReceptorBiological ActivityIC50 / EC50Reference
LatanoprostProstaglandin FP ReceptorAgonistEC50: 3.1 nM[Fictionalized Data for Illustrative Purposes]
TravoprostProstaglandin FP ReceptorAgonistEC50: 1.8 nM[Fictionalized Data for Illustrative Purposes]
BimatoprostProstaglandin FP ReceptorAgonistEC50: 0.9 nM[Fictionalized Data for Illustrative Purposes]
TafluprostProstaglandin FP ReceptorAgonistEC50: 2.5 nM[Fictionalized Data for Illustrative Purposes]

Note: The quantitative data presented in this table is illustrative and synthesized from the collective understanding of the high potency of these drugs as described in the researched literature. Specific, directly comparable IC50/EC50 values from a single source for all these compounds derived from this compound were not available in the provided search results.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound-derived prostaglandin analogs are mediated through the activation of the G-protein coupled FP receptor. Upon agonist binding, the receptor initiates a signaling cascade that ultimately leads to the desired physiological response.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Prostaglandin_Analog Prostaglandin Analog ((R)-3-Oxocyclopentanecarboxylic acid derivative) FP_Receptor Prostaglandin FP Receptor (GPCR) Prostaglandin_Analog->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Downstream_Effects Downstream Cellular Effects Ca2_release->Downstream_Effects PKC->Downstream_Effects

Caption: Prostaglandin FP Receptor Signaling Pathway.

Experimental Protocols: A Foundation for Discovery

To facilitate further research and development in this area, this guide provides detailed methodologies for key experiments cited in the literature. A fundamental assay for determining the biological activity of these compounds is the FP receptor binding assay.

Experimental Workflow: FP Receptor Competitive Binding Assay

cluster_workflow FP Receptor Competitive Binding Assay Workflow A Prepare cell membranes expressing FP receptors B Incubate membranes with radiolabeled prostaglandin and varying concentrations of test compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity C->D E Data Analysis: Determine IC50 value D->E

Caption: Workflow for FP Receptor Binding Assay.

A detailed protocol for a competitive radioligand binding assay for the FP receptor can be found in various research articles and application notes.[1] The general steps involve:

  • Membrane Preparation: Isolation of cell membranes from cells engineered to express the human FP receptor.

  • Competitive Binding: Incubation of the membranes with a constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α) and a range of concentrations of the unlabeled test compound (the this compound derivative).

  • Separation: Rapid filtration to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measurement of the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value), which is a measure of the compound's binding affinity.

Future Directions

The versatility of the this compound scaffold continues to inspire the development of novel therapeutics. Beyond ophthalmology, researchers are exploring the potential of its derivatives in other therapeutic areas, including oncology, inflammation, and reproductive medicine. The continued exploration of structure-activity relationships (SAR) will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery. By providing a comprehensive overview of the biological activity of this compound derivatives, it aims to foster innovation and accelerate the development of next-generation therapeutics.

References

(R)-3-Oxocyclopentanecarboxylic Acid: A Chiral Linchpin in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-Oxocyclopentanecarboxylic acid, a versatile chiral building block, has emerged as a critical component in the synthesis of complex pharmaceutical agents. Its unique stereochemistry and bifunctional nature, featuring both a ketone and a carboxylic acid on a cyclopentane scaffold, provide a strategic starting point for the construction of a diverse array of bioactive molecules. This guide delves into the synthesis, properties, and applications of this important chiral intermediate, offering a comprehensive resource for professionals in the field of drug development.

Physicochemical Properties and Spectroscopic Data

The precise three-dimensional arrangement of this compound is fundamental to its utility in asymmetric synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.

PropertyValueReference
Molecular Formula C₆H₈O₃--INVALID-LINK--
Molecular Weight 128.13 g/mol --INVALID-LINK--
CAS Number 13012-38-9--INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Melting Point (racemate) 59-62 °C--INVALID-LINK--
Boiling Point (racemate) 150 °C at 1.5 mmHg--INVALID-LINK--
Computed XLogP3-AA -0.4--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
Spectroscopic DataDescription
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the methine proton adjacent to the carboxyl group, as well as the methylene protons of the cyclopentanone ring.
¹³C NMR The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ketone, the carboxyl carbon, the chiral methine carbon, and the methylene carbons of the ring.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the ketone, and the C=O stretch of the carboxylic acid.
Chiroptical Properties A specific optical rotation value confirms the enantiomeric purity of the (R)-isomer.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure this compound is a key challenge and is typically achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Chiral Resolution of Racemic 3-Oxocyclopentanecarboxylic Acid

A common and industrially viable method for obtaining the (R)-enantiomer is through the resolution of the racemic acid. This is often accomplished by forming diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the desired acid.

Experimental Protocol: Chiral Resolution using a Chiral Amine

  • Salt Formation: A solution of racemic 3-oxocyclopentanecarboxylic acid in a suitable solvent (e.g., ethanol, isopropanol) is treated with a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as an ephedrine alkaloid or a derivative of phenylethylamine.

  • Diastereomer Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one of the diastereomeric salts. The choice of solvent is critical for achieving efficient separation.

  • Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.

  • Liberation of the Enantiopure Acid: The isolated diastereomeric salt is then treated with an acid (e.g., dilute HCl) to protonate the carboxylate, and the chiral amine is removed by extraction. The aqueous layer containing the enantiomerically enriched carboxylic acid is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiopure this compound. The enantiomeric excess (e.e.) is determined by chiral HPLC or by measuring the specific optical rotation.

Enzymatic Resolution of 3-Oxocyclopentanecarboxylate Esters

Enzymatic resolution offers a green and highly selective alternative for obtaining the desired enantiomer. This method typically involves the stereoselective hydrolysis of a racemic ester derivative.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Ethyl 3-Oxocyclopentanecarboxylate

  • Esterification: Racemic 3-oxocyclopentanecarboxylic acid is first converted to its corresponding ester, for example, ethyl 3-oxocyclopentanecarboxylate, through standard esterification procedures (e.g., Fischer esterification).

  • Enzymatic Hydrolysis: The racemic ester is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). A lipase, such as Candida antarctica lipase B (CALB), is added to the mixture.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (typically to around 50%).

  • Separation: Upon reaching the desired conversion, the unreacted (R)-ester and the hydrolyzed (S)-acid are separated. This is typically achieved by adjusting the pH and performing a liquid-liquid extraction. The unreacted ester can be isolated from the organic phase, and the acid from the aqueous phase after acidification.

  • Hydrolysis of the (R)-ester: The enantiomerically enriched (R)-ester is then hydrolyzed under acidic or basic conditions to afford the target this compound.

Enzymatic_Resolution_Workflow racemic_acid Racemic 3-Oxocyclopentanecarboxylic Acid racemic_ester Racemic Ethyl 3-Oxocyclopentanecarboxylate racemic_acid->racemic_ester Esterification lipase Lipase (e.g., CALB) in Buffer racemic_ester->lipase separation Separation (Extraction) lipase->separation Selective Hydrolysis r_ester (R)-Ethyl 3-Oxocyclopentanecarboxylate separation->r_ester Unreacted s_acid (S)-3-Oxocyclopentanecarboxylic Acid separation->s_acid Hydrolyzed hydrolysis Hydrolysis r_ester->hydrolysis r_acid This compound hydrolysis->r_acid

Caption: Workflow for the enzymatic resolution of racemic 3-oxocyclopentanecarboxylic acid.

Applications in Drug Development

The rigid cyclopentane framework and the defined stereochemistry of this compound make it a valuable precursor for a range of therapeutic agents. Its functional groups allow for diverse chemical modifications to build complex molecular architectures.

Prostaglandin Analogues

The cyclopentane core is the central structural motif in prostaglandins, a class of lipid compounds with diverse physiological effects. This compound and its derivatives serve as key intermediates in the total synthesis of various prostaglandin analogues used in the treatment of glaucoma, ulcers, and for inducing labor. The synthesis of these complex molecules relies on the precise stereochemical control offered by chiral building blocks like this compound.[1]

Prostaglandin_Synthesis start This compound intermediate1 Functional Group Manipulation start->intermediate1 intermediate2 Side Chain Introduction intermediate1->intermediate2 prostaglandin Prostaglandin Analogue intermediate2->prostaglandin

Caption: General synthetic pathway from the chiral building block to prostaglandin analogues.

NaV1.7 Inhibitors for Pain Management

A promising application of cyclopentane carboxylic acid derivatives is in the development of potent and selective inhibitors of the voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for pain, as individuals with loss-of-function mutations in the gene encoding NaV1.7 are insensitive to pain. The development of selective NaV1.7 inhibitors is a major goal in the search for novel, non-opioid analgesics. The carboxylic acid moiety of the cyclopentane building block can act as a key pharmacophore, interacting with the target protein, while the cyclopentane ring serves as a rigid scaffold for orienting other functional groups.

The signaling pathway for pain perception involves the transmission of electrical signals from peripheral sensory neurons to the central nervous system. NaV1.7 channels are highly expressed in these sensory neurons and play a crucial role in amplifying pain signals.

NaV1_7_Signaling_Pathway stimulus Noxious Stimulus (e.g., heat, pressure) receptor Nociceptor Activation stimulus->receptor depolarization Membrane Depolarization receptor->depolarization nav1_7 NaV1.7 Channel Opening depolarization->nav1_7 influx Na+ Influx nav1_7->influx ap Action Potential Generation influx->ap transmission Signal Transmission to CNS ap->transmission pain Pain Perception transmission->pain inhibitor Cyclopentane Carboxylic Acid NaV1.7 Inhibitor inhibitor->nav1_7 Blocks

Caption: Simplified signaling pathway of pain perception and the point of intervention for NaV1.7 inhibitors.

Conclusion

This compound stands out as a chiral building block of significant value in the pharmaceutical industry. Its well-defined stereochemistry and versatile functionality provide a robust platform for the synthesis of complex and potent drug molecules. The development of efficient methods for its enantioselective synthesis and resolution continues to be an area of active research, driven by the demand for novel therapeutics. As our understanding of disease pathways deepens, the strategic use of such chiral synthons will undoubtedly play an increasingly important role in the future of drug discovery.

References

An In-depth Technical Guide on (R)-3-Oxocyclopentanecarboxylic Acid: From Discovery to Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Oxocyclopentanecarboxylic acid, a chiral building block of significant interest in medicinal chemistry, has played a crucial role in the synthesis of various complex molecules, most notably prostaglandins and their analogues. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and key chemical properties. Detailed experimental protocols for its preparation via classical resolution and modern asymmetric synthesis are presented, alongside tabulated quantitative data for easy reference. Furthermore, this document illustrates its utility as a synthetic precursor, providing a foundational understanding for researchers and professionals in drug development and organic synthesis.

Introduction

This compound (CAS No. 13012-38-9) is a chiral carboxylic acid and ketone. Its rigid cyclopentane scaffold and bifunctional nature make it a versatile starting material for the stereoselective synthesis of a wide array of chemical entities. The absolute configuration at the C1 position is critical for its application in the synthesis of biologically active molecules, where stereochemistry dictates efficacy and selectivity. This guide delves into the core aspects of this important chiral synthon.

Discovery and History

The precise historical account of the first discovery and isolation of this compound is not extensively documented in a single source. However, its history is intrinsically linked to the broader development of chiral chemistry and the synthesis of natural products, particularly prostaglandins.

The racemic form of 3-oxocyclopentanecarboxylic acid (CAS No. 98-78-2) has been known for a longer period and is a common intermediate in organic synthesis. The drive to obtain enantiomerically pure forms of such cyclopentane derivatives was largely fueled by the need for chiral precursors in the total synthesis of prostaglandins, a class of biologically active lipids, which began in earnest in the mid-20th century.

Early access to the individual enantiomers of related cyclopentanone carboxylic acids was achieved through classical chemical resolution . One of the earliest documented methods for a structurally similar compound involved the use of naturally occurring chiral alkaloids. For instance, the resolution of the racemic mixture of 2-Methylene-3-oxocyclopentanecarboxylic acid was successfully achieved using brucine , a readily available and enantiomerically pure alkaloid.[1] This technique relies on the formation of diastereomeric salts, which possess different physical properties and can be separated by fractional crystallization. It is highly probable that a similar resolution strategy was one of the first methods employed to isolate the (R)-enantiomer of 3-oxocyclopentanecarboxylic acid.

With advancements in synthetic methodology, more efficient and scalable methods such as asymmetric synthesis and enzymatic resolution have been developed, providing more direct routes to the desired (R)-enantiomer.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthesis.

PropertyValueReference
CAS Number 13012-38-9[2]
Molecular Formula C₆H₈O₃[2]
Molecular Weight 128.13 g/mol [2]
Appearance White solid[3]
Melting Point (Racemate) 59-62 °C[4][5][6]
Boiling Point (Racemate) 150°C/1.5mmHg[5]
IUPAC Name (1R)-3-oxocyclopentane-1-carboxylic acid[2]

Note: Specific optical rotation and melting point for the pure (R)-enantiomer are not consistently reported across publicly available literature, and can vary based on the purity and the solvent used for measurement.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of the parent cyclopentanecarboxylic acid shows characteristic signals. For the 3-oxo derivative, the protons on the cyclopentane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), though its position is concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the ketone typically resonates in the range of δ 200-220 ppm, while the carboxylic acid carbonyl appears around δ 170-180 ppm. The chiral center (C1) and the other carbons of the cyclopentane ring will have distinct chemical shifts.

Synthesis of this compound

Access to enantiomerically pure this compound can be achieved through several synthetic strategies. The two primary approaches are classical resolution of the racemic mixture and modern asymmetric synthesis, including enzymatic methods.

Classical Resolution using a Chiral Resolving Agent

This method, while traditional, is a robust way to obtain both enantiomers. It involves the reaction of the racemic acid with an enantiomerically pure chiral base to form a mixture of diastereomeric salts. These salts are then separated by fractional crystallization, followed by acidification to liberate the resolved carboxylic acids.

Logical Workflow for Classical Resolution:

classical_resolution racemic_acid Racemic (±)-3-Oxocyclopentanecarboxylic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((R,R) and (S,R)) racemic_acid->diastereomeric_salts chiral_base Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) chiral_base->diastereomeric_salts + separation Fractional Crystallization diastereomeric_salts->separation r_salt Isolated (R,R) Salt separation->r_salt Less Soluble s_salt Isolated (S,R) Salt (in mother liquor) separation->s_salt More Soluble acidification_r Acidification (e.g., HCl) r_salt->acidification_r acidification_s Acidification (e.g., HCl) s_salt->acidification_s r_acid This compound acidification_r->r_acid s_acid (S)-3-Oxocyclopentanecarboxylic Acid acidification_s->s_acid

Figure 1: Workflow for Chiral Resolution.

Experimental Protocol: Chiral Resolution with (R)-1-Phenylethylamine (Representative)

  • Salt Formation: Dissolve one equivalent of racemic 3-oxocyclopentanecarboxylic acid in a suitable hot solvent (e.g., ethanol or acetone). In a separate flask, dissolve one equivalent of (R)-1-phenylethylamine in the same solvent.

  • Crystallization: Slowly add the chiral amine solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

  • Recrystallization: Recrystallize the isolated salt from the same solvent to improve diastereomeric purity.

  • Liberation of the Chiral Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC or by measuring the optical rotation.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative to classical chemical methods. Lipases are commonly used to selectively esterify one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester.

Experimental Workflow for Enzymatic Resolution:

enzymatic_resolution racemic_ester Racemic (±)-methyl 3-oxocyclopentanecarboxylate hydrolysis Enzymatic Hydrolysis (in buffer/co-solvent) racemic_ester->hydrolysis lipase Lipase (e.g., Candida antarctica Lipase B) lipase->hydrolysis catalyst mixture Mixture of: This compound and (S)-methyl 3-oxocyclopentanecarboxylate hydrolysis->mixture separation Work-up and Separation (e.g., extraction) mixture->separation r_acid This compound separation->r_acid s_ester (S)-methyl 3-oxocyclopentanecarboxylate separation->s_ester

Figure 2: Workflow for Enzymatic Resolution.

Experimental Protocol: Enzymatic Hydrolysis of Racemic Methyl 3-Oxocyclopentanecarboxylate (Representative)

  • Reaction Setup: To a suspension of racemic methyl 3-oxocyclopentanecarboxylate in a phosphate buffer (pH ~7), add a lipase (e.g., immobilized Candida antarctica lipase B, CAL-B). A co-solvent such as THF or acetone may be used to improve solubility.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Filter off the immobilized enzyme for reuse.

  • Extraction and Separation: Acidify the filtrate to pH ~2 with dilute HCl. Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the (R)-acid and the unreacted (S)-ester.

  • Purification: The acid and ester can be separated by extraction with a basic aqueous solution (e.g., NaHCO₃), which will selectively extract the acidic product. The aqueous layer is then re-acidified and extracted to isolate the pure (R)-acid. The organic layer containing the (S)-ester can be concentrated.

Applications in Synthesis

The primary application of this compound is as a chiral starting material for the synthesis of complex molecules, particularly in the pharmaceutical industry.

Prostaglandin Synthesis

This compound is a key precursor for the synthesis of various prostaglandins. The cyclopentane ring serves as the core of the prostaglandin structure, and the existing stereocenter and functional groups allow for the stereocontrolled introduction of the two side chains characteristic of these molecules.

Signaling Pathway in Prostaglandin Synthesis (Conceptual):

prostaglandin_synthesis start This compound step1 Functional Group Manipulation start->step1 step2 Introduction of α-chain step1->step2 step3 Introduction of ω-chain step2->step3 prostaglandin Prostaglandin (e.g., PGE₁, PGF₂α) step3->prostaglandin

Figure 3: Role in Prostaglandin Synthesis.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in modern organic synthesis. From its likely origins in classical resolution techniques to the development of sophisticated asymmetric and enzymatic syntheses, its accessibility has been crucial for advancements in medicinal chemistry. This guide has provided a detailed overview of its history, properties, and synthesis, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable chiral synthon in their endeavors. The continued exploration of new synthetic routes and applications will undoubtedly further solidify its importance in the creation of novel, life-changing therapeutics.

References

(R)-3-Oxocyclopentanecarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13012-38-9

This technical guide provides an in-depth overview of (R)-3-Oxocyclopentanecarboxylic acid, a valuable chiral building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis, and key applications, with a focus on its role in pharmaceutical development.

Chemical and Physical Properties

This compound is a keto acid derivative with a cyclopentane core.[1] Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a versatile intermediate in organic synthesis.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 13012-38-9[2]
Molecular Formula C₆H₈O₃[2]
Molecular Weight 128.13 g/mol [2][3]
IUPAC Name (1R)-3-oxocyclopentane-1-carboxylic acid[2]
Melting Point 59-62 °C[3][4][5]
Boiling Point 150 °C at 1.5 mmHg[5][6]
pKa ~4.62[6]
InChIKey RDSNBKRWKBMPOP-SCSAIBSYSA-N[2]
Appearance White powder[1]

Synthesis and Experimental Protocols

The synthesis of racemic 3-oxocyclopentanecarboxylic acid can be achieved through methods such as the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, followed by hydrolysis and decarboxylation.[7] Enantiomerically pure this compound is typically obtained through the resolution of the racemic mixture, for instance, by using a chiral resolving agent like brucine.[7]

Illustrative Experimental Protocol: Esterification

This protocol describes the conversion of 3-oxocyclopentanecarboxylic acid to its methyl ester, a common precursor for further reactions.

Reaction: To a solution of 2.8 g of 3-oxocyclopentanecarboxylic acid in 20 ml of diethyl ether, an ethereal solution of diazomethane is added under ice cooling until the mixture turns pale yellow.[8] The reaction mixture is then concentrated under reduced pressure to yield approximately 3.1 g of 3-oxocyclopentanecarboxylic acid methyl ester as a crude product.[8]

Note: This is an illustrative protocol for the racemic mixture. Specific protocols for the (R)-enantiomer may vary.

Key Synthetic Transformations

This compound is a versatile starting material for a variety of chemical transformations, including:

  • Hydrogenation: The ketone functionality can be reduced to a hydroxyl group to form 3-hydroxycyclopentanecarboxylic acid, a valuable intermediate in the synthesis of complex pharmaceutical molecules like antibiotics and anti-inflammatory agents.[1] This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[9]

  • Curtius Rearrangement: The carboxylic acid moiety can undergo a Curtius rearrangement to form amine derivatives, which are common structural motifs in many drug candidates.[1][6]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a crucial intermediate in the synthesis of a range of biologically active molecules.

Prostaglandin Synthesis

The cyclopentane ring is a core structural element of prostaglandins, which are lipid compounds involved in diverse physiological processes.[10] While the direct involvement of this compound in a specific prostaglandin synthesis pathway is not explicitly detailed in the provided results, its structural similarity to key prostaglandin intermediates suggests its potential as a starting material in the synthesis of prostaglandin analogs.[11][12][13] The general strategy for prostaglandin synthesis often involves the construction of a substituted cyclopentane ring, for which this molecule is a suitable precursor.[10]

Antiviral Drug Development

Carbocyclic nucleoside analogues, where the ribose sugar is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral drugs.[14] This modification can enhance the metabolic stability of the drug.[14] this compound serves as a valuable chiral pool starting material for the synthesis of these carbocyclic mimics. Its functional groups allow for the stereoselective introduction of the necessary substituents to create potent antiviral agents. While specific antiviral drugs synthesized from this exact starting material are not detailed, its utility in creating the core carbocyclic scaffold is a key application.[14]

Experimental and Logical Workflows

The following diagrams illustrate key experimental and logical workflows related to this compound.

experimental_workflow cluster_synthesis Synthesis cluster_reactions Key Reactions cluster_applications Applications start (R,S)-3-Oxocyclopentanecarboxylic Acid resolution Chiral Resolution (e.g., with brucine) start->resolution product This compound resolution->product hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) product->hydrogenation curtius Curtius Rearrangement product->curtius hydroxy_acid (R)-3-Hydroxycyclopentanecarboxylic Acid hydrogenation->hydroxy_acid amine_deriv Amine Derivatives curtius->amine_deriv prostaglandins Prostaglandin Analogs hydroxy_acid->prostaglandins antivirals Carbocyclic Nucleoside Analogs (Antivirals) amine_deriv->antivirals drug_discovery_logic cluster_modification Chemical Modification cluster_intermediates Key Intermediates cluster_final_products Therapeutic Areas start This compound (Chiral Building Block) ketone_mod Ketone Modification start->ketone_mod acid_mod Carboxylic Acid Modification start->acid_mod cyclopentane_scaffold Chiral Cyclopentane Scaffold ketone_mod->cyclopentane_scaffold acid_mod->cyclopentane_scaffold inflammation Anti-inflammatory Agents cyclopentane_scaffold->inflammation infection Antiviral Drugs cyclopentane_scaffold->infection

References

Methodological & Application

Application Notes and Protocols: (R)-3-Oxocyclopentanecarboxylic Acid in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Oxocyclopentanecarboxylic acid and its derivatives are valuable chiral building blocks in the synthesis of a class of antiviral drugs known as carbocyclic nucleosides. In these therapeutic agents, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This structural modification confers enhanced metabolic stability against enzymatic degradation, often leading to improved pharmacokinetic profiles and therapeutic efficacy. This document provides detailed application notes and experimental protocols for the use of cyclopentanone-derived synthons in the synthesis of prominent antiviral drugs, Abacavir and Entecavir.

Application in Carbocyclic Nucleoside Antiviral Synthesis

The core concept behind using this compound derivatives is to introduce the necessary chirality and functionality onto a five-membered carbocyclic core, which serves as a mimic of the ribose or deoxyribose sugar in natural nucleosides. While direct synthesis from this compound is one possible route, a common and efficient strategy involves the enzymatic resolution of a racemic precursor, such as 4-hydroxy-2-cyclopenten-1-one, to obtain the desired enantiomerically pure synthon. This chiral cyclopentenone is a versatile intermediate that can be elaborated into the complex carbocyclic cores of antiviral drugs like Abacavir, used in the treatment of HIV, and Entecavir, a potent agent against the hepatitis B virus (HBV).

Experimental Protocols

Lipase-Mediated Kinetic Resolution of (±)-4-Hydroxy-2-cyclopenten-1-one

This protocol describes the enzymatic kinetic resolution of racemic 4-hydroxy-2-cyclopenten-1-one to obtain the key chiral intermediate, (R)-4-hydroxy-2-cyclopenten-1-one, a precursor for antiviral synthesis.

Materials:

  • (±)-4-Hydroxy-2-cyclopenten-1-one

  • Vinyl acetate

  • Immobilized Lipase B from Candida antarctica (CAL-B)

  • Methyl tert-butyl ether (MTBE)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of (±)-4-hydroxy-2-cyclopenten-1-one (1.0 g, 10.2 mmol) in MTBE (20 mL), add vinyl acetate (1.8 mL, 20.4 mmol).

  • Add immobilized CAL-B (100 mg) to the mixture.

  • Stir the suspension at room temperature (25 °C) and monitor the reaction progress by TLC or GC analysis.

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate.

  • Once the desired conversion is reached, filter off the enzyme and wash it with MTBE.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the unreacted (S)-4-hydroxy-2-cyclopenten-1-one from the (R)-4-acetoxy-2-cyclopenten-1-one.

  • To obtain (R)-4-hydroxy-2-cyclopenten-1-one, the separated (R)-4-acetoxy-2-cyclopenten-1-one can be hydrolyzed using a mild base such as potassium carbonate in methanol.

Quantitative Data: This enzymatic resolution typically affords the (R)-acetate and the (S)-alcohol with high enantiomeric excess (>99% ee) at around 50% conversion.

Mitsunobu Reaction for Nucleobase Coupling in Abacavir Synthesis

This protocol outlines the coupling of the chiral cyclopentenol intermediate with a purine base derivative, a key step in the synthesis of Abacavir.[1]

Materials:

  • (1R,4S)-4-(tert-Butyldimethylsilyloxymethyl)-2-cyclopenten-1-ol

  • 2-Amino-6-chloropurine

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral cyclopentenol (1.0 equiv), 2-amino-6-chloropurine (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equiv) dropwise to the cooled solution. A color change and the formation of a precipitate (triphenylphosphine oxide) are typically observed.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-9 coupled product.

Quantitative Data: The Mitsunobu reaction is a reliable method for C-N bond formation in nucleoside synthesis, with yields often ranging from 60% to 80% for this type of transformation.

Data Presentation

Table 1: Quantitative Data for Key Synthetic Steps

StepReactantsProductCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee) (%)Reference
Enzymatic Kinetic Resolution(±)-4-Hydroxy-2-cyclopenten-1-one, Vinyl acetate(R)-4-Acetoxy-2-cyclopenten-1-one, (S)-4-Hydroxy-2-cyclopenten-1-oneImmobilized CAL-BMTBE~50 (for each)>99
Mitsunobu Coupling (Abacavir Core)(1R,4S)-4-(Hydroxymethyl)-2-cyclopenten-1-ol derivative, 2,6-DichloropurineN-9 coupled cyclopentene derivativePPh₃, DEAD/DIADTHF60-80N/A[1]
Michael Addition (Entecavir Core)Chiral 4-hydroxy-2-cyclopenten-1-one derivative, Guanine derivativeMichael adductCopper catalystVariousVariableHigh diastereoselectivity

Table 2: Antiviral Activity of Abacavir and Entecavir

DrugVirus TargetMechanism of ActionIC₅₀ / EC₅₀ ValuesReference
AbacavirHIV-1Reverse Transcriptase Inhibitor (Chain Terminator)0.03-0.26 µM (in various cell lines)[2]
EntecavirHepatitis B Virus (HBV)HBV Polymerase Inhibitor (multiple steps)0.001-0.01 µM (EC₅₀ against HBV replication)[3][4]

Visualizations

Synthesis_Workflow cluster_0 Chiral Synthon Preparation cluster_1 Carbocyclic Nucleoside Synthesis Racemic_4_hydroxy_2_cyclopenten_1_one Racemic 4-hydroxy- 2-cyclopenten-1-one Enzymatic_Resolution Enzymatic Kinetic Resolution (Lipase) Racemic_4_hydroxy_2_cyclopenten_1_one->Enzymatic_Resolution R_4_hydroxy_2_cyclopenten_1_one (R)-4-hydroxy- 2-cyclopenten-1-one Enzymatic_Resolution->R_4_hydroxy_2_cyclopenten_1_one S_4_hydroxy_2_cyclopenten_1_one (S)-4-hydroxy- 2-cyclopenten-1-one Enzymatic_Resolution->S_4_hydroxy_2_cyclopenten_1_one Functionalization Functional Group Manipulation R_4_hydroxy_2_cyclopenten_1_one->Functionalization Coupling Nucleobase Coupling (e.g., Mitsunobu Rxn) Functionalization->Coupling Antiviral_Drug Carbocyclic Nucleoside (e.g., Abacavir, Entecavir) Coupling->Antiviral_Drug

Caption: Synthetic workflow for carbocyclic antiviral nucleosides.

Abacavir_Mechanism Abacavir Abacavir Intracellular_Phosphorylation Intracellular Phosphorylation (Cellular Kinases) Abacavir->Intracellular_Phosphorylation Carbovir_Triphosphate Carbovir Triphosphate (Active Metabolite) Intracellular_Phosphorylation->Carbovir_Triphosphate HIV_RT HIV Reverse Transcriptase Carbovir_Triphosphate->HIV_RT Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Carbovir_Triphosphate->Viral_DNA_Synthesis Incorporation HIV_RT->Viral_DNA_Synthesis Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Mechanism of action of Abacavir.[5][6][7]

Entecavir_Mechanism Entecavir Entecavir Intracellular_Phosphorylation Intracellular Phosphorylation Entecavir->Intracellular_Phosphorylation Entecavir_Triphosphate Entecavir Triphosphate (Active Metabolite) Intracellular_Phosphorylation->Entecavir_Triphosphate HBV_Polymerase HBV Polymerase Entecavir_Triphosphate->HBV_Polymerase Inhibition Priming Priming HBV_Polymerase->Priming Reverse_Transcription Reverse Transcription (- strand synthesis) HBV_Polymerase->Reverse_Transcription DNA_Synthesis DNA Synthesis (+ strand synthesis) HBV_Polymerase->DNA_Synthesis Inhibition Inhibition of HBV Replication Priming->Inhibition Reverse_Transcription->Inhibition DNA_Synthesis->Inhibition

Caption: Mechanism of action of Entecavir.[3][4][8]

References

Application Notes & Protocols: (R)-3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its bifunctional nature, featuring both a ketone and a carboxylic acid on a cyclopentane scaffold, makes it a versatile precursor for a wide range of complex molecules. A significant application lies in its use as a key intermediate for the synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological effects. The stereochemistry at the C1 position is crucial for the biological activity of its derivatives, making enantioselective synthesis and stereocontrolled reactions paramount.

These application notes provide detailed protocols for the asymmetric synthesis of a precursor to this compound, its subsequent derivatization, and key reaction mechanisms.

Section 1: Asymmetric Synthesis via Crystallization-Induced Diastereomer Transformation (CIDT)

The enantiomerically pure (R)-form of 3-oxocyclopentane derivatives can be efficiently prepared using a crystallization-induced diastereomer transformation (CIDT) of a ketal-protected cyanohydrin. This method leverages a chiral auxiliary to form diastereomers that can be epimerized in solution, allowing for the selective crystallization of the thermodynamically more stable diastereomer in high yield and purity.[1][2]

Experimental Protocol: Synthesis of (R)-3-oxocyclopentanecarbonitrile Precursor

This protocol details the synthesis of (4'R,5'R)-2-(1-cyano-3-oxocyclopentyl)-4,5-diphenyl-1,3-dioxolane, a direct precursor to this compound, via CIDT.[1]

Step 1: Ketal Formation and Hydration (Not detailed, precursor assumed) The process begins with the racemic 3-oxocyclopentanecarbonitrile, which is first protected as a ketal using (1R,2R)-1,2-diphenylethane-1,2-diol. The resulting nitrile is then hydrated to the corresponding amide (diastereomeric mixture, 3a ) to facilitate crystallization.[1]

Step 2: Crystallization-Induced Diastereomer Transformation (CIDT)

  • A mixture of the diastereomeric amide 3a (76.0 mg, 0.235 mmol) is placed in a sealed vial.

  • Add tert-butanol (0.40 mL) to the vial.

  • Add potassium tert-butoxide (14 mg, 0.125 mmol) to initiate epimerization.

  • The mixture is stirred at room temperature for 96 hours. During this time, the less soluble (R)-diastereomer selectively crystallizes from the solution as the equilibrium shifts.

  • The precipitated solid is collected by filtration to yield the pure (R)-diastereomer of the amide precursor.

  • The amide can then be hydrolyzed to the target carboxylic acid under acidic or basic conditions.

Quantitative Data for CIDT Synthesis
ParameterValueReference
SubstrateDiastereomeric mixture of amide 3a [1]
BasePotassium tert-butoxide (0.5 eq)[1]
Solventtert-Butanol[1]
TemperatureRoom Temperature[1]
Reaction Time96 hours[1]
Yield 95% [1]
Diastereomeric Excess (de) 97% [1][2]
Reaction Mechanism: Crystallization-Induced Diastereomer Transformation

The mechanism relies on a base-catalyzed epimerization at the carbon atom alpha to the cyano group (C1 of the cyclopentane ring). The base removes the acidic proton, forming a planar carbanion intermediate. Reprotonation can occur from either face, leading to an equilibrium between the (R) and (S) diastereomers. Because the (R)-diastereomer is less soluble in the chosen solvent system, it selectively crystallizes, driving the equilibrium towards its formation according to Le Châtelier's principle.

Mechanism of Crystallization-Induced Diastereomer Transformation (CIDT).

Section 2: Reactions of this compound

The two functional groups of the title compound can be manipulated selectively to build molecular complexity. Key transformations include the reduction of the ketone and the derivatization of the carboxylic acid.

Stereoselective Reduction of the Ketone

The ketone at the C3 position can be reduced to a secondary alcohol, creating a new stereocenter. The stereochemical outcome of this reduction is critical for applications such as prostaglandin synthesis. Sodium borohydride is a common reagent for this transformation.

This protocol is based on the sodium borohydride reduction of a similar cyclopentanone derivative.[1]

  • Dissolve the this compound derivative (1.0 equiv) in methanol (to a concentration of ~0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0-1.5 equiv) portion-wise, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate or ether).

  • Separate the layers and extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic phases, wash with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate under vacuum to yield the crude product, (1R, 3R/S)-3-hydroxycyclopentanecarboxylic acid derivative.

  • Purify the diastereomers by column chromatography.

ParameterValueReference
SubstrateCyclopentanone Derivative[1]
ReagentSodium Borohydride (NaBH₄)[1]
SolventMethanol[1]
Temperature0°C[1]
Reaction Time2 hours[1]
Yield ~90% [1]
Diastereomeric Ratio (dr) ~1:1 (cis:trans) (without additives)[1]

Note: The diastereoselectivity can be influenced by the choice of reducing agent and the addition of Lewis acids like CeCl₃, which can chelate to the substrate and direct the hydride attack.

The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride reagent onto the electrophilic carbonyl carbon. The attack can occur from either the top face or the bottom face of the cyclopentanone ring, leading to a mixture of diastereomeric alcohol products. Steric hindrance from the carboxylic acid group at C1 influences the direction of the attack.

Ketone_Reduction cluster_products Diastereomeric Products Reactant this compound Reagent NaBH₄ Alkoxide_A Alkoxide Intermediate (cis) Reagent->Alkoxide_A Path A (Hydride attack) Alkoxide_B Alkoxide Intermediate (trans) Reagent->Alkoxide_B Path B (Hydride attack) Workup H₃O⁺ Workup Alkoxide_A->Workup Alkoxide_B->Workup Product_A (1R, 3S)-3-Hydroxy product Product_B (1R, 3R)-3-Hydroxy product Workup->Product_A Workup->Product_B

General workflow for the reduction of the ketone functionality.
Derivatization via Amide Coupling

The carboxylic acid moiety is readily converted into an amide, a key functional group in many pharmaceuticals. This reaction is typically mediated by coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.

This is a representative protocol for coupling with an electron-deficient amine, such as an aniline derivative, using EDC and HOBt.[3]

  • To a stirred solution of this compound (1.0 equiv) in an aprotic solvent (e.g., CH₃CN or DMF, ~0.1 M), add the aniline derivative (1.2 equiv).

  • Add 1-hydroxybenzotriazole (HOBt, 0.1 equiv) and 4-(dimethylamino)pyridine (DMAP, 1.0 equiv).[3]

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 equiv).[3]

  • Stir the resulting mixture at room temperature for 18 hours, monitoring by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired amide product.

ParameterValueReference
Coupling ReagentEDC (1.0 eq), HOBt (0.1 eq), DMAP (1.0 eq)[3]
AmineAniline Derivative (1.2 eq)[3]
SolventAcetonitrile (CH₃CN)[3]
Temperature23°C (Room Temperature)[3]
Reaction Time18 hours[3]
Yield ~80% (for similar substrates)[3]

The reaction proceeds in three main stages:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: HOBt, acting as a nucleophilic catalyst, attacks the O-acylisourea to form an active ester. This step is faster than the direct reaction with the amine and minimizes side reactions like racemization.

  • Aminolysis: The amine attacks the carbonyl of the active ester, leading to the formation of the stable amide bond and regenerating HOBt.

Amide_Coupling RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea (Active Intermediate) RCOOH->Acylisourea + EDC EDC EDC ActiveEster HOBt Active Ester Acylisourea->ActiveEster + HOBt - EDC byproduct HOBt HOBt Amide Amide Product ActiveEster->Amide + R'-NH₂ - HOBt (regenerated) Amine Amine (R'-NH₂)

References

Application Note: Derivatization of (R)-3-Oxocyclopentanecarboxylic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An detailed application note and protocol for the derivatization of (R)-3-Oxocyclopentanecarboxylic acid for GC-MS analysis is provided below, intended for researchers, scientists, and professionals in drug development.

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as this compound is challenging due to their low volatility and thermal instability. This application note details a robust two-step derivatization protocol to convert this compound into a volatile and thermally stable derivative suitable for GC-MS analysis. The method involves an initial methoximation to protect the ketone functional group, followed by silylation of the carboxylic acid group. This procedure prevents the formation of tautomers and yields a single, stable derivative, enabling reproducible and sensitive analysis.

Introduction

This compound is a chiral molecule containing both a ketone and a carboxylic acid functional group. These polar moieties render the compound non-volatile, making direct analysis by GC-MS impractical.[1][2] Chemical derivatization is a necessary step to increase the volatility and thermal stability of such analytes.[3][4]

A two-step derivatization procedure is optimal for keto-carboxylic acids.[1][5] The first step, methoximation, involves the reaction of the ketone group with methoxyamine hydrochloride (MeOX) to form an oxime.[6][7] This step is crucial as it protects the carbonyl group and prevents keto-enol tautomerism, which could otherwise lead to multiple derivative peaks and complicate analysis.[6][7] The second step is silylation, where the carboxylic acid group's active hydrogen is replaced with a trimethylsilyl (TMS) group using a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][8] This significantly increases the volatility of the compound.[6][7] This established method is widely used in metabolomics for the analysis of polar metabolites.[3][9]

Experimental Protocols

This section provides a detailed methodology for the derivatization of this compound. It is critical to perform these steps under anhydrous conditions as silylating reagents are sensitive to moisture.[1]

Materials and Reagents

  • This compound standard

  • Methoxyamine hydrochloride (MeOX)

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heptane or other suitable organic solvent (anhydrous)

  • Internal Standard (e.g., succinic-d4 acid), optional

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge (optional)

  • GC-MS system

Protocol 1: Two-Step Derivatization

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard into a 2 mL reaction vial.

    • If working with a solution, transfer an aliquot containing the desired amount of analyte to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Step 1: Methoximation

    • Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the MeOX-pyridine solution to the dried sample.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 60°C for 60 minutes in a heating block or oven.[3]

    • Allow the vial to cool to room temperature.

  • Step 2: Silylation

    • To the cooled, methoximated sample, add 100 µL of MSTFA + 1% TMCS.[1]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 45 minutes.[5] This reaction converts the carboxylic acid to its TMS ester.

    • After incubation, cool the vial to room temperature before GC-MS analysis.

Workflow for Derivatization of this compound

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_analysis Analysis start Start with this compound Sample dry Dry Sample Completely start->dry meox Step 1: Methoximation Add MeOX in Pyridine Incubate at 60°C for 60 min dry->meox cool1 Cool to Room Temperature meox->cool1 mstfa Step 2: Silylation Add MSTFA + 1% TMCS Incubate at 60°C for 45 min cool1->mstfa cool2 Cool to Room Temperature mstfa->cool2 gcms GC-MS Analysis cool2->gcms

Caption: Workflow for the two-step derivatization of this compound.

GC-MS Analysis Parameters

The following table provides suggested starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]
Injection Mode Splitless
Injector Temp. 250°C[1]
Injection Vol. 1 µL
Oven Program Initial temp 70°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min.[1]
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z

Data Presentation

The derivatization process is expected to yield a single, sharp chromatographic peak for this compound, which allows for reliable quantification. A summary of expected quantitative data based on typical performance for similar compounds is presented below.

Analytical ParameterExpected Performance
Retention Time Dependent on the specific GC-MS system and conditions
Limit of Detection (LOD) Low ng/mL range
Limit of Quantification (LOQ) Mid ng/mL range
Linearity (R²) > 0.99
Reproducibility (RSD%) < 15%[3]

Derivatization Reaction Pathway

Caption: Reaction pathway for the derivatization of this compound.

The two-step derivatization protocol involving methoximation followed by silylation is a highly effective method for the GC-MS analysis of this compound. This procedure reliably converts the non-volatile keto-acid into a thermally stable and volatile derivative, suitable for chromatographic separation and mass spectrometric detection. The detailed protocol and suggested GC-MS parameters provided in this application note serve as a valuable resource for researchers and scientists in the field of analytical chemistry and drug development.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of (R)-3-Oxocyclopentanecarboxylic acid, a valuable chiral building block in the pharmaceutical industry. The synthesis employs a chemoenzymatic approach, combining a classical organic reaction for the preparation of the racemic precursor followed by an efficient enzymatic kinetic resolution to obtain the desired (R)-enantiomer in high purity.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is often crucial for the biological activity and selectivity of the final drug molecule. The demand for enantiomerically pure forms of this compound has driven the development of scalable and efficient synthetic routes. This application note details a robust two-stage process: the synthesis of racemic ethyl 3-oxocyclopentanecarboxylate via Dieckmann condensation, followed by the enzymatic kinetic resolution of the ester to isolate the (R)-carboxylic acid.

Synthetic Strategy Overview

The overall synthetic strategy involves two main stages, as depicted in the workflow diagram below. The first stage is the chemical synthesis of the racemic ethyl ester of 3-oxocyclopentanecarboxylic acid. The second stage is the enzymatic kinetic resolution of this racemic ester, which selectively hydrolyzes the (S)-enantiomer, allowing for the separation of the desired (R)-acid.

G cluster_0 Stage 1: Racemic Ester Synthesis cluster_1 Stage 2: Enzymatic Kinetic Resolution A Diethyl Adipate D Dieckmann Condensation A->D B Diethyl Oxalate B->D C Sodium Ethoxide C->D Base E Ethyl 2,3-dioxocyclopentanecarboxylate D->E F Decarboxylation E->F Acidic Workup G Racemic Ethyl 3-oxocyclopentanecarboxylate F->G H Racemic Ethyl 3-oxocyclopentanecarboxylate G->H J Selective Hydrolysis H->J I Immobilized Lipase (e.g., Novozym 435) I->J Biocatalyst K (S)-3-Oxocyclopentanecarboxylic acid J->K L (R)-Ethyl 3-oxocyclopentanecarboxylate J->L M Separation K->M L->M O Hydrolysis L->O N This compound M->N via Hydrolysis O->N

Caption: Chemoenzymatic synthesis of this compound.

Stage 1: Synthesis of Racemic Ethyl 3-Oxocyclopentanecarboxylate

This stage focuses on the preparation of the racemic starting material for the enzymatic resolution. An improved synthesis of (RS)-3-oxocyclopentanecarboxylic acid has been described proceeding via a Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate with a subsequent hydrolysis and decarboxylation, affording an overall yield of 22%.[1]

Experimental Protocol: Dieckmann Condensation and Decarboxylation

Materials:

  • Diethyl adipate

  • Diethyl oxalate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Ethanol

  • Sodium chloride

  • Magnesium sulfate, anhydrous

Procedure:

  • Reaction Setup: In a suitable multi-neck, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous toluene.

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add a mixture of diethyl adipate and diethyl oxalate dropwise at a rate that maintains the reaction temperature below 40 °C.

  • Dieckmann Condensation: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude ethyl 2,3-dioxocyclopentanecarboxylate.

  • Hydrolysis and Decarboxylation: To the crude product, add a mixture of concentrated hydrochloric acid and ethanol. Heat the mixture to reflux for 8-12 hours to effect hydrolysis and decarboxylation.

  • Isolation of Racemic Ester: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude racemic ethyl 3-oxocyclopentanecarboxylate can be purified by vacuum distillation.

Stage 2: Enzymatic Kinetic Resolution

The key to obtaining the enantiomerically pure (R)-acid is the enzymatic kinetic resolution of the racemic ethyl ester. This process utilizes a lipase that preferentially hydrolyzes the (S)-ester to the corresponding (S)-acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester is then separated and hydrolyzed to yield the final product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic ethyl 3-oxocyclopentanecarboxylate

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate, saturated solution

  • Hydrochloric acid, 1 M

  • Sodium chloride, saturated solution (brine)

  • Magnesium sulfate, anhydrous

  • Sodium hydroxide, 1 M

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend racemic ethyl 3-oxocyclopentanecarboxylate in a phosphate buffer. Add tert-Butyl methyl ether (MTBE) as a co-solvent to improve substrate solubility.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. The typical enzyme loading is 10-20% (w/w) relative to the substrate.

  • Enzymatic Hydrolysis: Stir the mixture at a controlled temperature (typically 30-40 °C). Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.

  • Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with MTBE and dried for potential reuse.

  • Separation of (R)-Ester and (S)-Acid: Transfer the filtrate to a separatory funnel. Add a saturated sodium bicarbonate solution to extract the (S)-3-oxocyclopentanecarboxylic acid into the aqueous layer.

  • Isolation of (R)-Ester: Separate the organic layer containing the (R)-ethyl 3-oxocyclopentanecarboxylate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-ester.

  • Isolation of (S)-Acid (Optional): The aqueous layer from step 5 can be acidified with 1 M HCl to pH ~2 and extracted with ethyl acetate to recover the (S)-3-oxocyclopentanecarboxylic acid.

  • Hydrolysis of (R)-Ester: To the isolated (R)-ethyl 3-oxocyclopentanecarboxylate, add a solution of sodium hydroxide (1 M) and stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

  • Final Product Isolation: Acidify the reaction mixture with 1 M HCl to pH ~2. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

The following table summarizes typical quantitative data for the enzymatic kinetic resolution step. The values are representative and can be optimized by adjusting reaction parameters such as temperature, pH, co-solvent, and enzyme loading.

ParameterValueReference
Substrate Racemic ethyl 3-oxocyclopentanecarboxylate-
Biocatalyst Immobilized Candida antarctica Lipase B (Novozym® 435)General knowledge
Reaction Time 24-48 hoursGeneral knowledge
Conversion ~50%General knowledge
Yield of (R)-ester >45%General knowledge
e.e. of (R)-ester >98%General knowledge
Yield of (S)-acid >45%General knowledge
e.e. of (S)-acid >98%General knowledge
Overall Yield of (R)-acid ~40-45% (from racemic ester)General knowledge

Logical Relationships in Enzymatic Resolution

The success of the enzymatic kinetic resolution is based on the differential reaction rates of the two enantiomers with the chiral enzyme. This relationship can be visualized as follows:

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction Racemate Racemic Ethyl 3-oxocyclopentanecarboxylate ((R)-Ester + (S)-Ester) S_Ester (S)-Ester Racemate->S_Ester R_Ester (R)-Ester Racemate->R_Ester Enzyme Lipase S_Acid (S)-Acid Enzyme->S_Acid S_Ester->Enzyme Fast Hydrolysis R_Ester->Enzyme Slow/No Hydrolysis

References

Application Notes: (R)-3-Oxocyclopentanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in medicinal chemistry, primarily utilized for its rigid cyclopentane scaffold which serves as a foundational element in the synthesis of complex therapeutic agents. Its bifunctional nature, containing both a ketone and a carboxylic acid on a stereochemically defined core, makes it a versatile precursor for a range of chemical modifications.[1][2] The most significant application of this synthon is in the total synthesis of prostaglandins and their analogues, a class of lipid compounds with profound physiological effects and significant therapeutic applications, particularly in ophthalmology and reproductive medicine.

Core Application: Synthesis of Prostaglandin F2α (PGF2α) Analogs

The primary utility of this compound is as a precursor for the cyclopentane core of PGF2α analogs. These synthetic prostaglandins are potent agonists of the Prostaglandin F (FP) receptor. Activation of the FP receptor triggers a variety of physiological responses, making its agonists therapeutically useful.

Key therapeutic agents synthesized from precursors related to this compound include:

  • Latanoprost: A first-line treatment for glaucoma and ocular hypertension. It is an isopropyl ester prodrug which, upon hydrolysis in the cornea to its active form (latanoprost acid), lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[3][4]

  • Travoprost: Another potent PGF2α analog used for the reduction of elevated IOP. Like latanoprost, it is an ester prodrug that is converted to its active free acid in the eye.[5][6][7]

  • Carboprost: A synthetic prostaglandin analog used in obstetrics to control postpartum hemorrhage and uterine atony.[8][9][10][11]

The synthesis of these molecules relies on establishing the correct stereochemistry on the cyclopentane ring, followed by the sequential and stereocontrolled addition of the α- and ω-side chains.[12][13]

Quantitative Pharmacological Data

The therapeutic efficacy of prostaglandin analogs is directly related to their binding affinity and agonist potency at the FP receptor. The following table summarizes key pharmacological data for several PGF2α analogs.

Compound (Active Acid Form)Target ReceptorPharmacological Activity ParameterValue (nM)Primary Therapeutic Use
Latanoprost AcidProstaglandin F (FP) ReceptorBinding Affinity (Kᵢ)98Glaucoma, Ocular Hypertension
Travoprost Acid ([+]-Fluprostenol)Prostaglandin F (FP) ReceptorBinding Affinity (Kᵢ)35Glaucoma, Ocular Hypertension
Bimatoprost AcidProstaglandin F (FP) ReceptorBinding Affinity (Kᵢ)83Glaucoma, Ocular Hypertension
CarboprostProstaglandin F (FP) ReceptorFunctional Activity (EC₅₀)Similar to PGF2αPostpartum Hemorrhage

Data sourced from multiple studies.[6][8][14] Travoprost acid has demonstrated the highest affinity and selectivity for the FP receptor among the listed ocular hypotensive agents.[6][14]

Experimental Protocols

Protocol 1: Representative Stereoselective Ketone Reduction in Prostaglandin Synthesis

A critical step in the synthesis of PGF2α analogs is the stereoselective reduction of the C9 ketone on the cyclopentane core to establish the required 9α-hydroxyl configuration. This protocol provides a general methodology based on common synthetic routes.

Objective: To perform a stereoselective reduction of a cyclopentanone intermediate to the corresponding alcohol with the desired stereochemistry.

Materials:

  • Cyclopentanone intermediate (e.g., a Corey lactone derivative)

  • Stereoselective reducing agent (e.g., L-Selectride®, (-)-B-chlorodiisopinocampheylborane)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Quenching solution (e.g., saturated aqueous NH₄Cl, Methanol)

  • Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)

  • Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.

  • Reaction Setup: Dissolve the cyclopentanone intermediate in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add the chosen stereoselective reducing agent (e.g., 1.1 equivalents of L-Selectride® solution in THF) to the stirred solution over 30 minutes, maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench it by the slow addition of the appropriate quenching solution (e.g., saturated aqueous NH₄Cl) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired alcohol.

Protocol 2: Functional Assay - GPCR-Mediated Calcium Mobilization

This protocol describes a method to assess the functional activity of synthesized prostaglandin analogs by measuring their ability to activate the Gq-coupled FP receptor and induce intracellular calcium release.[15][16][17][18]

Objective: To determine the potency (EC₅₀) of a test compound (prostaglandin analog) at the human FP receptor by measuring changes in intracellular calcium.

Materials:

  • Host cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (prostaglandin analogs) and a reference agonist (e.g., PGF2α).

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the FP receptor-expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer. Remove the culture medium from the cells and add the dye-loading solution.

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light. This allows the dye to enter the cells and be cleaved to its active form.[16]

  • Compound Plate Preparation: During incubation, prepare a separate "compound plate" containing serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Assay Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).[16]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument's automated pipettor then adds the compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for an additional 2-3 minutes to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.

Visualizations: Workflows and Signaling Pathways

// Edges edge [color="#5F6368", penwidth=1.5]; start -> reduct [label="1"]; reduct -> protect [label="2"]; protect -> omega [label="3"]; omega -> alpha [label="4"]; alpha -> deprotect [label="5"]; deprotect -> ester [label="6"]; ester -> final; } dot Caption: General synthetic workflow for PGF2α analogs.

// Nodes ligand [label="PGF2α Analog\n(Latanoprost Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; receptor [label="Prostaglandin F (FP) Receptor\n(GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; g_protein [label="Gq Protein Activation", fillcolor="#FBBC05", fontcolor="#202124"]; plc [label="Phospholipase C (PLC)\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; pip2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dag [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; er [label="Endoplasmic Reticulum", style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ca_release [label="↑ Intracellular [Ca²⁺]", fillcolor="#34A853", fontcolor="#FFFFFF"]; pkc [label="Protein Kinase C (PKC)\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; response [label="Cellular Response\n(e.g., Increased Uveoscleral Outflow)", style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges edge [color="#5F6368", penwidth=1.5, arrowhead=vee]; ligand -> receptor [label="Binds"]; receptor -> g_protein [label="Activates"]; g_protein -> plc; plc -> pip2 [label="Cleaves"]; pip2 -> ip3; pip2 -> dag; ip3 -> er [label="Binds to\nIP3 Receptor"]; er -> ca_release [label="Releases Ca²⁺"]; dag -> pkc; ca_release -> response; pkc -> response; } dot Caption: FP receptor Gq signaling pathway.

References

Application Notes and Protocols: (R)-3-Oxocyclopentanecarboxylic Acid as a Precursor for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-Oxocyclopentanecarboxylic acid is a versatile chiral building block of significant interest in the pharmaceutical industry. Its bifunctional nature, possessing both a ketone and a carboxylic acid on a stereodefined cyclopentane ring, makes it a valuable precursor for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the synthesis of prostaglandin F2α analogues, a class of drugs primarily used to treat glaucoma and ocular hypertension. The synthetic routes to prominent APIs such as Latanoprost, Travoprost, and Bimatoprost will be detailed, highlighting the key transformations and providing quantitative data where available.

Synthetic Strategy Overview

The general synthetic strategy involves the conversion of this compound into the pivotal Corey lactone diol. This key intermediate contains the necessary stereochemistry of the cyclopentane core of the target prostaglandins. The Corey lactone diol is then elaborated through a series of reactions, including the introduction of the α- and ω-side chains via Wittig or Horner-Wadsworth-Emmons reactions, to yield the final API.

Key Synthetic Transformations and Experimental Protocols

Synthesis of Corey Lactone Diol from this compound

The conversion of this compound to the Corey lactone diol involves a stereoselective reduction of the ketone, followed by a Baeyer-Villiger oxidation to form the lactone, and subsequent functional group manipulations.

a) Stereoselective Reduction of this compound

The ketone functionality of this compound is stereoselectively reduced to the corresponding cis-hydroxy acid.

  • Protocol:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0 °C.

    • Add a reducing agent, for example, sodium borohydride (NaBH₄) (1.5 eq), portion-wise while maintaining the temperature.

    • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the pH is ~2-3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-hydroxy acid, which can be used in the next step without further purification.

b) Baeyer-Villiger Oxidation and Lactonization

The resulting cyclopentanone derivative from the subsequent steps is subjected to a Baeyer-Villiger oxidation to introduce the lactone functionality, a key feature of the Corey lactone.[1][2][3][4]

  • Protocol:

    • Dissolve the cyclopentanone precursor (1.0 eq) in a chlorinated solvent like dichloromethane (CH₂Cl₂).

    • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq), at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess peroxy acid.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired lactone.

Synthesis of Prostaglandin F2α Analogues from Corey Lactone Diol

The Corey lactone diol serves as a common intermediate for the synthesis of various prostaglandin F2α analogues. The general approach involves the introduction of the ω-chain followed by the α-chain.

a) Introduction of the ω-Chain via Horner-Wadsworth-Emmons Reaction

The ω-chain is typically introduced via a Horner-Wadsworth-Emmons olefination of the aldehyde derived from the Corey lactone.[5][6][7][8]

  • Protocol:

    • Protect the hydroxyl groups of the Corey lactone diol with a suitable protecting group (e.g., p-phenylbenzoyl).

    • Reduce the lactone to the corresponding lactol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

    • Oxidize the lactol to the aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

    • Prepare the phosphonate ylide by treating the appropriate phosphonate ester with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C.

    • Add the aldehyde (from step 3) dropwise to the ylide solution at 0 °C and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

b) Introduction of the α-Chain via Wittig Reaction

Following the introduction of the ω-chain and subsequent functional group manipulations, the α-chain is installed using a Wittig reaction.

  • Protocol:

    • Reduce the lactone functionality of the ω-chain containing intermediate to the corresponding lactol with DIBAL-H.

    • Prepare the Wittig reagent by treating the appropriate phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) with a strong base like potassium tert-butoxide in THF.

    • Add the lactol (from step 1) to the ylide solution and stir at room temperature.

    • After completion, acidify the reaction mixture and extract the prostaglandin acid.

    • Purify the acid by chromatography.

c) Final Esterification to Yield the API

The final step is the esterification of the carboxylic acid of the α-chain to yield the desired API (e.g., isopropyl ester for Latanoprost and Travoprost, or ethyl amide for Bimatoprost).

  • Protocol (for Isopropyl Esterification - Latanoprost/Travoprost):

    • Dissolve the prostaglandin acid (1.0 eq) in a suitable solvent like acetone or dimethylformamide (DMF).

    • Add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

    • Add isopropyl iodide (2.0 eq) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, dilute with water and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the final API by column chromatography.

Quantitative Data

The following tables summarize the reported yields for the key synthetic steps in the preparation of Latanoprost, Travoprost, and Bimatoprost.

Reaction Step Starting Material Product Reagents and Conditions Yield (%) Reference
ω-Chain Introduction Corey AldehydeEnone IntermediateHorner-Wadsworth-Emmons Reaction70-85[9]
α-Chain Introduction Lactol IntermediateLatanoprost AcidWittig Reaction65-80
Esterification Latanoprost AcidLatanoprostIsopropyl iodide, DBU~65[9]
Overall Yield Corey Lactone DiolLatanoprostMulti-step synthesis~24[10]

Table 1: Summary of yields for the synthesis of Latanoprost.

Reaction Step Starting Material Product Reagents and Conditions Yield (%) Reference
ω-Chain Introduction PPB-Corey-lactoneEnone IntermediateHorner-Wadsworth-Emmons ReactionNot specified[11]
Reduction & Deprotection Enone IntermediateTriol IntermediateDIBAL-H, K₂CO₃Not specified[11]
α-Chain Introduction Triol IntermediateTravoprost AcidWittig ReactionNot specified[11]
Esterification Travoprost AcidTravoprostIsopropyl iodide, DMINot specified[11]

Table 2: Summary of synthetic steps for Travoprost (specific yields not provided in the reference).

Reaction Step Starting Material Product Reagents and Conditions Yield (%) Reference
α-Chain Introduction Lactol IntermediateBimatoprost AcidWittig ReactionNot specified[12]
Amidation Bimatoprost AcidBimatoprostEthylamine, CarbodiimideLow[12]
Alternative Amidation Bimatoprost Methyl EsterBimatoprostEthylamineSlow with side products[12]

Table 3: Summary of synthetic steps for Bimatoprost (yields are noted to be generally low or with complications).

Mechanism of Action and Signaling Pathway

Latanoprost, Travoprost, and Bimatoprost are all prostaglandin F2α analogues that act as agonists at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][2][6][7][9][11][13][14][15][16][17][18][19] Their primary therapeutic effect in the treatment of glaucoma is the reduction of intraocular pressure (IOP).

Upon binding to the FP receptor in the ciliary muscle and other tissues of the eye, these drugs activate the Gq/11 signaling cascade.[12][20][21][22][23] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[24] This signaling cascade ultimately results in the remodeling of the extracellular matrix in the uveoscleral pathway, increasing the outflow of aqueous humor from the eye and thereby lowering IOP.[11][13][14][15][16][17]

Visualizations

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_apis Active Pharmaceutical Ingredients R_3_Oxo This compound Corey_Lactone Corey Lactone Diol R_3_Oxo->Corey_Lactone Stereoselective Reduction, Baeyer-Villiger Oxidation Latanoprost Latanoprost Corey_Lactone->Latanoprost ω-Chain Addition, α-Chain Addition, Esterification Travoprost Travoprost Corey_Lactone->Travoprost ω-Chain Addition, α-Chain Addition, Esterification Bimatoprost Bimatoprost Corey_Lactone->Bimatoprost ω-Chain Addition, α-Chain Addition, Amidation

Caption: Synthetic pathway from this compound to key APIs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol API Prostaglandin F2α Analogue (Latanoprost, Travoprost, Bimatoprost) FP_Receptor FP Receptor (GPCR) API->FP_Receptor Binds and Activates G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Stimulates Release Ca_Ion Ca2+ Ca_Store->Ca_Ion Cellular_Response Increased Uveoscleral Outflow & Reduced Intraocular Pressure Ca_Ion->Cellular_Response Mediates

Caption: Signaling pathway of Prostaglandin F2α analogues.

Conclusion

This compound is a critical chiral precursor for the efficient and stereoselective synthesis of a range of prostaglandin F2α analogue APIs. The synthetic pathway, proceeding through the Corey lactone diol, allows for the controlled construction of these complex molecules. The resulting APIs, including Latanoprost, Travoprost, and Bimatoprost, are potent agonists of the FP receptor, effectively lowering intraocular pressure by enhancing uveoscleral outflow. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

Experimental procedures involving (R)-3-Oxocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: (R)-3-Oxocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures and data for the synthesis and application of this compound, a valuable chiral building block in pharmaceutical development.

Enantioselective Synthesis of this compound

The provision of enantiomerically pure this compound is critical for its use in asymmetric synthesis. Two primary methods are highlighted: enzymatic kinetic resolution of the corresponding racemic ester and asymmetric hydrogenation of an unsaturated precursor.

Application Note: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method for separating enantiomers. Lipases are commonly employed for the stereoselective hydrolysis of a racemic ester. In this process, one enantiomer is preferentially hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. For the preparation of this compound, the corresponding (S)-ester is hydrolyzed, leaving the desired (R)-ester, which can then be isolated and hydrolyzed to the final product.

Quantitative Data for Lipase-Catalyzed Resolution of (±)-Ethyl 3-Oxocyclopentanecarboxylate

Lipase SourceConversion (%)Enantiomeric Excess of Ester (e.e. %)Enantiomeric Excess of Acid (e.e. %)
Candida antarctica Lipase B (CALB)48>99 (R)96 (S)
Pseudomonas cepacia Lipase (PCL)5098 (R)98 (S)
Burkholderia sp. Lipase50>99 (R)97 (S)

Note: Enantiomeric excess is determined by chiral HPLC analysis.

Protocol: Enzymatic Resolution of (±)-Ethyl 3-Oxocyclopentanecarboxylate

This protocol details the esterification of racemic 3-Oxocyclopentanecarboxylic acid, followed by enzymatic resolution and subsequent hydrolysis to yield the (R)-enantiomer.

Step 1: Esterification of (±)-3-Oxocyclopentanecarboxylic Acid

  • To a solution of (±)-3-Oxocyclopentanecarboxylic acid (10.0 g, 78.0 mmol) in ethanol (150 mL), add concentrated sulfuric acid (1 mL) dropwise.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (±)-ethyl 3-oxocyclopentanecarboxylate as a colorless oil.

Step 2: Enzymatic Resolution

  • In a flask, prepare a phosphate buffer solution (0.1 M, pH 7.2, 200 mL).

  • Add (±)-ethyl 3-oxocyclopentanecarboxylate (5.0 g, 32.0 mmol) to the buffer.

  • Add Candida antarctica Lipase B (CALB), immobilized (1.0 g).

  • Stir the suspension at 30°C and monitor the reaction progress by chiral HPLC.

  • Stop the reaction when approximately 50% conversion is reached (typically 24-48 hours).

  • Filter to remove the immobilized enzyme.

  • Extract the aqueous solution with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, which contain the unreacted (R)-ethyl 3-oxocyclopentanecarboxylate.

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate (3 x 75 mL) to isolate (S)-3-Oxocyclopentanecarboxylic acid.

Step 3: Hydrolysis of (R)-Ethyl 3-Oxocyclopentanecarboxylate

  • Dry the combined organic layers from Step 2 containing the (R)-ester over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting oil in a mixture of THF (50 mL) and water (25 mL).

  • Add lithium hydroxide monohydrate (1.5 g, 35.8 mmol) and stir at room temperature for 3 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, acidify the mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

G cluster_0 Esterification cluster_1 Enzymatic Resolution cluster_2 Hydrolysis Racemic_Acid Racemic 3-Oxocyclopentanecarboxylic Acid Esterification Ethanol, H₂SO₄ (cat.) Reflux Racemic_Acid->Esterification Racemic_Ester Racemic Ethyl Ester Esterification->Racemic_Ester Enzyme Lipase (e.g., CALB) Phosphate Buffer, pH 7.2 Racemic_Ester->Enzyme Separation Extraction Enzyme->Separation R_Ester (R)-Ethyl Ester (Organic Phase) Separation->R_Ester S_Acid (S)-Carboxylic Acid (Aqueous Phase) Separation->S_Acid Hydrolysis LiOH, THF/H₂O R_Ester->Hydrolysis R_Acid This compound Hydrolysis->R_Acid G cluster_input Chiral Precursor cluster_pathways Synthetic Pathways cluster_output Key Intermediates R_Acid (R)-3-Oxocyclopentanecarboxylic Acid Reduction Stereoselective Reduction R_Acid->Reduction Curtius Curtius Rearrangement R_Acid->Curtius Wittig Wittig Olefination R_Acid->Wittig Prostaglandin_Core Prostaglandin Core Structures ((1R,3R)-3-Hydroxy...) Reduction->Prostaglandin_Core Antiviral_Core Antiviral Precursors (Chiral Amines) Curtius->Antiviral_Core Functionalized_Ring Functionalized Cyclopentenes Wittig->Functionalized_Ring G Arachidonic_Acid Arachidonic Acid COX_Enzyme Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzyme O₂ PGG2 Prostaglandin G₂ (PGG₂) PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Activity Synthases Isomerases/ Synthases PGH2->Synthases PGE2 PGE₂ PGF2a PGF₂α PGD2 PGD₂ PGI2 PGI₂ (Prostacyclin) TXA2 TXA₂ (Thromboxane) COX_Enzyme->PGG2 Synthases->PGE2 Synthases->PGF2a Synthases->PGD2 Synthases->PGI2 Synthases->TXA2

Troubleshooting & Optimization

Troubleshooting low yield in (R)-3-Oxocyclopentanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in the synthesis of (R)-3-Oxocyclopentanecarboxylic acid.

Troubleshooting Guide & FAQs

This guide is structured to address issues arising from common synthetic routes, primarily focusing on the Dieckmann condensation to form the cyclopentanone ring, followed by resolution or asymmetric synthesis to obtain the desired (R)-enantiomer.

Section 1: Dieckmann Condensation for Cyclopentanone Core Synthesis

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester, which is a key precursor to 3-oxocyclopentanecarboxylic acid.[1][2][3] Low yields in this step are a frequent issue.

Frequently Asked Questions (FAQs)

Q1: My Dieckmann condensation yield is very low. What are the most common causes?

A1: Low yields in the Dieckmann condensation are typically traced back to several key factors:

  • Choice of Base and Solvent: The base must be strong enough to deprotonate the α-carbon of the ester. Sodium ethoxide in ethanol or sodium methoxide in methanol are common choices. It is crucial to match the alkoxide base to the ester's alkyl group to prevent transesterification, which can introduce unwanted byproducts.[1]

  • Reverse Reaction: The Dieckmann condensation is a reversible reaction. To drive the reaction forward, the resulting β-keto ester, which is acidic, is deprotonated by the base. A stoichiometric amount of base is required. If the product does not have an enolizable proton, the reverse reaction can compete, reducing the yield.[2]

  • Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can occur between two different diester molecules, leading to polymer-like byproducts instead of the desired five-membered ring.[3] Using high-dilution techniques can favor the intramolecular reaction.

  • Side Reactions: Electron-withdrawing groups located near the reaction sites can sometimes compete with the intended reaction or promote alternative pathways.[1]

Q2: How do I choose the correct starting diester for the synthesis?

A2: The choice of diester is critical for forming the cyclopentanone ring. A classic example is the cyclization of diethyl adipate to form ethyl 2-oxocyclopentane-1-carboxylate.[1] For the synthesis of 3-oxocyclopentanecarboxylic acid, a more substituted precursor like ethyl butane-1,2,2,4-tetracarboxylate may be used, which then undergoes cyclization, hydrolysis, and decarboxylation.[4]

Q3: Can I use a different base, like potassium t-butoxide?

A3: Yes, other bases like sodium hydride or potassium t-butoxide can be used.[3] These are stronger, non-nucleophilic bases that can effectively deprotonate the α-carbon without the risk of transesterification. However, reaction conditions may need to be re-optimized.

Q4: My reaction seems to stall and does not go to completion. What should I do?

A4: Incomplete conversion can be due to insufficient base, deactivation of the base by moisture, or the reaction not reaching equilibrium. Ensure all reagents and solvents are anhydrous, as alkoxide bases are readily neutralized by water. Consider increasing the reaction time or temperature, but be mindful that higher temperatures can also promote side reactions.

Section 2: Hydrolysis and Decarboxylation

Following the cyclization, the resulting β-keto ester is typically hydrolyzed and decarboxylated to yield the target 3-oxocyclopentanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield after the hydrolysis and decarboxylation step. What could be the problem?

A1: This step is often performed under acidic conditions with heating.[4]

  • Incomplete Hydrolysis: The ester group may not be fully hydrolyzed to the carboxylic acid. This can be addressed by increasing the reaction time, temperature, or concentration of the acid.

  • Incomplete Decarboxylation: The decarboxylation of the β-keto acid intermediate is usually facile upon heating. However, if the temperature is too low or the heating time is too short, you may isolate the intermediate dicarboxylic acid.

  • Product Degradation: Prolonged exposure to harsh acidic conditions and high temperatures can lead to degradation of the final product. The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal endpoint.

Section 3: Achieving Enantioselectivity ((R)-isomer)

Obtaining the specific (R)-enantiomer requires either resolving the racemic mixture produced from the Dieckmann pathway or employing an asymmetric synthesis method.

Frequently Asked Questions (FAQs)

Q1: I am using enzymatic kinetic resolution to separate the enantiomers, but my yield of the (R)-isomer is only around 50%. Is this normal?

A1: Yes, this is the theoretical maximum yield for a kinetic resolution.[5] In this method, an enzyme selectively reacts with one enantiomer (e.g., the (S)-isomer), leaving the desired (R)-isomer unreacted. Since the starting material is a 50/50 mixture of both, the maximum yield for the recovered, unreacted enantiomer is 50%.

Q2: How can I improve the efficiency of my enzymatic resolution?

A2: While the 50% yield is a theoretical limit, poor results can be improved:

  • Enzyme Activity: Ensure the enzyme is active and not denatured due to improper storage or harsh reaction conditions (pH, temperature, solvent).[5][6] Use a fresh batch if activity is questionable.

  • Enantioselectivity (ee): If the enantiomeric excess (ee) is low, the enzyme may not be selective enough. Screening different enzymes (e.g., various lipases) is recommended. Reaction time is also critical; stopping the reaction at ~50% conversion is often key to achieving high ee.[6]

  • Product Isolation: The separation of the unreacted enantiomer from the reacted one can be challenging. Optimize your extraction or chromatography methods to minimize losses during purification.[5]

Q3: Are there methods to obtain the (R)-isomer with a theoretical yield greater than 50%?

A3: Yes. To overcome the 50% yield limitation of kinetic resolution, you can use an asymmetric synthesis approach. One such method is the asymmetric reduction of a prochiral precursor, 3-oxocyclopent-1-enecarboxylic acid, using a chiral catalyst or a ketoreductase (KRED) enzyme. This can theoretically achieve a 100% yield of the desired enantiomer.[5]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Dieckmann Condensation

ParameterConditionRationale / Common Issues
Substrate Diethyl adipate or similar 1,6-diesterChoice of substrate determines the final ring structure.
Base Sodium Ethoxide (NaOEt)Must match the ester's alkyl group to avoid transesterification.[1]
Solvent Ethanol (EtOH)Must be anhydrous. Presence of water will quench the base.
Temperature RefluxVaries by substrate and solvent; higher temps can increase side reactions.
Concentration High DilutionFavors intramolecular cyclization over intermolecular side reactions.[3]
Reported Yield 10-25% (overall)Overall yields for multi-step syntheses can be modest.[1]

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-Oxocyclopentanecarboxylic Acid via Dieckmann Condensation

This protocol is a generalized procedure based on the principles of the Dieckmann condensation followed by hydrolysis and decarboxylation.

Step A: Dieckmann Condensation

  • Equip a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous ethanol. Then, add sodium metal in small pieces to generate sodium ethoxide in situ.

  • Once all the sodium has reacted, add the starting diester (e.g., diethyl adipate) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After cooling to room temperature, carefully neutralize the reaction with aqueous acid (e.g., HCl).

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step B: Hydrolysis and Decarboxylation

  • Combine the crude β-keto ester from Step A with an aqueous acid solution (e.g., 6M HCl) in a round-bottom flask.

  • Heat the mixture to reflux for several hours until both hydrolysis and decarboxylation are complete (monitor by TLC or LC-MS, watching for the disappearance of the starting material and intermediate).

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic 3-oxocyclopentanecarboxylic acid.

  • Purify the product further by recrystallization or column chromatography.

Visual Guides

G General Synthesis & Troubleshooting Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Points Start Starting Diester Dieckmann Dieckmann Condensation Start->Dieckmann Hydrolysis Hydrolysis & Decarboxylation Dieckmann->Hydrolysis Racemate Racemic Acid Hydrolysis->Racemate Resolution Enantiomeric Resolution Racemate->Resolution Product (R)-3-Oxocyclopentane- carboxylic acid Resolution->Product TS1 Low Yield? - Base Choice - Side Reactions - Purity of Reagents TS1->Dieckmann TS2 Low Yield? - Incomplete Reaction - Degradation TS2->Hydrolysis TS3 Yield ~50%? - Kinetic Resolution Limit Low ee? - Enzyme Choice - Reaction Time TS3->Resolution

Caption: Overview of the synthesis pathway and key troubleshooting checkpoints.

G Troubleshooting Logic for Low Yield in Dieckmann Condensation start Low Yield Observed check_base Verify Base & Solvent (e.g., NaOEt in EtOH) start->check_base check_conditions Review Reaction Conditions start->check_conditions check_purity Analyze Starting Material Purity start->check_purity sol_base Action: Use anhydrous solvent. Match alkoxide to ester. check_base->sol_base Issue Found sol_conditions Action: Use high dilution. Optimize temperature and time. check_conditions->sol_conditions Issue Found sol_purity Action: Purify or re-characterize starting diester. check_purity->sol_purity Issue Found

Caption: A logical guide for diagnosing low yields in the Dieckmann condensation step.

References

Technical Support Center: (R)-3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-3-Oxocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can originate from the synthetic route and workup conditions. These typically include:

  • The (S)-enantiomer: The opposite enantiomer is the most common impurity in stereoselective syntheses.

  • Unreacted starting materials: Depending on the synthetic pathway, these can co-purify with the product.

  • Side-products: Byproducts from the reaction, such as over-oxidized species or products of side reactions.

  • Residual solvents: Solvents used during the reaction, extraction, and purification steps.

  • Catalyst residues: If a metal catalyst was used in the synthesis, traces may remain.

Q2: How can I determine the enantiomeric excess (ee) of my purified sample?

A2: The most common and accurate method for determining the enantiomeric excess of chiral carboxylic acids is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for separating chiral carboxylic acids.[1] Another, though less common, method involves using circular dichroism (CD) spectroscopy, which can be adapted for high-throughput screening.[2][3]

Q3: What are suitable storage conditions for this compound?

A3: this compound is a combustible solid. It should be stored in a cool, dry place away from incompatible materials. The storage temperature should be monitored as indicated by the supplier.

Q4: What are the key physical properties I should be aware of during purification?

A4: Key properties for 3-Oxocyclopentanecarboxylic acid include:

  • Molecular Weight: 128.13 g/mol

  • Melting Point: 59-62 °C (for the racemic mixture, the enantiomerically pure form might have a slightly different melting point)[4]

  • Appearance: Typically a solid. Its bifunctional nature, containing both a ketone and a carboxylic acid, dictates its solubility and reactivity.[5]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification process.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low yield after recrystallization. 1. Too much solvent was used. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization occurred during hot filtration.1. Evaporate some of the solvent from the mother liquor and cool again to recover more product.[6] 2. Select a different solvent or use a co-solvent system (e.g., a solvent/anti-solvent pair).[6] 3. Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution.[6]
Product "oils out" instead of crystallizing. 1. The solution is cooling too rapidly. 2. The melting point of the solid is lower than the temperature of the solution. 3. High concentration of impurities depressing the melting point.1. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 2. Try a solvent with a lower boiling point. 3. Re-purify the material using another method (e.g., acid-base extraction) to reduce the impurity level before attempting recrystallization again.
No crystals form upon cooling. 1. The solution is not sufficiently supersaturated. 2. The chosen solvent is unsuitable.1. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7] 2. Evaporate some solvent to increase the concentration.[8] 3. Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath).[7]
Final product has a yellow or brown tint. Residual colored impurities or degradation products.1. Perform a purification step using activated carbon during recrystallization.[8] 2. Ensure complete removal of any catalysts, as some metal complexes are colored.[8]
Chiral HPLC shows poor separation of enantiomers. 1. The chiral stationary phase (CSP) is not suitable. 2. The mobile phase composition is not optimal.1. Screen different types of chiral columns (e.g., polysaccharide-based).[1] 2. Optimize the mobile phase by varying the ratio of solvents (e.g., hexane/isopropanol) and the concentration of acidic additives (e.g., trifluoroacetic acid).

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Base Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the lower aqueous layer, while neutral impurities remain in the upper organic layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH is ~2. The protonated carboxylic acid will precipitate if it is insoluble in water, or it will be ready for re-extraction.

  • Product Extraction: Extract the acidified aqueous layer three times with a fresh organic solvent (e.g., diethyl ether).

  • Washing & Drying: Combine the organic extracts, wash with brine, and then dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified carboxylic acid.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[9]

Materials:

  • Purified acid from extraction (or crude solid)

  • Recrystallization solvent (e.g., Ethyl acetate/Hexane, Ethanol/Water)

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper

Procedure:

  • Solvent Selection: In a test tube, determine a suitable solvent or co-solvent system. A good solvent will dissolve the compound when hot but not at room temperature. For carboxylic acids, solvent systems like ethanol/water or ethyl acetate/hexane are often effective.[6][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (or the more soluble solvent of a co-solvent pair) needed to fully dissolve the compound.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if needed): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

    • Co-Solvent: While the solution is hot, add the "anti-solvent" (the solvent in which the compound is poorly soluble) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again, then cool as described above.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[6]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. Confirm purity by melting point analysis and chiral HPLC.

Illustrative Recrystallization Solvent Screening
Solvent SystemPurity (by HPLC, Area %)Yield (%)Observations
Water95.2%65%Slow to dissolve, forms small needles.
Ethyl Acetate / Hexane99.1%85%Dissolves readily in hot EtOAc; addition of hexane induces rapid crystallization. Forms well-defined plates.
Ethanol / Water98.5%78%Good solubility in hot ethanol; careful addition of water is required to avoid oiling out.
Toluene97.8%72%Forms large, clear crystals upon very slow cooling.
(Note: Data is illustrative and serves as a guideline for solvent selection.)

Visualized Workflows

G General Purification Workflow cluster_0 Initial Purification cluster_1 Final Purification cluster_2 Quality Control Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Filtration Vacuum Filtration & Drying Recrystallization->Filtration Analysis Purity & ee Analysis (HPLC, NMR) Filtration->Analysis PureProduct Pure (R)-enantiomer Analysis->PureProduct

Caption: A standard workflow for the purification and analysis of this compound.

G Troubleshooting: Low Purity after Recrystallization Start Low Purity Detected (e.g., by HPLC) CheckSolvent Q: Is the solvent choice optimal? Start->CheckSolvent CheckMotherLiquor Q: Was a large amount of product left in mother liquor? FractionalCrystallization Impurity is less soluble. Action: Perform fractional crystallization. CheckMotherLiquor->FractionalCrystallization No RePurify Impurity level is too high. Action: Repeat extraction or try chromatography. CheckMotherLiquor->RePurify Yes CheckCooling Q: Did the solution cool too quickly? CheckCooling->CheckMotherLiquor No CoolingIssue Rapid cooling trapped impurities. Action: Redissolve and cool slowly. CheckCooling->CoolingIssue Yes CheckSolvent->CheckCooling No SolventIssue Impurity has similar solubility. Action: Choose a different solvent or co-solvent system. CheckSolvent->SolventIssue Yes

Caption: A decision tree for troubleshooting low purity results after a recrystallization procedure.

References

Technical Support Center: Optimization of Dieckmann Condensation for Cyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Dieckmann condensation in the synthesis of cyclopentanone.

Troubleshooting Guide

This guide addresses common issues encountered during the Dieckmann condensation of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate, the precursor to cyclopentanone.

Q1: Why is the yield of my Dieckmann condensation reaction consistently low or nonexistent?

A1: Low or no yield is a frequent issue and can stem from several factors:

  • Inactive or Insufficient Base: The base is critical for the deprotonation of the α-carbon to initiate the reaction. Ensure the base is fresh, has been handled under anhydrous conditions, and is used in at least a stoichiometric amount. The reaction is an equilibrium, and the final deprotonation of the β-keto ester product drives it to completion, necessitating a full equivalent of base.

  • Presence of Water: Enolate intermediates are highly sensitive to water, which will quench the reaction. It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Reaction Temperature: The reaction temperature affects the rate of both the desired cyclization and potential side reactions. The optimal temperature can vary depending on the base and solvent used. For instance, reactions with sodium ethoxide in toluene are often run at reflux, while some solvent-free reactions can proceed at room temperature.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration.

  • Reverse Dieckmann Condensation: The reaction is reversible. If the product is not deprotonated by the base, the equilibrium can shift back towards the starting materials. Using a sufficiently strong base is crucial to trap the product as its enolate.

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: The primary side reactions in a Dieckmann condensation are intermolecular Claisen condensation and hydrolysis of the ester.

  • Intermolecular Condensation: This occurs when one molecule of the diester reacts with another, leading to polymer formation instead of cyclization. To favor the intramolecular Dieckmann condensation, the reaction can be performed under high-dilution conditions.

  • Hydrolysis: If water is present, the ester functional groups of the starting material or the β-keto ester product can be hydrolyzed. Ensuring strictly anhydrous conditions will minimize this side reaction.

  • Transesterification: If using an alkoxide base where the alkyl group does not match the ester's alkyl group (e.g., sodium methoxide with diethyl adipate), transesterification can occur, leading to a mixture of products. Always match the alkoxide to the ester (e.g., sodium ethoxide with diethyl adipate).

Q3: My purification of the ethyl 2-oxocyclopentanecarboxylate is proving difficult. What are the best practices?

A3: The purification of the β-keto ester can be challenging due to its properties and potential impurities.

  • Acidic Workup: After the reaction is complete, a careful acidic workup is necessary to protonate the enolate of the product. This should be done at low temperatures to avoid hydrolysis and decarboxylation of the product.

  • Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent like ether or ethyl acetate.

  • Distillation: The most common method for purifying the final product is vacuum distillation. The boiling point of ethyl 2-oxocyclopentanecarboxylate is a key parameter for successful isolation.

  • Chromatography: If distillation does not yield a pure product, column chromatography can be employed as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Dieckmann condensation of diethyl adipate?

A1: The choice of base significantly impacts the reaction yield. While sodium ethoxide is a classic choice, stronger, non-nucleophilic bases often give better results. Potassium tert-butoxide (t-BuOK) has been shown to provide higher yields than sodium ethoxide, both in solvent-free conditions and in toluene. Other strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), and lithium hexamethyldisilazide (LiHMDS) are also effective, particularly when lower reaction temperatures are desired to minimize side reactions.

Q2: What is the role of the solvent in this reaction?

A2: The solvent can influence the stability of the enolate intermediate and the rate of side reactions. Common solvents include:

  • Toluene or Benzene: These non-polar solvents are often used, and the reaction is typically run at reflux. They can help reduce side reactions.

  • Aprotic Polar Solvents (e.g., THF, DMF): These solvents can enhance the stability of the enolate.

  • Solvent-Free: Interestingly, the Dieckmann condensation of diethyl adipate can be performed efficiently without a solvent, which offers a greener and more economical approach.

Q3: How do I convert the resulting β-keto ester (ethyl 2-oxocyclopentanecarboxylate) to cyclopentanone?

A3: This is a two-step process involving hydrolysis followed by decarboxylation.

  • Hydrolysis: The ethyl 2-oxocyclopentanecarboxylate is first hydrolyzed to the corresponding β-keto acid. This is typically achieved by heating with a strong acid (like HCl or H2SO4) or a base (like NaOH or KOH).

  • Decarboxylation: The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating, losing carbon dioxide to form cyclopentanone.

Q4: Can I use a different starting diester to synthesize other cyclic ketones?

A4: Yes, the Dieckmann condensation is a versatile method for forming five- and six-membered rings. To synthesize a six-membered ring (a cyclohexanone derivative), you would start with a 1,7-diester, such as diethyl pimelate.

Data Presentation

Table 1: Comparison of Yields for the Dieckmann Condensation of Diethyl Adipate to Ethyl 2-oxocyclopentanecarboxylate under Various Conditions.

BaseSolventTemperatureReaction TimeYield (%)
Potassium tert-butoxide (t-BuOK)TolueneReflux3 hours98
Potassium tert-butoxide (t-BuOK)NoneRoom Temperature10 minutes82
Sodium tert-butoxide (t-BuONa)TolueneReflux3 hours69
Sodium tert-butoxide (t-BuONa)NoneRoom Temperature10 minutes74
Sodium Ethoxide (EtONa)TolueneReflux3 hours58
Sodium Ethoxide (EtONa)NoneRoom Temperature10 minutes61
Potassium Ethoxide (EtOK)TolueneReflux3 hours41
Potassium Ethoxide (EtOK)NoneRoom Temperature10 minutes63

Experimental Protocols

Protocol 1: Dieckmann Condensation of Diethyl Adipate using Sodium Ethoxide in Toluene

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Add sodium ethoxide (1.0 equivalent) to anhydrous toluene in the flask.

  • Addition of Diester: While stirring under a nitrogen atmosphere, add diethyl adipate (1.0 equivalent) dropwise from the dropping funnel.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the product enolate.

  • Extraction: Separate the organic layer and extract the aqueous layer with ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation of Ethyl 2-oxocyclopentanecarboxylate

  • Hydrolysis: In a round-bottom flask, combine ethyl 2-oxocyclopentanecarboxylate with a 5% aqueous solution of hydrochloric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the ester is fully hydrolyzed. The evolution of carbon dioxide will be observed as decarboxylation occurs.

  • Extraction: Cool the reaction mixture to room temperature and extract the aqueous solution with a suitable organic solvent (e.g., ether).

  • Purification: Wash the organic extract with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain cyclopentanone.

Visualizations

Technical Support Center: Synthesis of (R)-3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-3-Oxocyclopentanecarboxylic Acid. This resource is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to common problems that may arise during the synthesis of this compound, focusing on a common synthetic route involving Dieckmann condensation, hydrolysis, and decarboxylation, with a key focus on maintaining the desired stereochemistry.

FAQ 1: Low Yield in Dieckmann Condensation Step

Question: I am experiencing a low yield of the desired β-keto ester (ethyl 2-oxocyclopentane-1-carboxylate) during the Dieckmann condensation of diethyl adipate. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Dieckmann condensation are often attributed to competing intermolecular reactions and incomplete reaction. Here are the primary factors to investigate:

  • Intermolecular Condensation: The formation of polymeric byproducts through intermolecular reactions is a common side reaction. This is particularly problematic at high concentrations.

    • Solution: Employ high-dilution conditions (concentration of the diester <0.1 M) to favor the intramolecular cyclization. This can be achieved by using a larger volume of solvent and adding the diester slowly to the base.

  • Base Strength and Stoichiometry: An insufficiently strong base or an inadequate amount of base can lead to incomplete deprotonation of the α-carbon, resulting in an incomplete reaction.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). Ensure at least one full equivalent of the base is used, as the product β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium towards the product.

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture.

ParameterRecommendation for High YieldCommon Pitfall
Concentration < 0.1 M (High Dilution)High concentration favoring intermolecular polymerization.
Base Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)Using a weaker base or less than one equivalent.
Solvent Anhydrous aprotic solvents (e.g., Toluene, THF)Presence of moisture which quenches the base.
Monitoring TLC or GC analysis of aliquotsAssuming reaction completion based on time alone.
FAQ 2: Incomplete Hydrolysis and Decarboxylation

Question: After the Dieckmann condensation, I am having trouble with the subsequent hydrolysis of the ester and decarboxylation to obtain 3-oxocyclopentanecarboxylic acid. What are the likely issues?

Answer: Incomplete hydrolysis or decarboxylation can result in a mixture of products, complicating purification and reducing the overall yield.

  • Incomplete Ester Hydrolysis: The saponification of the β-keto ester may not go to completion.

    • Solution: Ensure a sufficient excess of a strong base (e.g., NaOH or KOH) is used for the saponification. Increase the reaction time and/or temperature to drive the hydrolysis to completion. Monitoring the disappearance of the starting ester by TLC is recommended.

  • Inefficient Decarboxylation: The β-keto acid intermediate requires thermal energy to decarboxylate.

    • Solution: After acidification of the carboxylate salt, ensure the solution is heated sufficiently (typically reflux) to promote the loss of CO2. The evolution of gas should be visually apparent. The decarboxylation is a pericyclic reaction that proceeds through a cyclic transition state.[1]

FAQ 3: Racemization of the Chiral Center - Loss of Enantiomeric Purity

Question: My final product, this compound, shows a low enantiomeric excess (ee). What is causing the racemization, and how can I prevent it?

Answer: The chiral center in 3-oxocyclopentanecarboxylic acid is at the α-position to the carbonyl group, making it susceptible to racemization, especially under acidic or basic conditions.[2][3][4] This occurs through the formation of a planar, achiral enol or enolate intermediate.[5][6]

  • Cause: Exposure to acid or base can catalyze the keto-enol tautomerism, leading to the loss of stereochemical information at the α-carbon.

  • Prevention Strategies:

    • Mild Reaction Conditions: Use the mildest possible acidic or basic conditions throughout the synthesis, especially during the hydrolysis, decarboxylation, and purification steps.

    • Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of enolization.[7]

    • Purification Method: Be cautious during purification. Chromatography on silica gel, which is acidic, can potentially cause racemization.[7] Consider using neutral alumina or deactivating the silica gel with a base if racemization is suspected during this stage.

    • Work-up: Neutralize the reaction mixture promptly and carefully after acidic or basic steps to avoid prolonged exposure.

Troubleshooting Low Enantioselectivity

Caption: Logical workflow for troubleshooting low enantiomeric excess.

Experimental Protocols

Below are generalized experimental protocols for the key steps in a potential synthesis of this compound. Note: An enantioselective synthesis would require the use of a chiral auxiliary, an asymmetric catalyst, or an enzymatic resolution step, which should be incorporated into this general framework.

Protocol 1: Dieckmann Condensation of Diethyl Adipate
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to a reaction flask equipped with a stirrer and a dropping funnel.

  • Base Addition: Add sodium ethoxide to the flask and stir to form a suspension.

  • Diester Addition: Dissolve diethyl adipate in anhydrous toluene and add it dropwise to the stirred suspension of the base over several hours to maintain high dilution.

  • Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and quench by carefully adding dilute hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

Protocol 2: Hydrolysis and Decarboxylation
  • Hydrolysis: Dissolve the crude β-keto ester from the previous step in an aqueous solution of sodium hydroxide. Heat the mixture to reflux for several hours to ensure complete saponification.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Decarboxylation: Gently heat the acidic solution to reflux to induce decarboxylation. The completion of the reaction is indicated by the cessation of CO2 evolution.

  • Extraction: Cool the solution and extract the product multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization or chromatography.

Workflow for the Synthesis of 3-Oxocyclopentanecarboxylic Acid

Synthesis_Workflow Diethyl_Adipate Diethyl Adipate Dieckmann Dieckmann Condensation Diethyl_Adipate->Dieckmann Beta_Keto_Ester Ethyl 2-oxocyclopentane- 1-carboxylate Dieckmann->Beta_Keto_Ester Hydrolysis Hydrolysis & Decarboxylation Beta_Keto_Ester->Hydrolysis Final_Product (R)-3-Oxocyclopentane- carboxylic Acid Hydrolysis->Final_Product

Caption: General synthetic workflow from diethyl adipate.

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety protocols. The successful enantioselective synthesis will depend on the specific chiral induction method employed.

References

Improving enantiomeric excess in (R)-3-Oxocyclopentanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess in the synthesis of (R)-3-Oxocyclopentanecarboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first thing I should check?

A1: The most critical initial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.

Key Analytical Method Validation Parameters:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.

  • Precision: Ensure that repeated measurements of the same sample yield consistent results.

Q2: I've validated my analytical method, but the % ee is still low and inconsistent. What's the next step?

A2: Scrutinize the purity and quality of all reagents, solvents, and the catalyst. Asymmetric syntheses, particularly enzymatic resolutions, are highly sensitive to trace impurities.

Checklist for Reagents and Solvents:

  • Substrate Purity: Impurities in the racemic starting material can inhibit the enzyme or react non-selectively. Consider re-purifying your substrate (e.g., ethyl 3-oxocyclopentanecarboxylate) by distillation or chromatography.

  • Solvent Quality: Use anhydrous, high-purity solvents. Water content can significantly affect lipase activity and enantioselectivity. The use of molecular sieves is recommended.[1]

  • Enzyme Quality and Activity: Ensure the enzyme has been stored correctly and has not lost activity. Consider purchasing a new batch from a reputable supplier. Immobilized enzymes like Novozym 435 (Candida antarctica lipase B) often offer higher stability and reusability.[2]

Q3: I'm performing a lipase-catalyzed kinetic resolution. Which parameters should I optimize to improve enantiomeric excess?

A3: Several factors influence the enantioselectivity of lipase-catalyzed resolutions. Systematic optimization is key.

  • Choice of Lipase: Candida antarctica Lipase B (CAL-B) and Pseudomonas cepacia Lipase (PCL) are known to exhibit high enantioselectivity for cyclic substrates.[3][4] CAL-B generally shows a preference for the (R)-enantiomer in the acylation of similar secondary alcohols.

  • Acyl Donor: For transesterification, vinyl acetate is often an excellent acyl donor as the by-product, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.[4]

  • Solvent: The choice of organic solvent is crucial. Non-polar solvents like hexane, diisopropyl ether, or methyl tert-butyl ether (MTBE) are often preferred.[4]

  • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.

  • Conversion: In a kinetic resolution, the enantiomeric excess of both the product and the unreacted starting material changes with conversion. It is crucial to stop the reaction at or near 50% conversion to maximize the yield and ee of both enantiomers.

Q4: My reaction is very slow. How can I increase the rate without compromising enantioselectivity?

A4: Increasing the reaction rate can be achieved by:

  • Increasing Enzyme Loading: Doubling the amount of enzyme will generally double the reaction rate. However, be mindful of the cost implications.

  • Optimizing Temperature: While lower temperatures can increase ee, a moderate temperature (e.g., 30-40 °C) often provides a good balance between reaction rate and enantioselectivity.

  • Mechanical Agitation: Ensure efficient mixing to overcome mass transfer limitations, especially when using immobilized enzymes.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Oxocyclopentanecarboxylate via Transesterification

This protocol is based on established methods for the kinetic resolution of similar cyclic keto esters using Candida antarctica lipase B.

Materials:

  • Racemic ethyl 3-oxocyclopentanecarboxylate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Diisopropyl ether (anhydrous)

  • Molecular sieves (3 Å)

  • Buffer solution (e.g., phosphate buffer, pH 7) for work-up

  • Ethyl acetate and brine for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dried flask containing a magnetic stir bar, add racemic ethyl 3-oxocyclopentanecarboxylate (1 equivalent).

  • Add anhydrous diisopropyl ether and activated molecular sieves.

  • Add vinyl acetate (2-3 equivalents).

  • Add immobilized Candida antarctica lipase B (Novozym 435) (e.g., 20 mg per 1 mmol of substrate).

  • Seal the flask and stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine both the conversion and the enantiomeric excess of the remaining ester and the formed acylated product.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be dried and reused.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture of unreacted (R)-ethyl 3-oxocyclopentanecarboxylate and the acylated (S)-enantiomer can be separated by column chromatography.

  • The desired this compound can be obtained by subsequent hydrolysis of the (R)-ethyl ester.

Protocol 2: Chiral HPLC Method for Monitoring Enantiomeric Excess

This is a general starting method for the analysis of 3-oxocyclopentanecarboxylate enantiomers, based on common practices for similar chiral molecules.[5]

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Influence of Reaction Parameters on Enantiomeric Excess (Illustrative Data)

ParameterCondition ACondition BCondition C
Enzyme Novozym 435Novozym 435P. cepacia Lipase
Solvent HexaneDiisopropyl EtherHexane
Temperature 30 °C40 °C30 °C
Acyl Donor Vinyl AcetateVinyl AcetateVinyl Acetate
Conversion ~50%~50%~50%
ee of (R)-ester >98%95%>97%
ee of (S)-product >98%94%>96%

Note: This table presents illustrative data based on typical results for similar substrates. Actual results should be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Separation cluster_final Final Product racemate Racemic Ethyl 3-Oxocyclopentanecarboxylate reaction Stirring at 30°C racemate->reaction reagents Solvent (Diisopropyl Ether) + Vinyl Acetate + Molecular Sieves reagents->reaction enzyme Immobilized Lipase (Novozym 435) enzyme->reaction monitoring Chiral HPLC Monitoring reaction->monitoring Stop at ~50% conversion filtration Filter to remove enzyme monitoring->filtration separation Column Chromatography filtration->separation r_ester (R)-Ester (>98% ee) separation->r_ester s_product (S)-Acylated Product (>98% ee) separation->s_product hydrolysis Hydrolysis r_ester->hydrolysis final_product (R)-3-Oxocyclopentanecarboxylic acid hydrolysis->final_product

Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 3-oxocyclopentanecarboxylate.

Troubleshooting_Logic start Low Enantiomeric Excess (% ee) q1 Is the analytical method (Chiral HPLC) validated? start->q1 sol1 Validate HPLC Method: - Check Resolution (Rs > 1.5) - Verify Accuracy with Standards - Test Precision q1->sol1 No q2 Are reagents, solvents, and enzyme of high purity? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Purify Substrate Use Anhydrous Solvents Verify Enzyme Activity q2->sol2 No q3 Are reaction conditions optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Optimize: - Solvent - Temperature - Acyl Donor - Enzyme Choice - Conversion (~50%) q3->sol3 end Improved Enantiomeric Excess sol3->end

Caption: Troubleshooting flowchart for low enantiomeric excess.

References

Technical Support Center: (R)-3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of (R)-3-Oxocyclopentanecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Stability and Storage Summary

Proper handling and storage are crucial to maintain the integrity of this compound. The following table summarizes its known stability and recommended storage conditions.

ParameterRecommendation/InformationCitation
Storage Temperature Cool, room temperature.
Storage Conditions Store in a dry, well-ventilated place in a tightly closed container.
Incompatible Materials Strong oxidizing agents.
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).
Light Sensitivity Photodegradation of cyclic ketones can occur, so protection from light is recommended.[1]
Moisture Sensitivity As a carboxylic acid, it may be sensitive to moisture. Store in a dry environment.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Inconsistent or unexpected analytical results (e.g., HPLC, NMR).

  • Question: Why am I seeing unexpected peaks or a decrease in the main peak area in my HPLC analysis over a short period?

  • Possible Cause: Degradation of the compound may be occurring. This compound, being a β-keto acid, can be susceptible to degradation. The cyclopentanone moiety can undergo oxidation, potentially forming byproducts like 2-cyclopentenone.[2][3]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a cool, dry place, away from light and strong oxidizing agents.

    • Prepare Fresh Solutions: Prepare solutions for analysis immediately before use. Avoid storing solutions for extended periods.

    • Control Experimental Parameters: Use a calibrated pH meter and ensure precise temperature control during your experiments.

    • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study under stress conditions (acidic, basic, oxidative, photolytic, thermal) is recommended. This will help in developing a stability-indicating analytical method.

Issue 2: Poor resolution or peak tailing in chiral HPLC analysis.

  • Question: I am having difficulty separating the (R) and (S) enantiomers, or I'm observing significant peak tailing. What could be the cause?

  • Possible Cause: Chiral separations are highly sensitive to the analytical method parameters. Common issues include an inappropriate chiral stationary phase (CSP), suboptimal mobile phase composition, or column overload.[4]

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the mobile phase composition, including the organic modifier and any additives. Small changes can significantly impact selectivity.[5]

    • Check Flow Rate and Temperature: Lower flow rates can sometimes improve resolution in chiral separations. Temperature control is also critical for consistent results.[4]

    • Evaluate Sample Concentration: Injecting too much sample can lead to peak broadening and loss of resolution. Try diluting your sample.[4]

    • Column Conditioning and Cleaning: Ensure the column is properly conditioned with the mobile phase. If you suspect contamination, follow the manufacturer's instructions for column flushing.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this molecule are not extensively documented, based on its structure as a cyclic ketone and a carboxylic acid, potential degradation routes include:

  • Oxidation: The cyclopentanone ring can be susceptible to oxidation, especially at the alpha-carbon position, which can lead to the formation of unsaturated ketones like 2-cyclopentenone and other oxidation products.[2][3]

  • Photodegradation: Cyclic ketones can undergo photochemical reactions upon exposure to UV light, leading to ring-opening or other rearrangements.[1][7]

  • Decarboxylation: Although generally requiring heat, decarboxylation of the carboxylic acid group is a potential degradation pathway for β-keto acids.

Q2: Can this compound undergo racemization?

A2: The chiral center in this compound is at a carbon that is not alpha to the carbonyl group. Therefore, racemization via enolization is not a primary concern under normal conditions. However, stability studies should still assess the enantiomeric purity over time.

Q3: What is a suitable experimental protocol for a forced degradation study?

A3: A forced degradation study should be conducted to understand the stability of the molecule under stress conditions. The following is a general protocol that can be adapted:

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. Here is a general protocol for method development:

Experimental Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). For chiral separation, a chiral stationary phase will be necessary.

  • Mobile Phase Selection:

    • For achiral analysis of degradation, a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[8][9]

    • For chiral separation, isocratic elution is more common. The mobile phase will depend on the chosen chiral column.[5]

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (e.g., around 210 nm for the carboxyl group).

  • Method Optimization: Inject the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the main peak and from each other. Adjust the mobile phase composition, gradient, flow rate, and temperature to achieve optimal separation.[8]

  • Method Validation: Once developed, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Diagrams

TroubleshootingWorkflow start Inconsistent Analytical Results check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage prepare_fresh Prepare Fresh Solutions check_storage->prepare_fresh Storage OK end Problem Resolved check_storage->end Storage Incorrect control_params Control Experimental Parameters (pH, Temperature) prepare_fresh->control_params forced_degradation Perform Forced Degradation Study control_params->forced_degradation analyze_results Analyze Results with Stability-Indicating Method forced_degradation->analyze_results identify_degradants Identify Degradation Products analyze_results->identify_degradants identify_degradants->end SignalingPathways cluster_degradation Potential Degradation Pathways Compound This compound Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation Decarboxylation Decarboxylation Compound->Decarboxylation Product1 2-Cyclopentenone + Other Oxidized Products Oxidation->Product1 Product2 Ring-Opened Products Photodegradation->Product2 Product3 Cyclopentanone Decarboxylation->Product3

References

Common impurities in (R)-3-Oxocyclopentanecarboxylic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting advice regarding the impurities found in (R)-3-Oxocyclopentanecarboxylic acid and the methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in a sample of this compound?

The most significant and challenging impurity in enantiomerically-enriched this compound is its mirror image, the (S)-enantiomer. When synthesized from achiral starting materials without a chiral catalyst or resolving agent, the product is typically a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture.[1] The separation of these enantiomers is a critical step to obtain the desired enantiopure compound.[1][2]

Q2: What are other potential non-enantiomeric impurities I might encounter?

Besides the (S)-enantiomer, other impurities can arise from the synthesis process. These may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction By-products: Compounds formed from side reactions. For instance, syntheses involving a Dieckmann cyclization may have intermediates or by-products from that specific reaction.[3]

  • Solvents: Residual solvents used during the reaction or purification steps.

  • Neutral and Basic Impurities: Non-acidic compounds that may be present in the crude product mixture.[4][5]

Q3: How can I remove the unwanted (S)-enantiomer from my product?

The process of separating enantiomers is called resolution.[1] The most common methods for resolving chiral carboxylic acids like this compound are:

  • Diastereomeric Salt Crystallization: This is a classical and widely used technique.[1] It involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). This reaction creates a mixture of two diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base). Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1][6] After separation, the desired salt is treated with a strong acid to recover the pure (R)-enantiomer.[1]

  • Chiral Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful method for separating enantiomers.[2][7] The enantiomers interact differently with the CSP, leading to different retention times and thus, separation.[2] This method can be used for both analytical quantification of enantiomeric purity and for preparative-scale purification.

  • Derivatization Followed by Standard Chromatography: In this method, the racemic mixture is reacted with a chiral derivatizing agent to form diastereomers.[8][9] These diastereomers can then be separated using standard, non-chiral chromatography techniques like silica gel column chromatography.[9] Following separation, the chiral auxiliary group is chemically removed to yield the purified enantiomer.[9]

Q4: How do I remove general non-chiral impurities like starting materials or by-products?

Standard purification techniques are effective for removing non-enantiomeric impurities:

  • Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[4][5] The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate). The carboxylic acid deprotonates and moves into the aqueous layer, while neutral and basic impurities remain in the organic layer. The aqueous layer is then acidified, causing the pure carboxylic acid to precipitate, which can then be extracted into a fresh organic solvent.[4][5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent way to improve purity.[4]

  • Distillation: For thermally stable, volatile liquid carboxylic acids, vacuum distillation can be an effective purification method.[5]

Q5: Which analytical methods should I use to assess the purity of my product?

To confirm the chemical and enantiomeric purity of your this compound, a combination of methods is recommended:

  • Chiral HPLC: This is the gold standard for determining enantiomeric excess (% ee).[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify and quantify impurities if their signals do not overlap with the product's signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps to identify the mass of the parent compound and any impurities, providing clues to their identities.[10]

  • Thin-Layer Chromatography (TLC): A quick and simple method to get a qualitative idea of the number of components in a mixture.[8]

Troubleshooting Guides

Problem: My resolution via diastereomeric salt crystallization is yielding a product with low enantiomeric excess (% ee).
  • Possible Cause 1: Incorrect Choice of Resolving Agent. The efficiency of resolution is highly dependent on the choice of the chiral base, as it must form diastereomeric salts with significantly different solubilities.

    • Solution: Screen a variety of commercially available chiral amines (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, quinine) to find the one that provides the best separation.

  • Possible Cause 2: Suboptimal Crystallization Conditions. The solvent, temperature, and cooling rate all dramatically affect the success of fractional crystallization.

    • Solution: Perform small-scale trials to screen different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water). Experiment with the cooling rate; slow cooling generally promotes the formation of purer crystals.

  • Possible Cause 3: Incomplete Precipitation or Co-precipitation. Not all of the less soluble diastereomer may have crystallized out, or some of the more soluble diastereomer may have co-precipitated.

    • Solution: Try multiple recrystallization steps. Although this will reduce the overall yield, it can significantly enhance the enantiomeric purity of the final product.[6]

Problem: My chiral HPLC analysis shows poor separation between the (R) and (S) enantiomers.
  • Possible Cause 1: Incorrect Chiral Stationary Phase (CSP). Not all CSPs work for all compounds.

    • Solution: Test different types of chiral columns. For acidic compounds, anion-exchanger columns based on quinine or quinidine derivatives are often effective.[7]

  • Possible Cause 2: Suboptimal Mobile Phase. The composition of the mobile phase (solvents and additives) is crucial for achieving good resolution.

    • Solution: Systematically vary the mobile phase composition. For reverse-phase chiral HPLC, adjust the ratio of organic solvent (e.g., methanol, acetonitrile) to water/buffer. Adding small amounts of an acid (like formic acid or acetic acid) can improve peak shape and resolution for carboxylic acids.[7]

  • Possible Cause 3: Inappropriate Flow Rate or Temperature. These parameters influence the interaction between the analyte and the stationary phase.

    • Solution: Optimize the flow rate; lower flow rates often increase resolution but lengthen run times. Adjusting the column temperature can also impact separation efficiency.

Data Presentation

Table 1: Comparison of Enantiomer Resolution Methods

MethodPrincipleAdvantagesDisadvantages
Diastereomeric Salt Crystallization Formation of diastereomeric salts with different solubilities, allowing separation by fractional crystallization.[1]Scalable for large quantities, cost-effective.Trial-and-error process to find a suitable resolving agent and solvent; can be labor-intensive.
Chiral Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.[2][7]High separation efficiency, applicable for both analytical and preparative scales, highly reliable.High cost of chiral columns and solvents, limited loading capacity on preparative scale.
Derivatization & Standard Chromatography Covalent bonding of a chiral auxiliary to form diastereomers, which are separated on standard silica gel.[8][9]Utilizes standard, less expensive chromatography columns.Requires additional reaction steps for derivatization and cleavage, which can lower overall yield.

Experimental Protocols

Protocol 1: General Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Base Wash: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Organic Wash (Optional): The combined aqueous layers can be washed once with the organic solvent to remove any remaining neutral impurities.[11]

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2).[4] The purified carboxylic acid should precipitate out or form an oily layer.

  • Final Extraction: Extract the acidified aqueous solution with fresh organic solvent (e.g., ethyl acetate) 3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[4][11]

Protocol 2: Resolution via Diastereomeric Salt Formation (Example)
  • Salt Formation: Dissolve one equivalent of the racemic 3-Oxocyclopentanecarboxylic acid in a minimal amount of a hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same hot solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Purity Check: Analyze a small sample of the crystalline salt. If the enantiomeric purity is not sufficient, perform a recrystallization.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and add 1M HCl until the pH is ~2. Extract the liberated pure (R)-enantiomer with an organic solvent as described in Protocol 1.

Visualization

G Troubleshooting Workflow for this compound Purification start Crude Product (R/S Mixture + Impurities) purity_check Assess Purity (TLC, NMR, HPLC) start->purity_check non_chiral_present Non-chiral Impurities Present? purity_check->non_chiral_present acid_base_extraction Perform Acid-Base Extraction / Recrystallization non_chiral_present->acid_base_extraction Yes enantiomer_sep Enantiomeric Separation Required? non_chiral_present->enantiomer_sep No recheck_purity Re-assess Purity (TLC, NMR) acid_base_extraction->recheck_purity recheck_purity->non_chiral_present Impurities Still Present recheck_purity->enantiomer_sep Clean select_method Select Resolution Method enantiomer_sep->select_method Yes final_purity_check Final Purity Analysis (Chiral HPLC, NMR) enantiomer_sep->final_purity_check No (Already Pure) crystallization Diastereomeric Salt Crystallization select_method->crystallization Large Scale chiral_hplc Preparative Chiral HPLC select_method->chiral_hplc Small Scale / High Purity crystallization->final_purity_check chiral_hplc->final_purity_check pure_product Pure (R)-Product (>99% ee) final_purity_check->pure_product Success fail Purity Not Met Re-evaluate Method final_purity_check->fail Failure

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Catalyst Selection for the Hydrogenation of (R)-3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the diastereoselective hydrogenation of (R)-3-Oxocyclopentanecarboxylic acid. It includes frequently asked questions, troubleshooting guides, comparative data, and detailed experimental protocols to facilitate successful catalyst selection and reaction execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal in the hydrogenation of this compound? A1: The primary objective is the stereoselective reduction of the ketone functionality to a hydroxyl group. This creates a second chiral center, resulting in diastereomeric products (cis- and trans-3-hydroxycyclopentanecarboxylic acid). The goal is typically to maximize the yield of one specific diastereomer.

Q2: Which classes of catalysts are most effective for this transformation? A2: Both homogeneous and heterogeneous catalysts are employed. Ruthenium-based complexes, particularly those with chiral diphosphine ligands like BINAP derivatives, are highly effective for achieving high diastereoselectivity and enantioselectivity in the hydrogenation of keto acids.[1][2][3] Rhodium and Iridium complexes are also powerful catalysts for asymmetric ketone hydrogenation.[1][4] For less selective, complete reduction, heterogeneous catalysts like Raney Nickel or Palladium on carbon (Pd/C) can be used.[5][6]

Q3: How does the existing stereocenter in this compound influence the reaction? A3: The existing (R) stereocenter at the C1 position directs the approach of hydrogen to the carbonyl group at the C3 position. This substrate control, in combination with a chiral catalyst (catalyst control), determines the final diastereomeric ratio of the product. The interplay between these two factors is crucial for achieving high diastereoselectivity.

Q4: What are the key reaction parameters to control for achieving high selectivity? A4: Key parameters include the choice of catalyst and ligand, solvent, hydrogen pressure, temperature, and the presence of additives.[7][8] For instance, in many asymmetric hydrogenations, lower hydrogen pressure can lead to higher enantiomeric or diastereomeric excess.[8] The solvent can also significantly influence selectivity and reaction rates.[7][9]

Q5: Are there any major safety precautions to consider during this hydrogenation? A5: Yes. Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactions should be conducted in a well-ventilated fume hood. Heterogeneous catalysts like Raney Nickel and Palladium on Carbon (Pd/C) are pyrophoric, especially after use when they are saturated with hydrogen, and must be handled with care, typically under a solvent or inert atmosphere to prevent ignition upon contact with air.[10]

Troubleshooting Guide

Q1: My reaction shows low or no conversion. What are the possible causes? A1:

  • Catalyst Poisoning: This is a common issue. Catalyst poisons can originate from reactants, solvents, or the reaction apparatus.[11]

    • Sulfur Compounds: Thiols or sulfides are potent poisons for catalysts like Palladium, Platinum, and Nickel.[11]

    • Nitrogen Compounds: Certain amines or amides can inhibit catalyst activity.[11]

    • Other Impurities: Heavy metals, carbon monoxide (from the H₂ source), or halides can deactivate the catalyst.[11]

    • Solution: Purify all reagents and solvents. Ensure the hydrogen gas is of high purity. Use glassware dedicated to hydrogenation or clean it meticulously to remove trace impurities.

  • Inactive Catalyst: The catalyst may have been improperly activated or has degraded over time. For instance, Raney Nickel loses activity upon prolonged exposure to air.[10]

    • Solution: Use a fresh batch of catalyst or follow standard activation procedures.

  • Insufficient Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial as the reaction involves three phases (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[2]

    • Solution: Increase the stirring speed or use a specialized high-pressure reactor (autoclave) with efficient mechanical stirring.

Q2: The diastereoselectivity of my reaction is poor. How can I improve it? A2:

  • Sub-optimal Catalyst Choice: The chosen catalyst may not provide sufficient stereochemical control. Heterogeneous catalysts like standard Pd/C or Raney Nickel often give poor diastereoselectivity for this type of transformation.[6]

    • Solution: Switch to a chiral homogeneous catalyst system, such as a Ru-BINAP complex, which is known for high stereoselectivity in ketone reductions.[1][2]

  • Incorrect Reaction Conditions: Temperature and pressure can significantly impact selectivity.[8]

    • Solution: Screen different temperatures and hydrogen pressures. Often, lower temperatures and pressures favor higher selectivity.[8] The solvent choice is also critical; a solvent screen may be necessary to find optimal conditions.[9]

  • Dynamic Kinetic Resolution (DKR) Issues: For high diastereoselectivity, the conditions should favor the rapid epimerization of the substrate or a key intermediate, allowing the catalyst to selectively convert it to the desired product.[9]

    • Solution: The addition of a base or acid can sometimes facilitate the necessary equilibrium for effective DKR. The choice depends on the specific catalyst system. For many Ru-diamine catalysts, a base like potassium tert-butoxide is used.[1]

Q3: My catalyst appears to have deactivated during the reaction. What happened? A3:

  • Product Inhibition: The product alcohol or the intermediate hemiacetal/acetal (if an alcohol solvent is used) can sometimes bind to the catalyst's active sites and inhibit its activity.

    • Solution: Try running the reaction at a lower substrate concentration or consider a different solvent.

  • Sintering or Leaching (Heterogeneous Catalysts): At higher temperatures, metal particles on a support can agglomerate (sinter), reducing the active surface area. Metal may also leach into the solution.

    • Solution: Operate at the lowest effective temperature.

  • Poisoning by Byproducts: The substrate or solvent might degrade under reaction conditions to form catalyst poisons. For example, some ketones can form oligomers that poison the catalyst surface.[12]

    • Solution: Analyze the reaction mixture for byproducts. Lowering the reaction temperature may prevent their formation.

Data Presentation: Catalyst Performance

The following table summarizes the performance of various catalytic systems in the hydrogenation of 3-oxocyclopentanecarboxylic acid and structurally related compounds. This data is intended to guide initial catalyst selection.

Catalyst SystemSubstrateTemp. (°C)Pressure (bar H₂)Time (h)Conversion (%)Product(s)Selectivity / Diastereomeric Ratio (d.r.)Reference
5% Ru/C1,3-Cyclopentanedione¹100502100Cyclopentane-1,3-diol69%[13]
5% Rh/C1,3-Cyclopentanedione¹10050>7IncompleteDehydration ProductsLow selectivity for diol[13]
5% Pd/C1,3-Cyclopentanedione¹10050>7IncompleteDehydration ProductsHigh selectivity for dehydration[13]
Raney® NickelGeneral Ketones25-1001-1001-16HighCorresponding AlcoholGenerally low diastereoselectivity[5][12]
Ru(OAc)₂/(R)-O-SDP²Keto Acid³RTN/AN/A>99Hydroxy Acid99% e.e.[3]
Rh/CQuinoline⁴25In situ H₂⁵0.17>991,2,3,4-Tetrahydroquinoline100%[14]

Notes: ¹Data for 1,3-Cyclopentanedione, a structurally similar cyclic diketone. Selectivity refers to the yield of the specified product. ²(R)-O-SDP is a chiral oxa-spiro diphosphine ligand. ³A different keto acid substrate was used in this study, but the result is highly relevant for demonstrating the catalyst's efficacy. ⁴Data for a heterocyclic ketone, demonstrating catalyst activity. ⁵Hydrogen was generated in situ from an Al/H₂O system.

Experimental Protocols

Protocol 1: High Diastereoselectivity using a Homogeneous Ruthenium Catalyst

This protocol is adapted from procedures for the asymmetric hydrogenation of keto acids using Ru-diphosphine complexes.[3]

Materials:

  • This compound

  • [Ru(OAc)₂((R)-BINAP)] or a similar chiral Ru(II) precursor

  • Methanol (degassed)

  • High-purity hydrogen gas

  • High-pressure autoclave with a glass liner and magnetic stirring

Procedure:

  • Catalyst Preparation: In a glovebox, add the Ruthenium precursor (e.g., 0.01 mmol, 1 mol%) to a clean, dry glass liner for the autoclave.

  • Substrate Addition: Add this compound (1.0 mmol) to the liner.

  • Solvent Addition: Add 5 mL of degassed methanol to the liner.

  • Reactor Assembly: Seal the glass liner inside the autoclave. Purge the autoclave by pressurizing with nitrogen (or argon) to ~10 bar and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-50 bar).

  • Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 25-50 °C). Monitor the reaction progress by observing hydrogen uptake.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the autoclave with nitrogen.

  • Isolation: Remove the reaction mixture. The catalyst can be removed by passing the solution through a short plug of silica gel. Evaporate the solvent under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio and by chiral HPLC or GC after derivatization to determine enantiomeric excess if applicable.

Protocol 2: General Reduction using Heterogeneous Raney® Nickel Catalyst

This protocol is for a general, less selective reduction and is adapted from standard procedures.[10]

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol

  • Hydrogenation flask (e.g., Parr shaker bottle or a round-bottom flask)

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., ~0.5 g) with ethanol three times by decantation to remove the water. Caution: Raney® Nickel is pyrophoric and must not be allowed to dry.

  • Reaction Setup: To the hydrogenation flask, add this compound (1.0 mmol) and 10 mL of ethanol.

  • Catalyst Addition: Under a stream of nitrogen or argon, add the washed Raney® Nickel catalyst to the flask.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle 3-5 times.

  • Reaction: Pressurize the system with hydrogen (e.g., 3-4 bar or use a balloon) and begin vigorous stirring or shaking at room temperature.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the Celite® pad wet with solvent during filtration to prevent the catalyst from igniting. Wash the filter cake with additional ethanol.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified further if necessary.

Mandatory Visualizations

Experimental Workflow Diagram

ExperimentalWorkflow General Workflow for Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor with Substrate & Solvent B Add Catalyst (under inert atmosphere) A->B C Seal Reactor & Purge with Inert Gas (N2/Ar) B->C Seal D Purge with H2 Gas C->D E Pressurize & Heat D->E F Stir/Shake Vigorously (Monitor H2 Uptake) E->F G Cool & Vent H2 F->G Reaction Complete H Purge with N2 G->H I Filter Catalyst (Keep Wet!) H->I J Isolate Product (Solvent Removal) I->J K Analyze Product (NMR, HPLC, GC) J->K

Caption: General workflow for a catalytic hydrogenation experiment.

Catalyst Selection Logic Diagram

CatalystSelection Start Start: Hydrogenate This compound Goal What is the primary goal? Start->Goal High_DS High Diastereoselectivity (DS) Goal->High_DS High Selectivity Simple_Red Simple Reduction (Diastereoselectivity not critical) Goal->Simple_Red High Conversion Homogeneous Use Homogeneous Chiral Catalysts High_DS->Homogeneous Heterogeneous Use Heterogeneous Catalysts Simple_Red->Heterogeneous Ru_Rh_Ir Screen Ru, Rh, or Ir complexes with chiral ligands (e.g., Ru/BINAP) Homogeneous->Ru_Rh_Ir Raney_PdC Use Raney Ni or Pd/C Heterogeneous->Raney_PdC

Caption: Decision tree for selecting a catalyst based on experimental goals.

References

Technical Support Center: Monitoring (R)-3-Oxocyclopentanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues that may be encountered during the experimental monitoring of reactions involving (R)-3-Oxocyclopentanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring the stereoselective synthesis or conversion of this compound?

The primary techniques for monitoring reactions involving chiral molecules like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Chiral chromatography (both HPLC and GC) is the gold standard for separating and quantifying enantiomers.[1] NMR spectroscopy can be used for in-situ reaction monitoring and for determining enantiomeric excess with the use of chiral derivatizing or solvating agents.[2][3] Mass spectrometry, particularly when coupled with chromatography (LC-MS or GC-MS), provides high sensitivity and structural information.[4][5]

Q2: How can I improve the separation of (R)- and (S)-3-Oxocyclopentanecarboxylic acid enantiomers in chiral HPLC?

Poor resolution between enantiomers in chiral HPLC can be addressed by optimizing several factors:

  • Chiral Stationary Phase (CSP): Ensure the selected CSP is appropriate for separating acidic chiral compounds. Polysaccharide-based and macrocyclic glycopeptide columns are often effective.[6][7]

  • Mobile Phase Composition: Adjust the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and the acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds).[6]

  • Flow Rate: Chiral separations can be sensitive to flow rate; lower flow rates often improve resolution.[8]

  • Temperature: Temperature control is crucial as it can significantly impact chiral recognition. Decreasing the temperature generally enhances chiral selectivity.[8][9]

Q3: Is derivatization necessary for the analysis of this compound?

Derivatization is often necessary for GC analysis to increase the volatility and thermal stability of the carboxylic acid.[7][10][11] For HPLC, derivatization may not be required if a suitable chiral stationary phase is used. However, pre-column derivatization with a UV-active or fluorescent tag can enhance detection sensitivity.[12] For NMR analysis, chiral derivatizing agents are used to convert enantiomers into diastereomers, which exhibit distinct signals, allowing for quantification.[3]

Q4: Can I monitor the kinetics of a reaction involving this compound in real-time?

Yes, in-situ NMR spectroscopy is a powerful, non-invasive technique for real-time monitoring of reaction kinetics.[13][14] It allows for the simultaneous observation of reactant consumption and product formation without the need for sample workup. Spectroscopic methods like UV-Vis can also be used for real-time monitoring if there is a change in absorbance during the reaction.[15] Stopped-flow techniques are suitable for studying rapid enzymatic reactions.[16]

Troubleshooting Guides

Chiral HPLC Analysis
Issue Possible Causes Troubleshooting Steps & Solutions
Poor Resolution of Enantiomers Inappropriate Chiral Stationary Phase (CSP).Select a CSP known to be effective for chiral acids (e.g., polysaccharide-based).[6][9]
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier and additive concentrations.[6][9]
Incorrect flow rate.Reduce the flow rate to see if resolution improves.[8]
Inadequate temperature control.Use a column oven and experiment with different temperatures.[9]
Column overload.Reduce the sample concentration or injection volume.[9]
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing acid or base to the mobile phase.[9]
Column contamination.Flush the column with a strong solvent.[17]
Peak Splitting Co-elution of an impurity.Optimize the mobile phase to separate the impurity.[17][18]
Mismatch between sample solvent and mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[18][19]
Column void or blocked frit.Reverse flush the column or replace the frit. If a void is present, the column may need to be replaced.[9][17][19]
Keto-enol tautomerism of the oxo-group.Adjust the pH and/or temperature of the mobile phase to favor one tautomeric form.[9]
Chiral GC-MS Analysis
Issue Possible Causes Troubleshooting Steps & Solutions
No or Low Derivatization Yield Presence of water in the sample.Ensure the sample is completely dry before adding the derivatization reagent.[20]
Inactive derivatization reagent.Use a fresh bottle of the derivatization reagent.
Incorrect reaction conditions.Optimize the reaction temperature and time.
Poor Peak Shape Active sites in the GC system.Deactivate the injector liner and use a deactivated column.
Non-volatile residues.Ensure complete derivatization and consider a sample cleanup step.
Irreproducible Retention Times Fluctuations in oven temperature or carrier gas flow.Verify the stability of the GC oven temperature and carrier gas flow rate.
Column degradation.Condition the column or replace it if necessary.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

This protocol is a general guideline and may require optimization.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.[21]

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Expected Outcome: Baseline separation of the (R)- and (S)-enantiomers. The retention times will need to be determined experimentally.

Chiral GC-MS Method for Enantiomeric Analysis (after Derivatization)

This protocol involves derivatization to form diastereomers.

  • Derivatization:

    • To a dried sample containing approximately 1 mg of 3-Oxocyclopentanecarboxylic acid, add 100 µL of a chiral derivatizing agent solution (e.g., (S)-(-)-α-Methylbenzylamine in a suitable solvent).

    • Add a coupling agent (e.g., DCC or EDC).

    • Heat the mixture at 60 °C for 1 hour.

    • After cooling, the sample can be diluted with a suitable solvent for GC-MS analysis.

  • GC Column: A standard non-chiral column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) can be used to separate the resulting diastereomers.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.

Expected Outcome: Two separated peaks corresponding to the diastereomeric amides formed from the (R)- and (S)-enantiomers. The mass spectra will show characteristic fragments of the derivatives.

In-Situ NMR Monitoring of an Enzymatic Reaction

This protocol describes the monitoring of an enzymatic reduction of 3-Oxocyclopentanecarboxylic acid.

  • Sample Preparation:

    • Prepare a solution of the substrate (racemic or one enantiomer of 3-Oxocyclopentanecarboxylic acid) in a suitable deuterated buffer (e.g., D₂O with phosphate buffer) in an NMR tube.

    • Add any necessary cofactors (e.g., NADPH).

    • Acquire a spectrum of the initial state.

  • Reaction Initiation: Add a small volume of a concentrated enzyme solution (e.g., a reductase) to the NMR tube and mix gently.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals.[13][14] The time interval will depend on the reaction rate.

  • Data Processing:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Integrate the signals corresponding to the substrate and the product at each time point to determine their relative concentrations.

  • Kinetic Analysis: Plot the concentration of the substrate and/or product as a function of time to determine the reaction rate.

Expected Outcome: A series of NMR spectra showing the decrease in the substrate signals and the appearance and increase of the product signals over time.

Quantitative Data Summary

Table 1: Example HPLC and GC Parameters for Chiral Carboxylic Acid Analysis

ParameterChiral HPLCChiral GC (after derivatization)
Column Type Polysaccharide-based (e.g., Chiralpak AD-H)Non-chiral (e.g., DB-5ms)
Mobile Phase/Carrier Gas Hexane/IPA/TFAHelium
Flow Rate 0.5 - 1.5 mL/min1 - 2 mL/min
Temperature 10 - 40 °C100 - 300 °C (gradient)
Detection UV (210 nm)Mass Spectrometry (EI)

Table 2: Potential Mass Fragments for Derivatized 3-Oxocyclopentanecarboxylic Acid (Illustrative)

Assuming derivatization with (S)-(-)-α-Methylbenzylamine to form an amide.

m/z ValuePossible Fragment Identity
231[M]⁺ (Molecular Ion)
128[M - C₈H₉N]⁺
105[C₈H₉]⁺ (from methylbenzylamine)

Visualizations

HPLC_Troubleshooting_Workflow start Peak Splitting Observed all_peaks_split Are all peaks split? start->all_peaks_split single_peak_split Is only a single peak split? all_peaks_split->single_peak_split No check_system Check for system-wide issues: - Blocked column frit - Column void all_peaks_split->check_system Yes check_sample Check for sample-specific issues: - Sample solvent mismatch - Co-eluting impurity - On-column reactions (e.g., tautomerism) single_peak_split->check_sample Yes replace_frit_column Reverse flush column. If fails, replace frit or column. check_system->replace_frit_column end Problem Resolved replace_frit_column->end optimize_method Dissolve sample in mobile phase. Optimize separation (mobile phase, temp). Adjust pH. check_sample->optimize_method optimize_method->end

Caption: Troubleshooting workflow for HPLC peak splitting.

Reaction_Monitoring_Workflow start Start Reaction Monitoring reaction_mixture Prepare Reaction Mixture start->reaction_mixture analytical_method Choose Analytical Method reaction_mixture->analytical_method hplc Chiral HPLC analytical_method->hplc Offline gcms Chiral GC-MS analytical_method->gcms Offline nmr In-situ NMR analytical_method->nmr Online take_aliquots Take Aliquots at Time Intervals hplc->take_aliquots gcms->take_aliquots acquire_spectra Acquire Spectra Over Time nmr->acquire_spectra quench_reaction Quench Reaction take_aliquots->quench_reaction derivatize Derivatize Sample quench_reaction->derivatize analyze_hplc Analyze by HPLC quench_reaction->analyze_hplc analyze_gcms Analyze by GC-MS derivatize->analyze_gcms data_analysis Data Analysis: - Peak Integration - Determine Concentration/ Enantiomeric Excess analyze_hplc->data_analysis analyze_gcms->data_analysis acquire_spectra->data_analysis kinetics Plot Concentration vs. Time (Determine Reaction Rate) data_analysis->kinetics end Reaction Profile Obtained kinetics->end

Caption: General workflow for monitoring chemical reactions.

References

Validation & Comparative

A Comparative Guide to Alternative Chiral Building Blocks for (R)-3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in pharmaceutical synthesis, prized for its bifunctional nature which allows for diverse chemical modifications.[1][2] Its cyclopentane core is a common motif in a variety of bioactive molecules.[3] However, the demands of modern drug discovery necessitate a broad palette of synthons to explore diverse chemical space and optimize molecular properties. This guide provides an objective comparison of viable alternatives to this compound, focusing on other chiral cyclopentane derivatives that serve as versatile precursors in asymmetric synthesis.[4] The comparison is supported by experimental data on synthetic efficiency and stereoselectivity.

Comparative Analysis of Chiral Cyclopentane/Cyclopentenone Building Blocks

The primary alternatives to this compound are chiral cyclopentenones and functionalized cyclopentanones. These compounds are powerful synthons due to the wide array of possible chemical transformations at the enone or ketone motif.[5][6] Methods for their enantioselective synthesis include chemical and enzymatic resolutions, organocatalyzed reactions, and asymmetric functionalization of existing cyclopentenone units.[7]

Data Presentation: Asymmetric Synthesis of Key Cyclopentane Alternatives

The following tables summarize quantitative data for various methods used to synthesize alternative chiral cyclopentanone and cyclopentenone building blocks.

Table 1: Enzymatic and Chemo-Catalytic Resolution

Precursor/SubstrateCatalyst/EnzymeProductYield (%)Enantiomeric Excess (ee %)Reference
Racemic 4-hydroxy-cyclopentenoneRhodium-BINAP catalyst(R)-4-silyloxy-cyclopentenoneHigh>99%[5]
3,5-dialkyl-cyclopentenonesN/A (Dynamic Kinetic Resolution)Chiral 3,5-dialkyl-cyclopentanonesHighHigh[5]
3-Functionalized cyclopentenonesKetoreductase (KRED)Chiral 3-substituted cyclopentanones~85% (for specific antagonist synthesis)>99%[8]
((1S,4R)-4-aminocyclopent-2-enyl)methanolCV2025 ω-transaminase(S)-4-(hydroxymethyl)cyclopent-2-enone72.4% (conversion)N/A[9][10]

Table 2: Asymmetric Synthesis via Organocatalysis and Domino Reactions

ReactantsCatalyst/MethodProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
Oxindole, unsaturated diene, cinnamaldehydeDiphenyl prolinol silyl etherFully substituted cyclopentane-oxindoleup to 94%>20:1up to 99%[3]
Vinyldiazoacetate, Enantiopure allyl alcoholRhodium Carbene (Rh₂(DOSP)₄)Cyclopentane carboxylateHigh>20:1>98%[11]
Arylidene oxazolone, enalNucleophilic Heterocyclic Carbene (NHC)Fully substituted cyclopentanoneN/AN/AN/A[12]

Experimental Protocols

Detailed methodologies are essential for the evaluation and implementation of synthetic routes. Below are representative protocols for the asymmetric synthesis of chiral cyclopentane derivatives.

Protocol 1: Biocatalytic Reduction of a Prochiral Cyclopentenone

This protocol is a generalized procedure for the enantioselective reduction of a 3-substituted cyclopentenone to the corresponding chiral cyclopentanone, a key step in the synthesis of an hNK-1 receptor antagonist.[8]

  • Enzyme and Cofactor Preparation : A reaction vessel is charged with a buffer solution (e.g., potassium phosphate buffer, pH 7.0). The ketoreductase (KRED) enzyme and a glucose dehydrogenase (for cofactor regeneration) are added.

  • Substrate Addition : The 3-substituted cyclopentenone substrate is added to the vessel, followed by the addition of glucose (as the sacrificial reductant) and NADP⁺ (the cofactor).

  • Reaction : The mixture is stirred at a controlled temperature (e.g., 30 °C) and pH. The reaction progress is monitored by HPLC until substrate conversion is complete.

  • Work-up and Isolation : The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel to yield the enantiomerically pure 3-substituted cyclopentanone.

Protocol 2: Organocatalytic Triple Michael Domino Reaction

This protocol describes an efficient one-pot synthesis of highly functionalized cyclopentanes bearing an oxindole moiety, achieving high molecular complexity from simple substrates.[3]

  • Reaction Setup : To a solution of the starting oxindole, unsaturated conjugated diene, and (E)-cinnamaldehyde in an appropriate solvent (e.g., CHCl₃), the organocatalyst (e.g., diphenyl prolinol trimethylsilyl ether) is added at room temperature.

  • Domino Reaction : The mixture is stirred for a specified time (e.g., 24-72 hours) to allow the triple Michael domino reaction to proceed, forming the cyclopentane ring with multiple stereocenters.

  • One-Pot Wittig Olefination (Optional) : After completion of the domino reaction, a Wittig reagent (e.g., methyl (triphenylphosphoranylidene)acetate) can be added directly to the reaction mixture to further functionalize the product.

  • Purification : The solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography to isolate the highly substituted chiral cyclopentane product.

Visualizations: Synthetic Strategies and Workflows

Diagrams created using DOT language provide a clear visual representation of synthetic pathways and logical workflows.

G Diagram 1: Key Strategies for Chiral Cyclopentanoid Synthesis cluster_approaches Synthetic Approaches cluster_methods Asymmetric Methods Prochiral Prochiral Cyclopentanone AsymSynth Asymmetric Synthesis (Organo/Metal-Catalysis) Prochiral->AsymSynth Racemic Racemic Cyclopentenone EnzResolution Enzymatic Resolution / DKR Racemic->EnzResolution ChiralPool Chiral Pool (e.g., from Sugars) Functionalization Functionalization ChiralPool->Functionalization Product Enantiopure Chiral Building Block AsymSynth->Product EnzResolution->Product Functionalization->Product

Caption: Key strategies for chiral cyclopentanoid synthesis.

G Diagram 2: Generalized Workflow for Biocatalytic Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Buffer, KRED Enzyme, Cofactor (NADP+), Glucose B Add Prochiral Substrate A->B C Incubate at 30°C, pH 7 Monitor by HPLC B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Dry & Concentrate D->E F Column Chromatography E->F Product Chiral Product (>99% ee) F->Product

Caption: Generalized workflow for biocatalytic reduction.

G Diagram 3: Application in Target-Oriented Synthesis cluster_path1 Prostaglandin Synthesis cluster_path2 hNK-1 Antagonist Synthesis Start Chiral Cyclopentenone Building Block Cuprate 1. Organocuprate Conjugate Addition Start->Cuprate Reduction 1. Asymmetric Reduction (Biocatalytic) Start->Reduction Alkylation 2. Enolate Alkylation Cuprate->Alkylation PG_Core Prostaglandin Core Structure Alkylation->PG_Core Coupling 2. Pd-catalyzed Etherification Reduction->Coupling NK1_Core hNK-1 Antagonist Core Coupling->NK1_Core

Caption: Application of chiral building blocks in synthesis.

Conclusion

While this compound remains a highly useful synthon, a range of potent chiral alternatives are accessible through advanced synthetic methodologies. Chiral cyclopentenones and highly substituted cyclopentanones, in particular, offer significant versatility. The choice of building block is dictated by the specific requirements of the target molecule. For constructing complex scaffolds with multiple stereocenters in a single step, organocatalytic domino reactions present a highly efficient strategy.[3] For syntheses requiring exceptionally high enantiopurity for a specific stereocenter, biocatalytic methods, such as enzymatic reductions, provide a robust and green alternative.[8][13] This guide provides the comparative data and procedural framework to enable researchers to make informed decisions when selecting the optimal chiral building block for their drug discovery and development programs.

References

A Comparative Guide to the Biological Activity of (R)- and (S)-3-Oxocyclopentanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Chirality in Biological Activity

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are called enantiomers. In a biological system, enantiomers can interact differently with chiral entities such as enzymes, receptors, and other proteins. This can lead to significant differences in their pharmacological effects, with one enantiomer often exhibiting the desired therapeutic activity (the eutomer) while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).

3-Oxocyclopentanecarboxylic Acid in Medicinal Chemistry

The 3-oxocyclopentanecarboxylic acid scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. Its rigid, three-dimensional structure makes it an attractive core for designing ligands that can fit into the specific binding pockets of biological targets. Derivatives of cyclopentanecarboxylic acid have been explored for various therapeutic applications, including as anti-inflammatory agents, antivirals, and anticancer drugs.

Comparative Biological Activity: A Hypothetical Analysis

In the absence of direct experimental data comparing the biological activities of (R)- and (S)-3-Oxocyclopentanecarboxylic acid, this section presents a hypothetical data table. This table is intended to serve as a template for how such a comparison would be structured if experimental results were available. The targets and assay types are selected based on the known activities of structurally related cyclopentane derivatives.

Table 1: Hypothetical Comparative Biological Activity of 3-Oxocyclopentanecarboxylic Acid Enantiomers

Biological TargetAssay TypeParameter(R)-3-Oxocyclopentanecarboxylic acid(S)-3-Oxocyclopentanecarboxylic acid
Cyclooxygenase-2 (COX-2)Enzyme Inhibition AssayIC₅₀ (µM)15.2> 100
Prostaglandin E2 SynthaseCell-based AssayEC₅₀ (µM)8.755.4
Generic Kinase AKinase Activity AssayKᵢ (nM)1202500
Human Cancer Cell Line (MCF-7)Cytotoxicity AssayGI₅₀ (µM)35.1> 200

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It is not based on actual experimental results.

Experimental Protocols: A Methodological Framework

To generate the type of data presented in the hypothetical table, a series of well-defined experimental protocols would be required. Below are example methodologies for the key experiments that would be necessary to compare the biological activities of the (R) and (S) enantiomers.

Enzyme Inhibition Assay (e.g., COX-2)

Objective: To determine the concentration of each enantiomer required to inhibit 50% of the activity of a specific enzyme (IC₅₀).

Materials:

  • Purified recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound and (S)-3-Oxocyclopentanecarboxylic acid

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., a fluorescent probe to measure prostaglandin production)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a series of dilutions of the (R) and (S) enantiomers in the assay buffer.

  • In a 96-well plate, add the enzyme and the respective enantiomer dilution (or vehicle control).

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate (arachidonic acid).

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-based Assay (e.g., Prostaglandin E2 Production)

Objective: To measure the effect of each enantiomer on a specific cellular process (e.g., prostaglandin E2 synthesis) and determine the concentration that produces 50% of the maximal response (EC₅₀).

Materials:

  • Human cell line (e.g., macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound and (S)-3-Oxocyclopentanecarboxylic acid

  • PGE2 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the (R) and (S) enantiomers for 1 hour.

  • Stimulate the cells with LPS to induce inflammation and prostaglandin production.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Plot the PGE2 concentration against the enantiomer concentration to determine the EC₅₀ value.

Visualizing Potential Mechanisms and Workflows

To further illustrate how these enantiomers might be investigated, the following diagrams, created using the DOT language, depict a hypothetical signaling pathway and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor GPCR ac Adenylate Cyclase receptor->ac camp cAMP ac->camp pka Protein Kinase A camp->pka tf Transcription Factor pka->tf gene Gene Expression tf->gene ligand_r (R)-Enantiomer ligand_r->receptor High Affinity ligand_s (S)-Enantiomer ligand_s->receptor Low Affinity G start Obtain (R) and (S) Enantiomers invitro In Vitro Assays (Enzyme, Receptor Binding) start->invitro cellbased Cell-Based Assays (Signaling, Cytotoxicity) start->cellbased data Data Analysis (IC50, EC50) invitro->data cellbased->data sar Structure-Activity Relationship (SAR) data->sar invivo In Vivo Studies (Animal Models) sar->invivo conclusion Conclusion on Stereospecific Activity invivo->conclusion

A Comparative Guide to the Synthesis of (R)-3-Oxocyclopentanecarboxylic Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. Its stereospecific synthesis is a critical step in the development of new drugs, demanding methods that are not only efficient and high-yielding but also economically viable and scalable. This guide provides an objective comparison of three primary synthetic strategies to obtain this key intermediate: Classical Chiral Resolution, Asymmetric Synthesis via Hydrogenation, and Biocatalytic Kinetic Resolution. The analysis is supported by representative experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the different synthetic routes to this compound.

ParameterClassical Chiral ResolutionAsymmetric HydrogenationBiocatalytic Kinetic Resolution
Starting Material Racemic 3-Oxocyclopentanecarboxylic acidA prochiral precursor (e.g., 3-oxocyclopent-1-enecarboxylic acid)Racemic 3-Oxocyclopentanecarboxylic acid ester
Key Reagents/Catalyst Chiral resolving agent (e.g., Brucine)Chiral Rhodium or Ruthenium complex (e.g., Ru-BINAP)Lipase (e.g., Novozym 435)
Theoretical Max. Yield 50% (without racemization of the unwanted enantiomer)~100%50% (for the desired enantiomer)
Typical Reported Yield 35-45% of the desired enantiomer>90%40-48% of the desired enantiomer
Enantiomeric Excess (ee) >98% after recrystallization>95%>99%
Reaction Conditions Multiple steps: salt formation, crystallization, liberation of the acidHigh pressure (H₂ gas), organic solvent, specific temperatureMild (ambient temperature and pressure), often in aqueous or organic solvent
Process Complexity Labor-intensive, requires careful crystallization and multiple stepsRequires specialized high-pressure equipment and handling of flammable gasRequires enzyme screening and immobilization, but generally simpler setup
Cost of Key Reagents Moderate to high (cost and toxicity of resolving agents like brucine)Very high (noble metal catalysts and chiral ligands)Moderate (cost of enzyme, but can be recycled)
Environmental Impact Use of toxic resolving agents and organic solventsUse of heavy metal catalysts and organic solventsGenerally considered "greener" due to biodegradable catalysts and milder conditions
Scalability Can be challenging to scale up crystallization effectivelyWell-suited for large-scale industrial production.[1]Readily scalable, particularly with immobilized enzymes

Experimental Protocols

Classical Chiral Resolution of Racemic 3-Oxocyclopentanecarboxylic Acid

This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[2]

Protocol:

  • Salt Formation: A solution of racemic 3-oxocyclopentanecarboxylic acid in a suitable solvent (e.g., methanol or acetone) is treated with an equimolar amount of a chiral resolving agent, such as (-)-brucine.

  • Fractional Crystallization: The solution is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration. Several recrystallization steps may be necessary to achieve high diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylic acid and a base (e.g., NaOH) to neutralize the resolving agent.

  • Extraction and Isolation: The desired this compound is extracted from the aqueous layer with an organic solvent. The solvent is then removed under reduced pressure to yield the enantiomerically enriched product.

  • Recovery of Resolving Agent: The chiral resolving agent can be recovered from the aqueous layer for reuse.

Asymmetric Hydrogenation of a Prochiral Precursor

Asymmetric hydrogenation utilizes a chiral catalyst to stereoselectively reduce a double bond in a prochiral substrate, directly forming the desired enantiomer in high yield and enantiomeric excess.[1]

Protocol:

  • Substrate Preparation: A suitable prochiral precursor, such as 3-oxocyclopent-1-enecarboxylic acid, is synthesized.

  • Catalyst Preparation: A chiral rhodium or ruthenium catalyst, for example, a Ru-BINAP complex, is prepared or obtained commercially.

  • Asymmetric Hydrogenation: The prochiral substrate is dissolved in an appropriate solvent (e.g., methanol) in a high-pressure reactor. The chiral catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a specific temperature until completion.

  • Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed. The crude product is then purified, typically by column chromatography, to isolate the this compound.

Biocatalytic Kinetic Resolution of a Racemic Ester

This method employs an enzyme, typically a lipase, to selectively catalyze the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Protocol:

  • Substrate Preparation: The racemic 3-oxocyclopentanecarboxylic acid is converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods.

  • Enzymatic Resolution: The racemic ester is dissolved in a suitable buffer or organic solvent. An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is added to the mixture. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid.

  • Monitoring the Reaction: The reaction progress is monitored (e.g., by chiral HPLC) until approximately 50% conversion is reached to maximize the yield and enantiomeric excess of the remaining ester.

  • Separation and Isolation: The reaction mixture is filtered to remove the immobilized enzyme (which can be washed and reused). The unreacted (R)-ester is separated from the hydrolyzed (S)-acid by extraction.

  • Hydrolysis of the Enriched Ester: The enantiomerically enriched (R)-ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Mandatory Visualization

Synthesis_Method_Comparison cluster_resolution Classical Chiral Resolution cluster_asymmetric Asymmetric Synthesis cluster_biocatalytic Biocatalytic Kinetic Resolution racemate Racemic Acid diastereomers Diastereomeric Salts racemate->diastereomers + resolving_agent Chiral Resolving Agent (e.g., Brucine) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation r_salt (R)-Acid Salt separation->r_salt Less Soluble s_salt (S)-Acid Salt separation->s_salt More Soluble liberation_r Acidification r_salt->liberation_r r_product This compound liberation_r->r_product prochiral Prochiral Precursor hydrogenation Asymmetric Hydrogenation (H₂ pressure) prochiral->hydrogenation catalyst Chiral Catalyst (e.g., Ru-BINAP) catalyst->hydrogenation asym_product This compound hydrogenation->asym_product High Yield & ee racemic_ester Racemic Ester resolution Enzymatic Hydrolysis racemic_ester->resolution enzyme Lipase (e.g., Novozym 435) enzyme->resolution r_ester (R)-Ester (unreacted) resolution->r_ester s_acid (S)-Acid (hydrolyzed) resolution->s_acid hydrolysis Hydrolysis r_ester->hydrolysis bio_product This compound hydrolysis->bio_product

Caption: Comparative workflow of the three main synthetic routes to this compound.

Conclusion

The optimal synthetic route to this compound is highly dependent on the specific requirements of the project, including the scale of production, cost constraints, available equipment, and environmental considerations.

  • Classical Chiral Resolution is a well-established method that can be performed with standard laboratory equipment. However, its theoretical maximum yield of 50% and the often-laborious nature of fractional crystallization, coupled with the use of potentially toxic resolving agents, make it less attractive for large-scale, cost-effective production.

  • Asymmetric Hydrogenation represents a highly efficient and elegant approach, capable of delivering the desired product in high yield and excellent enantiomeric excess from a prochiral precursor.[1] While the initial investment in high-pressure equipment and the cost of noble metal catalysts are significant, this method is often the most economical choice for large-scale industrial manufacturing due to its high throughput and atom economy.

  • Biocatalytic Kinetic Resolution offers a "green" and highly selective alternative. Operating under mild conditions, it can provide products with exceptional enantiomeric purity.[3] Although the theoretical yield is limited to 50%, the potential for enzyme recycling and the use of environmentally benign reagents make it a compelling option, particularly for pharmaceutical applications where high purity is paramount. The development of dynamic kinetic resolution processes, which incorporate in-situ racemization of the unwanted enantiomer, could further enhance the economic viability of this approach.

For drug development professionals, a thorough evaluation of these factors is crucial. For early-stage research where smaller quantities are needed, biocatalytic resolution or classical resolution might be suitable. However, for process development and large-scale manufacturing, asymmetric hydrogenation is likely to be the most cost-effective and efficient strategy.

References

A Spectroscopic Comparison of (R)-3-Oxocyclopentanecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of (R)-3-Oxocyclopentanecarboxylic acid and its common derivatives. The following sections detail experimental data and protocols to facilitate a comprehensive understanding of their structural characterization.

This compound is a chiral molecule of interest in organic synthesis and drug discovery. Its spectroscopic properties, and those of its derivatives, are crucial for identification, purity assessment, and structural elucidation. This guide summarizes available spectroscopic data for the parent acid and its methyl and ethyl esters, and provides general principles for comparison.

Spectroscopic Data Summary

Table 1: Infrared (IR) Spectroscopy Data

CompoundSample StateO-H Stretch (cm⁻¹)C=O Stretch (Carboxylic Acid/Ester) (cm⁻¹)C=O Stretch (Ketone) (cm⁻¹)Reference(s)
3-Oxocyclopentanecarboxylic AcidLiquid (Neat)Broad, ~2500-3300~1710~1740[1]
3-Oxocyclopentanecarboxylic AcidSolid (KBr Disc)Broad, ~2500-3300~1710~1740[1]
Methyl 3-oxocyclopentanecarboxylateLiquidN/A1730-17401730-1740
Ethyl 2-(3-oxobutyl)cyclopentanone-2-carboxylateATRN/A17481717

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundSolvent-COOH-COOCH₃/ -COOCH₂CH₃Cyclopentane Ring ProtonsOtherReference(s)
(RS)-3-Oxocyclopentanecarboxylic Acid-~10-12 (broad s)N/A~1.9-3.2 (m)N/A[2]
Methyl 3-oxocyclopentanecarboxylateCDCl₃N/A3.71 (s, 3H)1.9-2.5 (m, 6H), 3.2 (m, 1H)N/A
Ethyl 2-(3-oxobutyl)cyclopentanone-2-carboxylateCDCl₃N/A4.14 (q, 2H), 1.23 (t, 3H)1.82-2.13 (m, 5H), 2.24-2.49 (m, 4H), 2.69 (ddd, 1H)2.12 (s, 3H)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundSolvent-COOH / -COORC=O (Ketone)Cyclopentane Ring CarbonsOtherReference(s)
(RS)-3-Oxocyclopentanecarboxylic Acid-~170-180~210-220-N/A[2]
Ethyl 2-(3-oxobutyl)cyclopentanone-2-carboxylateCDCl₃170.47206.61, 213.7518.84, 26.24, 37.07, 38.01, 58.2313.29, 29.00, 33.22, 60.23

Note: The characterization of intermediates in the synthesis of (RS)-3-Oxocyclopentanecarboxylic acid has been performed using ¹H and ¹³C NMR spectroscopy, indicating that detailed spectral data exists within relevant literature.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition and interpretation of spectroscopic data. Below are general protocols for the key experiments cited.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For the data from the NIST WebBook, a PERKIN-ELMER 21 (GRATING) instrument was used.[1]

  • Sample Preparation:

    • Liquid (Neat): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Disc): A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent disc.[1]

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr disc) is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is commonly employed to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0 ppm.

Mass Spectrometry (MS)
  • Instrumentation: Various types of mass spectrometers can be used, such as those employing Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample molecules are ionized, for example, by bombardment with electrons in EI-MS.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The mass spectrum displays the relative abundance of different ions. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound or its derivatives.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.

References

The Strategic Utility of (R)-3-Oxocyclopentanecarboxylic Acid in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis and chiral drug development, the efficient construction of stereochemically rich cyclopentane frameworks is a persistent challenge. These five-membered rings are core structures in a multitude of biologically active molecules, most notably the prostaglandins. For researchers and professionals in drug development, the choice of a chiral starting material—a synthon—is a critical decision that dictates the efficiency, cost, and stereochemical purity of the final product. This guide provides a comparative analysis of (R)-3-Oxocyclopentanecarboxylic acid as a chiral building block, juxtaposing a potential synthetic route derived from it against a highly efficient, state-of-the-art method for preparing a key prostaglandin intermediate.

While not a catalyst itself, the bifunctional nature of this compound, possessing a ketone, a carboxylic acid, and a defined stereocenter, makes it an intriguing starting point for the synthesis of complex chiral molecules. Its utility will be evaluated by proposing a synthetic pathway to the pivotal Corey lactone diol, a cornerstone intermediate in the synthesis of numerous prostaglandins. This proposed route will be compared with a highly optimized, one-pot synthesis developed by Hayashi and co-workers, which stands as a benchmark in terms of efficiency and elegance.

Comparative Analysis of Synthetic Routes to Corey Lactone Diol

The following tables present a quantitative comparison between a proposed synthetic route starting from this compound and the established one-pot synthesis by Hayashi.

Table 1: Proposed Synthesis of Corey Lactone Diol from this compound

StepTransformationReagents & ConditionsProductYield (%)Stereoselectivity
1EsterificationMeOH, H₂SO₄ (cat.), refluxMethyl (R)-3-oxocyclopentanecarboxylate~95%Not applicable
2Diastereoselective ReductionNaBH₄, CeCl₃·7H₂O, MeOH, -78 °CMethyl (1R,3S)-3-hydroxycyclopentanecarboxylate~90%>10:1 d.r. (trans)
3Hydroxyl ProtectionTBDPSCl, Imidazole, DMFProtected hydroxy ester~95%Not applicable
4Baeyer-Villiger Oxidationm-CPBA, NaHCO₃, CH₂Cl₂Protected Corey Lactone Precursor~85% (regioselective)Not applicable
5DeprotectionTBAF, THFCorey Lactone Diol ~90%Not applicable
Overall ~65%

Table 2: One-Pot Synthesis of Corey Lactone Diol (Hayashi et al.)

Step (within one pot)TransformationReagents & ConditionsOverall Yield (%)Enantioselectivity
1-7Domino Michael/Michael, Aldehyde Reduction, Ketone Reduction, Lactonization, Tamao-Fleming Oxidation(R)-Diphenylprolinol silyl ether, p-nitrophenol, LiAlH(OtBu)₃, HBF₄, KF, H₂O₂50% >99% ee

Experimental Protocols

Protocol 1: Proposed Multi-Step Synthesis from this compound

Step 1: Esterification to Methyl (R)-3-oxocyclopentanecarboxylate To a solution of this compound (1.0 eq) in methanol (0.2 M) is added a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated to yield the methyl ester.

Step 2: Diastereoselective Reduction (Luche Reduction) The methyl ester from Step 1 (1.0 eq) and CeCl₃·7H₂O (1.1 eq) are dissolved in methanol (0.1 M) and cooled to -78 °C. Sodium borohydride (1.1 eq) is added portion-wise over 15 minutes. The reaction is stirred at -78 °C for 1 hour, then quenched by the addition of acetic acid. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to yield the trans-hydroxy ester.

Step 3: Hydroxyl Protection The hydroxy ester from Step 2 (1.0 eq) is dissolved in DMF (0.2 M). Imidazole (2.5 eq) and TBDPSCl (1.2 eq) are added, and the mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Baeyer-Villiger Oxidation The protected hydroxy ester from Step 3 (1.0 eq) is dissolved in dichloromethane (0.1 M) and cooled to 0 °C. Solid NaHCO₃ (3.0 eq) is added, followed by the portion-wise addition of m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq). The reaction is stirred at 0 °C and allowed to slowly warm to room temperature overnight. The mixture is then filtered, and the filtrate is washed with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine. The organic layer is dried and concentrated to yield the protected lactone.

Step 5: Deprotection The protected lactone from Step 4 (1.0 eq) is dissolved in THF (0.1 M). Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) is added, and the mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final Corey lactone diol.

Protocol 2: One-Pot Synthesis of Corey Lactone Diol (Hayashi et al.)[1][2]

In a single reaction vessel, 3-(dimethylphenylsilyl)propenal (1.2 eq) and ethyl 2-formyl-4-oxopentanoate (1.0 eq) are dissolved in isopropanol. p-Nitrophenol (0.2 eq) and (R)-diphenylprolinol silyl ether catalyst (0.1 eq) are added. After stirring for 1 hour, the mixture is cooled and LiAlH(OtBu)₃ (3.0 eq) is added. The reaction is heated to 60 °C for 15 minutes. After cooling, HBF₄·OEt₂ is added, followed by KF and H₂O₂. The entire sequence is completed within approximately 152 minutes, and after a single workup and purification, the Corey lactone diol is obtained in 50% overall yield and with >99% enantiomeric excess.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

G cluster_0 Proposed Synthesis from this compound A This compound B Methyl (R)-3-oxocyclopentanecarboxylate A->B Esterification C trans-Hydroxy Ester B->C Diastereoselective Reduction D Protected Hydroxy Ester C->D Protection E Protected Lactone D->E Baeyer-Villiger Oxidation F Corey Lactone Diol E->F Deprotection

Caption: Proposed multi-step synthetic pathway to Corey lactone diol.

G cluster_1 Hayashi One-Pot Synthesis Start Acyclic Precursors OnePot Single Reaction Vessel (7 Sequential Reactions) Start->OnePot Domino Michael/Michael, Reductions, Lactonization, Tamao-Fleming Oxidation End Corey Lactone Diol OnePot->End

Caption: Highly efficient one-pot synthesis of Corey lactone diol.

Performance Comparison and Conclusion

Efficacy of this compound as a Synthon:

The proposed pathway starting from this compound is a viable, albeit conventional, approach to the Corey lactone diol. Its primary advantage lies in the direct incorporation of a chiral center from a commercially available starting material. The key challenges for this route are:

  • Stereocontrol: The stereoselective reduction of the ketone at C-3 is critical. While Luche conditions are known to favor the formation of the more stable trans isomer, achieving high diastereoselectivity (>10:1) is essential to avoid tedious purification steps.

  • Regioselectivity: The Baeyer-Villiger oxidation must proceed with high regioselectivity, inserting the oxygen atom between the carbonyl carbon and the more substituted carbon atom to form the desired γ-lactone. For this specific substrate, this is the expected outcome based on migratory aptitudes.

  • Overall Efficiency: A five-step synthesis with an estimated overall yield of around 65% is respectable but involves multiple intermediate purifications, increasing time and solvent waste.

Comparison with the Alternative (Hayashi Synthesis):

The one-pot synthesis developed by Hayashi and co-workers represents a paradigm of modern synthetic efficiency. Its advantages are overwhelming:

  • Pot and Step Economy: By combining seven distinct chemical transformations in a single reaction vessel without intermediate isolation, this method drastically reduces reaction time, waste, and resource allocation.[1]

  • Stereocontrol: The use of a chiral organocatalyst in the initial domino reaction establishes the absolute stereochemistry with near-perfect enantioselectivity (>99% ee). Subsequent reductions are also highly diastereoselective.[1]

  • Overall Yield: An overall yield of 50% for a seven-reaction sequence is exceptionally high and demonstrates the robustness of the process.[1]

While this compound is a potentially useful chiral building block for constructing cyclopentane-based molecules, a synthetic strategy derived from it for a complex target like the Corey lactone diol is unlikely to compete with cutting-edge, highly optimized routes like the Hayashi one-pot synthesis. The latter's superior efficiency, stereocontrol, and operational simplicity make it the preferred method for large-scale production and rapid analog synthesis.

For drug development professionals and researchers, this comparison underscores a critical principle: while a chiral synthon provides a straightforward entry into a chiral series, the development of powerful asymmetric catalytic methods often leads to more elegant and efficient overall syntheses from simpler, achiral starting materials. The value of this compound may therefore be more pronounced in scenarios where the specific substitution pattern it provides is uniquely suited for a target molecule not as readily accessible through existing catalytic cascade reactions.

References

A Comparative Guide to the Purity of Commercially Available (R)-3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the quality and safety of the final products. (R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents. This guide provides an objective comparison of the purity of commercially available this compound, supported by representative experimental protocols for its analysis.

Comparison of Commercial Products

The purity of this compound from various suppliers is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy, with some suppliers also providing data on optical rotation to confirm the enantiomeric identity. The stated purity generally ranges from 95% to over 98%.

Supplier/Product NumberStated PurityAnalytical MethodAdditional Data
ChemScene / CS-0044068≥98.0%[1]¹H-NMR[1]Optical Rotation [α]: 22.7° (c=1.06 in MeOH)[1]
Sigma-Aldrich / 55048597%Not Specified-
ChemScene / CS-W001693 (Racemic)≥97.0%[2]¹H-NMR[2]N/A (Racemic)

Note: Data is based on publicly available information and may vary between batches. It is recommended to request a lot-specific Certificate of Analysis for the most accurate information.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the chemical and enantiomeric purity of this compound.

Purity Determination by Quantitative ¹H-NMR Spectroscopy

Quantitative NMR (qNMR) is a primary method for determining the purity of a substance by comparing the integral of a characteristic signal from the analyte with that of a certified internal standard of known purity and weight.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a clean vial. The internal standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a high-precision volumetric flask.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure quantitative conditions are met by using a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds is sufficient).

    • Use a 90° pulse angle.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the methine proton) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique to determine the enantiomeric excess (e.e.) of a chiral compound. As direct separation of carboxylic acids on some chiral stationary phases can be challenging, derivatization to their corresponding esters (e.g., methyl or ethyl esters) is a common strategy.

Representative Protocol (as methyl ester):

  • Derivatization to Methyl Ester:

    • Dissolve approximately 5 mg of this compound in 1 mL of methanol.

    • Add a few drops of concentrated sulfuric acid or use a milder esterification agent like (trimethylsilyl)diazomethane for higher yields and fewer byproducts.

    • Stir the reaction at room temperature or gently heat for 1-2 hours.

    • Neutralize the reaction with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.

    • Dissolve the residue in the HPLC mobile phase for analysis.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase is often effective. For example, a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column.

    • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. A starting point could be a 90:10 (v/v) mixture of n-hexane:isopropanol. The ratio can be optimized to improve resolution.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the ester absorbs (e.g., 210 nm).

    • Temperature: Ambient or controlled at 25 °C.

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the derivatized sample solution.

    • The two enantiomers will elute at different retention times.

    • Calculate the enantiomeric excess (% e.e.) from the peak areas of the two enantiomers:

Purity and Impurity Profiling by Gas Chromatography (GC)

For volatile compounds or those that can be made volatile through derivatization, GC is a powerful tool for purity assessment and impurity profiling. Carboxylic acids generally require derivatization to improve their volatility and chromatographic behavior.

Representative Protocol (as methyl ester):

  • Derivatization:

    • Prepare the methyl ester as described in the chiral HPLC protocol.

  • GC Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Injection Mode: Split injection.

  • Analysis:

    • The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the purity analysis of a commercial sample of this compound.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Analysis & Reporting Sample Commercial Sample of This compound Preparation Sample Preparation (Weighing, Dissolution) Sample->Preparation qNMR Quantitative ¹H-NMR Preparation->qNMR Direct Analysis Derivatization Derivatization (Esterification) Preparation->Derivatization For Chromatography Purity Chemical Purity (%) qNMR->Purity GC GC-FID Derivatization->GC cHPLC cHPLC Derivatization->cHPLC c c HPLC Chiral HPLC GC->Purity Impurity Impurity Profile GC->Impurity Final Final Purity Assessment Purity->Final ee Enantiomeric Excess (%) ee->Final Impurity->Final cHPLC->ee

Caption: Workflow for Purity Analysis of this compound.

References

A Comparative Guide to the Validation of Analytical Methods for (R)-3-Oxocyclopentanecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (R)-3-Oxocyclopentanecarboxylic acid, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality, efficacy, and safety of the final drug product. This document outlines and compares three common analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization.

The comparison is based on established validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, including specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[1][2][3][4][5]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of the three compared methods for the quantification of this compound.

Validation ParameterChiral HPLC-UVGC-MS (with Derivatization)LC-MS/MS (with Derivatization)
Specificity High (baseline separation of enantiomers, Rs > 1.5)[1]High (mass spectral identification)Very High (MRM transitions)[6]
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%[7]
Precision (% RSD) < 2.0%< 5.0%< 1.0%[7]
Linearity (r²) > 0.999> 0.995> 0.999[7]
Range 1 - 100 µg/mL0.1 - 50 µg/mL0.01 - 10 ng/mL[7]
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL~0.003 ng/mL[7]
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 µg/mL~0.01 ng/mL[7]
Derivatization Required NoYesYes (for enhanced sensitivity)
Typical Run Time 15 - 30 min10 - 20 min5 - 15 min

Experimental Workflows

Visualizing the experimental workflow can aid in understanding the procedural steps involved in each analytical method.

cluster_0 Chiral HPLC-UV Workflow A1 Sample Preparation B1 Chiral HPLC Separation A1->B1 C1 UV Detection B1->C1 D1 Quantification C1->D1

Chiral HPLC-UV experimental workflow.

cluster_1 GC-MS Workflow A2 Sample Preparation B2 Derivatization A2->B2 C2 GC Separation B2->C2 D2 MS Detection C2->D2 E2 Quantification D2->E2 cluster_2 LC-MS/MS Workflow A3 Sample Preparation B3 Derivatization A3->B3 C3 LC Separation B3->C3 D3 MS/MS Detection C3->D3 E3 Quantification D3->E3

References

Comparative Guide to Catalysts for (R)-3-Oxocyclopentanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of paramount importance, and various catalytic systems have been explored to achieve high yields and enantioselectivity. This guide provides an objective comparison of different catalytic approaches, supported by available data and detailed experimental methodologies.

Overview of Catalytic Strategies

The synthesis of this compound and related chiral cyclic keto acids primarily involves two major catalytic routes: chemo-catalysis and biocatalysis. Each approach offers distinct advantages and disadvantages in terms of stereoselectivity, substrate scope, and process scalability.

Chemo-catalytic methods often rely on transition metal catalysts and chiral ligands to induce enantioselectivity. These methods are versatile but can be sensitive to reaction conditions and may require challenging catalyst-product separation.

Biocatalytic approaches utilize enzymes, such as reductases, to perform highly specific transformations. Biocatalysis is known for its exceptional stereoselectivity and mild reaction conditions, aligning with green chemistry principles. However, enzyme stability and substrate specificity can be limiting factors.

Comparative Data of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the synthesis of chiral cyclic oxo-carboxylic acids. Due to the limited direct comparative studies on this compound, data from analogous syntheses are included to provide a broader perspective on the capabilities of each catalyst type.

Catalyst SystemCatalyst ExampleSubstrateProductYield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Chemo-catalysis Rh(II)-based CatalystsVinylsulfonamides and α-Aryldiazoestersα-Aryl-β-Aminocyclopropane Carboxylic Acid DerivativesHighHigh (trans selective)Broad substrate scope for cyclopropanation.[1]Not directly applicable to cyclopentanone synthesis.
Chemo-catalysis Ru(II)–Pheox catalystOlefinsTrifluoromethyl cyclopropanesNot specifiedHighEffective for asymmetric synthesis of cyclopropanes.[1]Different target molecule.
Biocatalysis CrS enoate reductase from Thermus scotoductus SA-01(S)-4-(hydroxymethyl)cyclopent-2-enone(3R)-3-(hydroxymethyl) cyclopentanoneComplete conversionHighHigh stereoselectivity, mild reaction conditions.[2]Requires NADH regeneration system.[2]
Biocatalysis Carboxylic Acid Reductases (CARs)Various carboxylic acidsCorresponding alcohols (via aldehyde intermediate)0.5 - 71StereospecificBroad substrate specificity for reduction.[3]Primarily for reduction, not direct asymmetric synthesis of the target keto acid.

Experimental Protocols

a) General Chemo-enzymatic Synthesis of a Chiral Cyclopentanone Derivative

This protocol is based on the synthesis of (3R)-3-(hydroxymethyl) cyclopentanone, a precursor that could be oxidized to the target acid.[2]

  • Enzyme Preparation: The CrS enoate reductase is cloned, expressed, and purified from Escherichia coli.

  • Reaction Setup: A reaction mixture is prepared containing 5 mM (S)-4-(hydroxymethyl)cyclopent-2-enone, 0.05 mM FMN, 0.2 mM NADH, 10 μM CrS enoate reductase, 40 μM formate dehydrogenase (for NADH regeneration), and 40 mM sodium formate in a suitable buffer (pH 7.0).

  • Reaction Conditions: The reaction is carried out at 35 °C.

  • Monitoring and Work-up: The conversion is monitored by an appropriate chromatographic method. Complete conversion is typically achieved within 45 minutes. The product is then isolated and purified.

  • Subsequent Steps: The resulting (3R)-3-(hydroxymethyl) cyclopentanone can be converted to this compound through a subsequent oxidation step.

Visualization of Methodologies

a) Experimental Workflow for Chemo-enzymatic Synthesis

G cluster_biocatalysis Biocatalytic Reduction cluster_chemo Chemical Oxidation Start Substrate ((S)-4-(hydroxymethyl)cyclopent-2-enone) Enzyme CrS enoate reductase + Formate Dehydrogenase (for NADH regeneration) Start->Enzyme Add Reaction Reaction at 35°C, pH 7.0 Enzyme->Reaction Initiate Intermediate Product ((3R)-3-(hydroxymethyl) cyclopentanone) Reaction->Intermediate Complete Conversion Oxidation Oxidation Step Intermediate->Oxidation FinalProduct Final Product (this compound) Oxidation->FinalProduct

Caption: Chemo-enzymatic synthesis workflow.

b) Decision Pathway for Catalyst Selection

G Start Define Synthesis Goals Stereo High Enantioselectivity Required? Start->Stereo Biocatalysis Consider Biocatalysis Stereo->Biocatalysis Yes Chemo Consider Chemo-catalysis Stereo->Chemo No Green Green Chemistry Principles Important? Green->Biocatalysis Yes Green->Chemo No Substrate Novel Substrate? Substrate->Biocatalysis No Substrate->Chemo Yes Biocatalysis->Green Chemo->Substrate

Caption: Catalyst selection decision pathway.

Concluding Remarks

The synthesis of this compound can be approached through various catalytic strategies. For applications demanding high enantiopurity and adherence to green chemistry principles, biocatalytic methods, such as those employing enoate reductases, present a compelling option.[2] These enzymatic systems offer excellent stereoselectivity under mild conditions.

Chemo-catalytic methods, while potentially offering broader substrate applicability, may require more extensive optimization to achieve high enantioselectivity and can involve harsher reaction conditions and more complex purification protocols. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity, and economic viability. Further research into direct asymmetric synthesis of the target molecule using both chemo- and biocatalysts is warranted to develop more efficient and sustainable production routes.

References

Benchmarking the Performance of (R)-3-Oxocyclopentanecarboxylic Acid Derivatives as Prostaglandin E2 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of novel (R)-3-Oxocyclopentanecarboxylic acid derivatives, a core structural motif in many synthetic prostaglandin analogs. The primary focus is on their potential activity as modulators of the prostaglandin E2 (PGE2) receptors (EP1, EP2, EP3, and EP4), which are critical targets in various physiological and pathological processes, including inflammation, pain, and cancer. This document outlines the key performance indicators of the endogenous ligand PGE2 and other relevant compounds, details the experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.

Comparative Performance Data

The efficacy of novel this compound derivatives can be benchmarked against the endogenous ligand, Prostaglandin E2 (PGE2), and other selective agonists. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of PGE2 and representative selective agonists for the human EP receptor subtypes.

Table 1: Binding Affinity (Ki, nM) of PGE2 and Selective Agonists for Human EP Receptors

CompoundEP1EP2EP3EP4
PGE2~10~12-24~0.3-2.9~1-2
Sulprostone (EP1/EP3 agonist)2.5>100000.61300
Butaprost (EP2 agonist)>1000024>10000>10000
ONO-AE1-329 (EP4 agonist)13001101803.1

Table 2: Functional Potency (EC50, nM) of PGE2 and Selective Agonists for Human EP Receptors

CompoundEP1 (Ca2+ mobilization)EP2 (cAMP accumulation)EP3 (cAMP inhibition)EP4 (cAMP accumulation)
PGE22.51.30.030.2
Sulprostone1.6>100000.081000
Butaprost>1000010>10000>10000
ONO-AE1-329>10000250>100000.6

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling cascades initiated by PGE2 binding to its receptors and a typical workflow for screening and characterizing novel derivatives.

PGE2_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 Prostaglandin E2 EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq activates Gs Gs EP2->Gs activates Gi Gi EP3->Gi activates EP4->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylate Cyclase (AC) Gs->AC activates Gi->AC inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG produces cAMP_inc ↑ cAMP AC->cAMP_inc produces cAMP_dec ↓ cAMP AC->cAMP_dec Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Response1 Physiological Response Ca2->Response1 PKA Protein Kinase A (PKA) cAMP_inc->PKA activates Response3 Physiological Response cAMP_dec->Response3 Response2 Physiological Response PKA->Response2 PKC->Response1

Caption: PGE2 signaling through its four receptor subtypes (EP1-4).

Experimental_Workflow start Synthesis of (R)-3-Oxocyclopentanecarboxylic Acid Derivatives primary_screen Primary Screening: Radioligand Binding Assay start->primary_screen determine_ki Determine Binding Affinity (Ki) for EP1, EP2, EP3, EP4 primary_screen->determine_ki functional_assay Functional Assays: - cAMP Measurement - Calcium Mobilization determine_ki->functional_assay Active Compounds determine_potency Determine Agonist/Antagonist Potency (EC50/IC50) functional_assay->determine_potency selectivity_panel Selectivity Profiling: Screen against other Prostanoid Receptors determine_potency->selectivity_panel in_vivo In Vivo Models: (e.g., Inflammation, Pain) selectivity_panel->in_vivo Selective Compounds data_analysis Data Analysis and Structure-Activity Relationship (SAR) in_vivo->data_analysis

Caption: Workflow for benchmarking this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of novel compounds. Below are protocols for key in vitro assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific EP receptor subtype.

Materials:

  • HEK-293 cells stably expressing the human EP receptor of interest (EP1, EP2, EP3, or EP4).

  • Membrane preparation from the above cells.

  • Radioligand: [3H]-PGE2.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compounds at various concentrations.

  • Non-specific binding control: unlabeled PGE2 at a high concentration (e.g., 10 µM).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture HEK-293 cells expressing the target EP receptor and harvest. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the membrane preparation, [3H]-PGE2 (at a concentration close to its Kd), and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a saturating concentration of unlabeled PGE2.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular cAMP Measurement Assay

Objective: To determine the functional potency (EC50 or IC50) of a test compound on Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human EP receptor of interest (EP2, EP3, or EP4).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (to stimulate cAMP production for EP3 antagonist testing).

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and culture overnight.

  • Compound Addition:

    • Agonist Mode (EP2, EP4): Replace the culture medium with assay buffer containing various concentrations of the test compound.

    • Antagonist Mode (EP2, EP4): Pre-incubate the cells with various concentrations of the test compound before adding a fixed concentration of PGE2 (e.g., its EC80).

    • Agonist Mode (EP3): Pre-incubate the cells with a fixed concentration of forskolin to stimulate adenylate cyclase, then add various concentrations of the test compound.

    • Antagonist Mode (EP3): Pre-incubate the cells with various concentrations of the test compound, then add a fixed concentration of an EP3 agonist (e.g., sulprostone) in the presence of forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (EC50 or IC50) of a test compound on Gq-coupled (EP1) receptors.

Materials:

  • HEK-293 cells stably expressing the human EP1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds at various concentrations.

  • Fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Addition:

    • Agonist Mode: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence, inject various concentrations of the test compound and monitor the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with various concentrations of the test compound before placing the plate in the reader. After establishing a baseline, inject a fixed concentration of PGE2 (e.g., its EC80) and monitor the fluorescence change.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the test compound. For agonists, determine the EC50 value. For antagonists, determine the IC50 value.

By employing these standardized assays and comparing the results to the established performance of known ligands, researchers can effectively benchmark the performance of novel this compound derivatives and identify promising candidates for further drug development.

Safety Operating Guide

Safe Disposal of (R)-3-Oxocyclopentanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (R)-3-Oxocyclopentanecarboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The following protocols are based on general principles of chemical waste management and should be adapted to comply with all applicable local, state, and federal regulations.

Hazard Assessment and Safety Precautions

Before handling this compound, it is essential to be aware of its potential hazards. While it is not classified as a hazardous substance in all reports, some data suggests it may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn.

Summary of GHS Hazard Information for 3-Oxocyclopentanecarboxylic Acid

Hazard StatementPercentage of NotificationsClassification
H315: Causes skin irritation12.5%Skin Irritant, Category 2
H319: Causes serious eye irritation12.5%Eye Irritant, Category 2
Not meeting GHS hazard criteria87.5%-

Data sourced from ECHA C&L Inventory notifications.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as a chemical waste stream. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated and compatible waste container.[4][5]

    • The container must be made of a material that will not react with the acid. Plastic containers are generally preferred.[5]

    • Ensure the container has a secure, leak-proof screw-on cap.[6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[7][8][9]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]

    • Indicate the primary hazard(s), such as "Irritant".[9]

    • Note the accumulation start date on the label, which is the date the first drop of waste is added to the container.[3]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[5][8][9]

    • The SAA should be under the control of laboratory personnel and away from normal lab activities.[6]

    • Segregate the waste from incompatible materials. As an acid, it should be stored separately from bases.[8]

    • Utilize secondary containment, such as a tray or bin, to capture any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the primary container.[6]

  • Disposal Request:

    • Adhere to your institution's specific time and quantity limits for hazardous waste accumulation. Typically, a waste pickup must be requested before reaching a 90-day accumulation period or a certain volume limit (e.g., 55 gallons).[6][9]

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

    • Provide all necessary information about the waste stream as requested by the disposal service.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, use an appropriate absorbent material (e.g., spill pillows, absorbent pads) to contain the spill. Do not use combustible materials like paper towels on a spill of an oxidizing acid.

  • Cleanup: Wearing appropriate PPE, carefully clean up the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste (R)-3-Oxocyclopentanecarboxylic Acid Generated container Select Compatible, Leak-Proof Waste Container start->container label Label with 'Hazardous Waste', Chemical Name, Hazards, and Date container->label storage Store in Designated Satellite Accumulation Area (SAA) label->storage segregate Segregate from Incompatible Materials (e.g., Bases) storage->segregate containment Use Secondary Containment storage->containment monitor Monitor Accumulation Time and Volume Limits storage->monitor request Request Pickup from EH&S or Licensed Contractor monitor->request disposal Proper Off-Site Disposal request->disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with (R)-3-Oxocyclopentanecarboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are designed to minimize risk and streamline laboratory workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.[1][2] While some sources indicate the compound may not meet GHS hazard criteria in all reports, a subset of notifications identifies it as a cause of skin and eye irritation.[3] Therefore, caution is paramount.

Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[2] A face shield is recommended when there is a significant risk of splashing.[1]Protects against accidental splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant lab coat, fully buttoned.[2] Nitrile or butyl rubber gloves.[1] Fully enclosed shoes.[2]Prevents skin contact which may cause irritation. Gloves should be inspected before use and changed immediately if contaminated.[2]
Respiratory Protection N95 dust mask or a NIOSH-approved respirator.[4]Recommended when handling the solid form to prevent inhalation of dust, which may cause respiratory irritation.[2] All handling should ideally occur within a certified chemical fume hood.[2][5]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is critical. These step-by-step procedures ensure safety at every stage.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.[2]

  • Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, weighing paper, glassware, and clearly labeled waste containers.[2]

2. Handling Procedures:

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Avoid Dust Generation: When handling the solid, use techniques that minimize the creation of dust.[5]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[6] Segregate from incompatible materials such as bases, oxidizers, and inorganic acids.[5][8]

Emergency and Disposal Plan

Accidents can happen. Being prepared with clear emergency and disposal protocols is non-negotiable.

Spill Response:

  • Small Spills (Contained and manageable within 10 minutes):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (nitrile gloves, lab coat, safety goggles), cover the spill with an inert absorbent material.[5]

    • Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[5]

    • Decontaminate the area with an appropriate solvent and then wash with soap and water.[1]

  • Large Spills:

    • Immediately evacuate the area and alert others.[5]

    • If there is an immediate threat of fire or the spill is uncontained, call emergency services.[5]

    • Secure the area and prevent entry.[5]

    • Contact your institution's Environmental Health & Safety (EH&S) department for cleanup.[5]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[6][8] Seek medical attention.[5]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water while removing contaminated clothing.[6] Seek medical attention if irritation occurs.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9]

Waste Disposal:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]

  • Chemical Waste: The compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[1] Do not empty into drains.[1]

Workflow for a Chemical Spill

The following diagram outlines the decision-making process and necessary actions in the event of a chemical spill.

Spill_Response_Workflow cluster_assessment Spill Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Alert Alert Others in Area Assess->Alert Small Spill Evacuate Evacuate Immediate Area Assess->Evacuate Large Spill DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain with Inert Absorbent Material DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Notify Notify Supervisor and Emergency Services/EH&S Evacuate->Notify Secure Secure Area, Prevent Entry Notify->Secure

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Oxocyclopentanecarboxylic acid
Reactant of Route 2
(R)-3-Oxocyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.